(1-methyl-1H-indazol-4-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(1-methylindazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHELJMJCXYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656766 | |
| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-60-3 | |
| Record name | B-(1-Methyl-1H-indazol-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1-methyl-1H-indazol-4-yl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-indazol-4-yl)boronic acid, a heterocyclic organoboron compound, has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural features, combining the versatile reactivity of a boronic acid with the privileged indazole scaffold, make it an invaluable tool for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its application in Suzuki-Miyaura cross-coupling reactions, and its significant role in the development of targeted therapeutics, particularly as a key intermediate for IRAK-4 inhibitors.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. This compound is typically an off-white solid.[1] Key data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1001907-60-3 | [1] |
| Molecular Formula | C₈H₉BN₂O₂ | [1] |
| Molecular Weight | 175.98 g/mol | |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
Hypothetical Synthesis Workflow
Caption: A plausible synthetic route to this compound.
The Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 1-methyl-indazole moiety into a wide range of molecular scaffolds. This reaction is particularly valuable in drug discovery for the construction of biaryl and heteroaryl structures.[3]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
General Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound, based on general procedures found in the literature.[3][4]
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Application in the Synthesis of IRAK-4 Inhibitors
A significant application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[5] Dysregulation of IRAK-4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[6][7]
The 1-methyl-indazole moiety often serves as a key pharmacophore that can form critical interactions within the ATP-binding site of the IRAK-4 kinase domain. The use of this compound allows for the efficient installation of this important structural motif onto various molecular scaffolds during the drug discovery and development process.
Example from Patent Literature:
While a direct synthesis using this compound is not explicitly detailed in the provided search results, its utility is strongly implied in patents describing indazole-based IRAK-4 inhibitors. For instance, patent WO2015104662A1 describes indazole compounds as IRAK4 inhibitors and details Suzuki coupling reactions to build the core structures.[1] The general synthetic schemes in such patents often rely on the coupling of a substituted indazole, which can be derived from the corresponding boronic acid, with another heterocyclic component. The 1-methyl-indazole core is a common feature in many potent IRAK-4 inhibitors.
Conclusion
This compound is a valuable and versatile reagent for medicinal chemists and drug discovery scientists. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the 1-methyl-indazole scaffold into novel molecular entities. The demonstrated importance of this moiety in the development of potent and selective IRAK-4 inhibitors highlights the significance of this building block in the ongoing search for new therapeutics for inflammatory diseases and cancer. A clear understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the advancement of pharmaceutical research.
References
- 1. WO2015104662A1 - Indazole compounds as irak4 inhibitors - Google Patents [patents.google.com]
- 2. US20160326151A1 - Indazole Compounds as IRAK4 Inhibitors - Google Patents [patents.google.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Synthetic Cornerstone: A Technical Guide to (1-methyl-1H-indazol-4-yl)boronic acid for Advanced Drug Discovery
Abstract
(1-methyl-1H-indazol-4-yl)boronic acid (CAS 1001907-60-3) has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural motif, combining the versatile indazole scaffold with the reactive boronic acid functionality, has positioned it as a key intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This guide provides an in-depth exploration of this reagent, from its synthesis and physicochemical properties to its critical application in carbon-carbon bond formation. We present a detailed, field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction and contextualize its significance through a case study in the synthesis of a clinical-stage phosphatidylinositol-3-kinase (PI3K) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Value of the Indazole Moiety
The indazole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic the purine core and participate in crucial hydrogen bonding interactions with protein targets.[1] Its incorporation into small molecules has led to the development of numerous successful therapeutics, including potent and selective kinase inhibitors for oncology. The functionalization of the indazole core is therefore a matter of strategic importance. This compound serves as a highly efficient handle for introducing this valuable moiety into target molecules, primarily through the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] The N-methylation of the indazole prevents potential complications in coupling reactions that can arise from the acidic N-H proton of the unprotected heterocycle.
Synthesis and Physicochemical Profile
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While a direct, one-pot synthesis from readily available materials is not commonly reported, a logical and validated pathway can be constructed from established transformations in the literature. The following represents a viable and robust synthetic strategy.
Proposed Synthetic Pathway
The synthesis logically begins with a commercially available precursor, 4-bromo-1H-indazole, which undergoes N-methylation. The resulting 4-bromo-1-methyl-1H-indazole is then converted to its corresponding boronate ester via a Miyaura borylation, followed by hydrolysis to yield the target boronic acid.
Caption: Proposed synthetic route to this compound.
Step-by-Step Synthesis Protocol
Step 1: N-Methylation of 4-Bromo-1H-indazole [4]
-
Rationale: The methylation of the indazole nitrogen is crucial for preventing side reactions and improving solubility in subsequent steps. The use of a mild base like potassium carbonate and a standard methylating agent like iodomethane provides a clean and efficient transformation. Acetone is a suitable solvent for this reaction.
-
Procedure:
-
To a solution of 4-bromo-1H-indazole (1.0 eq.) in acetone (10 volumes), add potassium carbonate (3.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add iodomethane (1.5 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The residue will contain a mixture of 4-bromo-1-methyl-1H-indazole and 4-bromo-2-methyl-2H-indazole.
-
Purify the desired N1-isomer by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Step 2: Miyaura Borylation
-
Rationale: The Miyaura borylation is a reliable palladium-catalyzed method for converting aryl halides into boronate esters. Bis(pinacolato)diboron is a stable and easy-to-handle source of boron, and Pd(dppf)Cl₂ is a commonly used and effective catalyst for this transformation.
-
Procedure:
-
In an oven-dried Schlenk flask, combine 4-bromo-1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (15 volumes) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude this compound pinacol ester by column chromatography.
-
Step 3: Hydrolysis of the Pinacol Ester [5]
-
Rationale: The final step is the hydrolysis of the stable pinacol ester to the more reactive boronic acid. This can be achieved under acidic conditions. A biphasic workup is often employed to facilitate the separation of the product from the pinacol by-product.
-
Procedure:
-
Dissolve the this compound pinacol ester (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 ratio).
-
Add a strong acid such as HCl (2 M aqueous solution) until the solution is acidic (pH 1-2).
-
Stir the mixture vigorously at room temperature for 4-8 hours. The progress of the hydrolysis can be monitored by TLC or by the precipitation of the boronic acid.
-
If a precipitate forms, it can be collected by filtration, washed with cold water and a non-polar solvent like hexane, and dried under vacuum.
-
Alternatively, the mixture can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the this compound.
-
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 1001907-60-3 | [6] |
| Molecular Formula | C₈H₉BN₂O₂ | [6] |
| Molecular Weight | 175.98 g/mol | [6] |
| Appearance | White to off-white solid | Commercial Supplier Data |
| Purity | Typically ≥97% | [7] |
| Solubility | Good solubility in polar organic solvents such as methanol, DMSO, and DMF. Limited solubility in water and non-polar solvents.[8] | Inferred from related compounds |
| Storage | Store under an inert atmosphere at 2-8°C to prevent degradation.[6] | Commercial Supplier Data |
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C(sp²)-C(sp²) bond between the indazole C4 position and an aryl or heteroaryl halide/triflate.[3]
General Mechanism
The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for challenging substrates.
-
Rationale: The choice of a palladium catalyst and ligand is critical. A catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand is common.[11] A mixed solvent system of an organic solvent like 1,4-dioxane and an aqueous base (e.g., Na₂CO₃ or K₂CO₃) is standard and effective for a wide range of substrates.[11]
-
Procedure:
-
In a Schlenk tube, combine the aryl bromide (1.0 eq.), this compound (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 volumes based on the aryl halide).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
-
Case Study: Synthesis of GDC-0941 (Pictilisib)
The strategic importance of the indazole-4-boronic acid scaffold is powerfully illustrated by its application in the synthesis of GDC-0941 (Pictilisib), a potent and selective oral inhibitor of Class I PI3 Kinase that has undergone clinical trials for the treatment of various cancers.[2][12]
Role in PI3K Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many human cancers.[6] GDC-0941 was designed to bind to the ATP-binding pocket of PI3K, and the 2-(1H-indazol-4-yl) moiety plays a crucial role in establishing potent inhibitory activity.[12]
Synthetic Application
In the reported synthesis of GDC-0941, the key fragment coupling involves a Suzuki-Miyaura reaction between the pinacol ester of 1H-indazol-4-ylboronic acid and a functionalized thieno[3,2-d]pyrimidine core.[12] Although the reported synthesis uses the N-unsubstituted pinacol ester, the underlying chemical principle and reaction conditions are directly translatable to the use of this compound.
Caption: Key Suzuki-Miyaura disconnection in the synthesis of GDC-0941.
This specific transformation highlights the ability of the indazole boronic acid to couple efficiently with a complex, heteroaromatic halide late in a synthetic sequence, demonstrating its functional group tolerance and reliability. The conditions employed in such syntheses typically involve a palladium catalyst like PdCl₂(dppf) and a base such as potassium carbonate in a solvent mixture like DME/water.[12]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for the modern medicinal chemist. Its robust synthesis and predictable reactivity in the Suzuki-Miyaura coupling reaction provide a reliable pathway for the incorporation of the valuable 1-methyl-1H-indazole scaffold into complex molecules. The successful application of its close analogue in the synthesis of the clinical candidate GDC-0941 underscores its profound utility and potential in the development of next-generation targeted therapies. As the demand for novel kinase inhibitors and other targeted agents continues to grow, the importance of pivotal building blocks like this compound will undoubtedly increase, making it an essential component of the synthetic chemist's toolbox.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 13. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of (1-methyl-1H-indazol-4-yl)boronic acid: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Indazole Boronic Acids in Modern Drug Discovery
The indazole scaffold is a privileged bicyclic heterocycle that forms the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This has led to the successful development of indazole-containing drugs for various therapeutic areas, including oncology and inflammatory diseases.[2][3]
Within the armamentarium of synthetic chemistry, organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable building blocks.[4][5] Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have cemented their role in the synthesis of complex molecular architectures.[6][7]
(1-methyl-1H-indazol-4-yl)boronic acid, and its stable pinacol ester form, is a key reagent that marries the desirable pharmacological attributes of the indazole core with the synthetic flexibility of boronic acids. The strategic placement of the boronic acid moiety at the 4-position of the 1-methylindazole ring provides a versatile handle for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable intermediate, tailored for researchers and professionals in the field of drug development.
Strategic Approach to the Synthesis of this compound
Several synthetic strategies can be envisioned for the preparation of this compound. After careful consideration of factors such as regioselectivity, yield, scalability, and the availability of starting materials, a two-step approach starting from the commercially available 4-bromo-1H-indazole has been identified as a robust and efficient pathway. This strategy involves:
-
N-methylation of 4-bromo-1H-indazole: This initial step selectively introduces a methyl group at the N1 position of the indazole ring, a common structural motif in many bioactive indazole derivatives.
-
Palladium-catalyzed Miyaura Borylation: The subsequent conversion of the C4-bromo substituent to a boronic acid pinacol ester is achieved through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. This method is favored for its mild reaction conditions and broad functional group tolerance.[8][9]
An alternative approach, the direct C-H borylation of 1-methyl-1H-indazole, while conceptually elegant, often suffers from issues with regioselectivity, leading to mixtures of isomers that can be challenging to separate. Similarly, a lithium-halogen exchange of 4-bromo-1-methyl-1H-indazole followed by quenching with a borate ester is a viable option, but the highly reactive organolithium intermediate can be less tolerant of certain functional groups and requires strictly anhydrous conditions and cryogenic temperatures.[10][11] Therefore, the N-methylation followed by Miyaura borylation pathway presents a more practical and reliable route for the synthesis of this compound pinacol ester.
Detailed Experimental Protocols
Part 1: Synthesis of 4-bromo-1-methyl-1H-indazole
This procedure outlines the N-methylation of 4-bromo-1H-indazole. The reaction typically yields a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography.
Reaction Scheme:
Caption: N-methylation of 4-bromo-1H-indazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-1H-indazole | 197.02 | 1.0 eq | |
| Potassium carbonate (K₂CO₃) | 138.21 | 3.0 eq | |
| Iodomethane (CH₃I) | 141.94 | 1.5 eq | |
| Acetone |
Procedure:
-
To a stirred solution of 4-bromo-1H-indazole (1.0 eq.) in acetone, add potassium carbonate (3.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add iodomethane (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the acetone by rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and obtain pure 4-bromo-1-methyl-1H-indazole.[12]
Part 2: Synthesis of 1-methyl-1H-indazole-4-boronic acid pinacol ester
This procedure details the Miyaura borylation of 4-bromo-1-methyl-1H-indazole to yield the desired boronic acid pinacol ester.
Reaction Scheme:
Caption: Miyaura borylation of 4-bromo-1-methyl-1H-indazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-1-methyl-1H-indazole | 211.06 | 1.0 eq | |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 eq | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | 0.03 eq | |
| Potassium acetate (KOAc) | 98.14 | 3.0 eq | |
| 1,4-Dioxane (anhydrous) |
Procedure:
-
In a reaction vessel, combine 4-bromo-1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), PdCl₂(dppf) (0.03 eq.), and potassium acetate (3.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-methyl-1H-indazole-4-boronic acid pinacol ester as a solid.
Characterization
The final product, 1-methyl-1H-indazole-4-boronic acid pinacol ester, can be characterized by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include the N-methyl protons, the protons of the pinacol group, and the aromatic protons of the indazole ring system. The ¹H NMR spectrum for the pinacol ester has been reported.[13]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the N-methyl carbon, and the carbons of the pinacol group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the product.
Workflow Visualization
Caption: Overall workflow for the synthesis of the target compound.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound pinacol ester, a valuable building block for drug discovery. The two-step sequence, involving N-methylation and Miyaura borylation, offers high yields and is amenable to the synthesis of a wide range of analogs for SAR studies. The resulting boronic acid ester is a versatile intermediate for further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of libraries of novel indazole-based compounds for biological screening. As the demand for innovative therapeutics continues to grow, the development of robust synthetic routes to key intermediates like this compound will remain a critical component of successful drug discovery endeavors.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 7. rsc.org [rsc.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. 1-Methyl-1H-indazole-4-boronic acid pinacol ester(885698-94-2) 1H NMR [m.chemicalbook.com]
(1-methyl-1H-indazol-4-yl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (1-methyl-1H-indazol-4-yl)boronic acid: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into the core physicochemical properties, provides a validated synthetic pathway, and offers a detailed protocol for its principal application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Core Compound Properties
This compound is a heterocyclic organoboron compound. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. The N-methylation at the 1-position prevents competing reactions at this site, while the boronic acid moiety at the 4-position renders it an exceptionally versatile building block for carbon-carbon bond formation.
Data Summary: Physicochemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 1001907-60-3 | [1][2] |
| Molecular Formula | C₈H₉BN₂O₂ | [2] |
| Molecular Weight | 175.98 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
Synthesis Pathway and Protocol
The synthesis of this compound is most effectively achieved via a two-step sequence starting from commercially available 4-bromo-1H-indazole. This pathway involves a regioselective N-methylation followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of 4-Bromo-1-methyl-1H-indazole (Precursor)
The initial step is the methylation of 4-bromo-1H-indazole. The use of a mild base like potassium carbonate and a polar aprotic solvent like acetone or DMF favors the desired N1-alkylation, though formation of the N2-isomer is a common side reaction that necessitates chromatographic purification.
Experimental Protocol: N-methylation
-
To a solution of 4-bromo-1H-indazole (1.0 eq.) in acetone (15-30 mL per gram of indazole), add potassium carbonate (3.0 eq.).
-
Stir the suspension vigorously at room temperature for 30 minutes to ensure a fine, reactive slurry.
-
Add iodomethane (1.5 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 methylated isomers, yielding pure 4-bromo-1-methyl-1H-indazole[3].
Step 2: Synthesis of this compound
This transformation converts the aryl bromide into the target boronic acid. The process involves a cryogenic lithium-halogen exchange to form an organolithium intermediate, which is then quenched with a borate ester. A careful acidic workup hydrolyzes the resulting boronate ester to the final product.
Experimental Protocol: Borylation
-
Dissolve 4-bromo-1-methyl-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the organolithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours until a clear biphasic solution is formed.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the title compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl linkages, which are prevalent motifs in pharmaceuticals. The reaction's success hinges on its mild conditions, tolerance of a wide range of functional groups, and high yields[1][4].
The indazole moiety, when incorporated into larger molecules via this method, can modulate properties such as kinase inhibitory activity, receptor binding affinity, and overall pharmacokinetic profiles[1][5].
Self-Validating Suzuki-Miyaura Protocol
This protocol is designed to be robust and self-validating. The choice of catalyst, ligand, base, and solvent system is critical for achieving high conversion and minimizing side products, such as protodeboronation of the starting material.
Catalyst System Rationale:
-
Palladium Source: A pre-catalyst like PdCl₂(dppf) or a combination of Pd(OAc)₂ with a ligand is often used. These are stable and reliable for forming the active Pd(0) species in situ.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior for coupling nitrogen-containing heterocycles, as they promote the crucial reductive elimination step and prevent catalyst inhibition[1].
-
Base: An aqueous inorganic base like K₃PO₄ or Na₂CO₃ is essential. It activates the boronic acid to form a more nucleophilic boronate species and facilitates the transmetalation step.
-
Solvent: A biphasic solvent system, typically an organic solvent like dioxane or toluene with water, is used to dissolve both the organic substrates and the inorganic base[4].
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (Ar-X, 1.0 eq.), this compound (1.2-1.5 eq.), and the palladium catalyst system (e.g., PdCl₂(dppf), 0.05 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base solution (e.g., 2 M Na₂CO₃).
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a high-value chemical intermediate with significant utility in the synthesis of complex organic molecules, particularly for pharmaceutical research and development. Its preparation from readily available starting materials is straightforward, and its application in Suzuki-Miyaura coupling is robust and well-established. Understanding the principles behind its synthesis and reactivity, as detailed in this guide, empowers researchers to effectively leverage this versatile building block in their synthetic campaigns.
References
- 1. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1001907-60-3 [sigmaaldrich.com]
- 3. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 5. CN102329249A - Method for chemically synthesizing guanidinopropionic acid - Google Patents [patents.google.com]
Spectroscopic Data for (1-methyl-1H-indazol-4-yl)boronic acid: An In-depth Technical Guide
Introduction
(1-methyl-1H-indazol-4-yl)boronic acid is a key building block in contemporary drug discovery and development. Its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has established it as a valuable reagent for the synthesis of complex organic molecules with potential therapeutic applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a comprehensive overview of the expected NMR spectroscopic data for this compound, offering insights into spectral interpretation and best practices for data acquisition. Given the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed analysis based on data from structurally related analogs and established principles of NMR spectroscopy.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous NMR spectral assignments. The structure of this compound with the IUPAC numbering convention is presented below.
Caption: Molecular structure and atom numbering for this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectral data from similar compounds, including 1-methyl-1H-indazole, other substituted indazoles, and various arylboronic acids. The use of a coordinating deuterated solvent such as DMSO-d₆ is recommended to ensure the boronic acid exists predominantly as the monomeric species, leading to sharper and more readily interpretable NMR signals.[1]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~8.2 | s | - |
| H5 | ~7.5 | d | ~8.0 |
| H6 | ~7.2 | t | ~7.5 |
| H7 | ~7.8 | d | ~7.0 |
| N-CH₃ | ~4.1 | s | - |
| B(OH)₂ | ~8.1 (broad) | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~135 |
| C3a | ~125 |
| C4 | ~120 (broad due to B-C coupling) |
| C5 | ~128 |
| C6 | ~122 |
| C7 | ~110 |
| C7a | ~140 |
| N-CH₃ | ~35 |
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for this compound.
1. Sample Preparation:
-
Rationale: Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-coordinating solvents or upon heating.[1] This equilibrium between the monomer and the trimer can lead to broad peaks or multiple sets of signals in the NMR spectrum, complicating interpretation. The use of a coordinating solvent like DMSO-d₆ or methanol-d₄ helps to break up these oligomeric species and favor the monomeric boronic acid form.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution. A brief application of sonication may be used if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
2. NMR Instrument Setup and Data Acquisition:
-
Rationale: Proper instrument setup is critical for obtaining high-resolution spectra with a good signal-to-noise ratio.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the residual solvent peak is desirable.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Acquire a standard ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are required. Typical parameters would be:
-
Pulse program: Proton-decoupled
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Caption: Experimental workflow for NMR data acquisition.
Interpretation of Spectroscopic Data
The predicted chemical shifts can be rationalized by considering the electronic environment of each nucleus.
-
¹H NMR Spectrum:
-
Indazole Ring Protons (H3, H5, H6, H7): The protons on the indazole ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). H3 is typically the most deshielded proton of the pyrazole ring. The protons on the benzene ring (H5, H6, H7) will exhibit characteristic splitting patterns (doublet, triplet, doublet) due to ortho and meta couplings.
-
N-Methyl Protons (N-CH₃): The methyl group attached to the N1 position is expected to be a singlet at approximately 4.1 ppm.
-
Boronic Acid Protons (B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on concentration, temperature, and water content. They typically appear as a broad singlet.[1]
-
-
¹³C NMR Spectrum:
-
Indazole Ring Carbons (C3-C7a): The carbon signals for the indazole ring will appear in the aromatic region (δ 110-140 ppm). The carbon atom directly attached to the boron (C4) may exhibit a broader signal due to quadrupolar relaxation effects from the boron nucleus.[2][3]
-
N-Methyl Carbon (N-CH₃): The N-methyl carbon is expected to appear in the aliphatic region, around 35 ppm.
-
Advanced NMR Techniques
To further confirm the structural assignments, two-dimensional (2D) NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which is invaluable for assigning the protons on the benzene ring (H5, H6, H7).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons (C3a, C4, C7a) and confirming the position of the N-methyl group and the boronic acid substituent.
Conclusion
This technical guide provides a comprehensive framework for understanding and acquiring the NMR spectroscopic data for this compound. While experimental data for this specific molecule is not widely published, the predicted spectra, detailed experimental protocols, and interpretation guidelines presented here offer a robust starting point for researchers in the field of drug discovery and development. The application of these principles will enable scientists to confidently characterize this important synthetic building block and ensure its quality for downstream applications.
References
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazole-4-boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Building Block
1-Methyl-1H-indazole-4-boronic acid hydrochloride is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated indazole core coupled with a reactive boronic acid group, renders it a valuable building block for the construction of complex molecular architectures. The indazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules and approved pharmaceuticals. The strategic placement of the boronic acid moiety at the 4-position allows for its participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The hydrochloride salt form of this compound often enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols. This guide provides a comprehensive overview of the known physical and chemical properties of 1-methyl-1H-indazole-4-boronic acid hydrochloride, offering insights for its effective application in research and development.
Chemical Identity and Molecular Structure
The fundamental identity of 1-methyl-1H-indazole-4-boronic acid hydrochloride is established by its chemical formula and unique identifiers.
| Property | Value |
| Chemical Name | 1-Methyl-1H-indazole-4-boronic acid hydrochloride |
| Molecular Formula | C₈H₁₀BClN₂O₂ |
| Molecular Weight | 212.44 g/mol |
| CAS Number | 1001907-60-3; 1257527-53-9 |
The molecular structure consists of a bicyclic indazole ring system where a nitrogen atom at position 1 is substituted with a methyl group. The boronic acid [-B(OH)₂] functional group is attached to the 4-position of the indazole ring. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the indazole ring, typically the one at position 2.
Physicochemical Properties: A Summary of Known Data
A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While detailed experimental data for 1-methyl-1H-indazole-4-boronic acid hydrochloride is not extensively published in peer-reviewed literature, the following table summarizes the available information, supplemented by data for the closely related free base and its pinacol ester to provide a broader context.
| Physical Property | 1-Methyl-1H-indazole-4-boronic acid hydrochloride | 1-Methyl-1H-indazole-4-boronic acid (Free Base) | 1-Methyl-1H-indazole-4-boronic acid pinacol ester |
| Appearance | White to off-white solid (typical for similar compounds) | Solid | White to off-white solid |
| Melting Point | Data not available in searched literature | Data not available in searched literature | 84-89 °C |
| Solubility | Expected to be soluble in water and polar protic solvents | Likely soluble in polar organic solvents | Soluble in common organic solvents |
| Stability | Generally stable under standard conditions; moisture sensitive | Prone to dehydration to form boroxines; sensitive to oxidation | More stable to dehydration and oxidation than the free boronic acid |
Spectroscopic Characterization: The Fingerprint of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the boronic acid group. In the hydrochloride salt, protonation of the indazole ring may lead to downfield shifts of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the indazole ring, the N-methyl carbon, and a broad signal for the carbon atom attached to the boron.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. A signal in the range of 28-34 ppm is typically observed for trigonal planar boronic acids.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to exhibit characteristic absorption bands for O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-H and C=C stretching of the aromatic and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum would likely show the molecular ion peak for the free base (C₈H₉BN₂O₂) after the loss of HCl.
Experimental Protocol: A Guideline for Characterization
For researchers who have synthesized or acquired 1-methyl-1H-indazole-4-boronic acid hydrochloride, the following provides a general workflow for its characterization.
Workflow for Structural Verification
Stability and storage conditions for (1-methyl-1H-indazol-4-yl)boronic acid
An In-depth Technical Guide to the Stability and Storage of (1-methyl-1H-indazol-4-yl)boronic acid
Abstract
This compound is a pivotal building block in contemporary synthetic chemistry, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions. As with many organoboron reagents, its utility is intrinsically linked to its stability. Degradation not only reduces reaction yield but can also introduce impurities that complicate purification and analysis. This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment.
Introduction: The Synthetic Value and Stability Challenge
This compound belongs to the arylboronic acid class of organoboranes, which are indispensable reagents for the formation of carbon-carbon bonds.[1] The indazole motif is a privileged scaffold in medicinal chemistry, and this specific isomer allows for the introduction of functionality at the 4-position, enabling the synthesis of complex molecules and potential drug candidates.
However, the very nature of the carbon-boron bond, with its empty p-orbital on the boron atom, makes boronic acids susceptible to several degradation pathways.[2] Understanding and mitigating this inherent instability is paramount for ensuring reproducibility, maximizing yields, and maintaining the purity of synthetic intermediates and final products. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights grounded in the fundamental chemistry of boronic acids to ensure the integrity of this valuable reagent.
Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical characteristics.
| Property | Value | Source(s) |
| CAS Number | 1001907-60-3 | [3],[4],[5] |
| Molecular Formula | C₈H₉BN₂O₂ | [6],[3] |
| Molecular Weight | 175.98 g/mol | [6] |
| Typical Appearance | Off-white to light yellow solid | N/A (General Obs.) |
| pKa | ~9 (Estimated, typical for arylboronic acids) | [1],[7] |
Core Stability Profile: Understanding Degradation Pathways
The stability of an arylboronic acid is not absolute; it is a dynamic state influenced by its environment. Several chemical transformations can lead to its degradation. For this compound, three primary pathways, common to most arylboronic acids, must be considered.[8]
Caption: Key degradation pathways for arylboronic acids.
Protodeboronation
This is arguably the most common degradation route for boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8][9] The process is significantly influenced by the presence of protic sources, particularly water, and its rate is highly dependent on pH.[8][10]
-
Mechanism Insight: The reaction proceeds via electrophilic substitution on the aromatic ring, where a proton source replaces the B(OH)₂ group. This is often accelerated under both acidic and basic conditions, as well as by heat or the presence of transition metal catalysts like palladium, which can be problematic during cross-coupling reactions.[11]
Oxidation
Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol (in this case, 1-methyl-1H-indazol-4-ol).
-
Mechanism Insight: This degradation is often mediated by exposure to atmospheric oxygen or more potent oxidizing agents like hydrogen peroxide.[8][12] The sensitivity to oxidation means that handling the compound under an inert atmosphere is a critical control measure, especially for long-term storage or during sensitive reactions.
Boroxine Formation (Dehydration)
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[1][8]
-
Mechanism Insight: While this process sequesters the active boronic acid, it is often reversible upon exposure to water. However, boroxine formation can complicate stoichiometry, as it alters the molecular weight per reactive boron unit. It underscores the importance of controlling humidity during storage.
Recommended Storage and Handling Protocols
Based on the inherent instability of arylboronic acids, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound. The following recommendations synthesize data from safety data sheets (SDS) of related compounds and established best practices for organoboron reagents.[13][14][15]
| Condition | Recommendation | Rationale |
| Temperature | Long-term: Store at 2-8°C.[6]Short-term: Room temperature is acceptable for some analogs.[16] | Lower temperatures slow the rate of all degradation pathways. Refrigeration is the preferred standard for long-term preservation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[14] | Minimizes contact with atmospheric oxygen and moisture, directly inhibiting the oxidation and protodeboronation pathways.[14] |
| Moisture | Keep container tightly sealed in a dry environment (desiccator). Protect from moisture.[14][15] | Prevents hydrolysis, which is a key step in protodeboronation, and mitigates the risk of caking.[14][15] |
| Light | Store in an amber or opaque vial, protected from direct light. | While less documented for this specific class, photolytic degradation is a potential risk for complex organic molecules.[17] |
Handling Best Practices:
-
Dispensing: Only remove the amount of material needed for immediate use. Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Whenever possible, handle the solid within a glovebox or under a positive pressure of inert gas.
-
Solvent Choice: For preparing stock solutions, use dry, aprotic solvents to minimize hydrolysis prior to use.[18][19]
Experimental Workflow: Forced Degradation Study
To empirically determine the stability of a given batch of this compound and identify potential degradants, a forced degradation (or stress testing) study is indispensable.[17] This involves subjecting the compound to exaggerated conditions to accelerate degradation.
Caption: Workflow for a forced degradation stability study.
Step-by-Step Protocol
This protocol is a template and should be adapted based on available equipment and the specific reactivity of the compound.
Objective: To assess the stability of this compound under various stress conditions.
Analytical Method: A stability-indicating HPLC-UV or LC-MS method is required. This method must be capable of separating the parent compound from all process impurities and potential degradation products.[18][20]
1. Preparation of Stock Solution: a. Accurately weigh and dissolve this compound in a suitable dry, aprotic solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.[19] Using an aprotic diluent is critical to prevent premature hydrolysis.[18]
2. Application of Stress Conditions: [17] a. Control: Aliquot a portion of the stock solution into a vial, seal, and store at the recommended storage condition (e.g., 2-8°C, protected from light). b. Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. c. Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. d. Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. e. Thermal Degradation: Place a known amount of the solid compound in an open vial in an oven at 80°C. f. Photostability: Expose the solid compound to a light source as specified by ICH Q1B guidelines. Keep a control sample in the same chamber, shielded from light.
3. Sampling and Analysis: a. For liquid samples (a-d), withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours). b. Neutralize the acid and base hydrolysis samples before analysis. c. For solid samples (e-f), withdraw portions at specified time points and prepare solutions for analysis at a known concentration. d. Analyze all samples, including the T₀ and control samples, by the pre-validated stability-indicating LC-MS/HPLC method.
4. Data Interpretation: a. Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample. b. Use the mass spectrometry data to identify the molecular weights of any significant degradation products, which can then be correlated with the expected degradation pathways (protodeboronation, oxidation, etc.).
Conclusion and Best Practices Summary
The chemical integrity of this compound is critical for its successful application in research and development. While inherently susceptible to degradation via protodeboronation, oxidation, and dehydration, its stability can be effectively managed through rigorous adherence to proper storage and handling protocols.
Key Takeaways for Maximizing Stability:
-
Store Cold and Dry: Refrigeration (2-8°C) under a dry, inert atmosphere is the gold standard for long-term storage.
-
Minimize Exposure: Treat the compound as sensitive to air and moisture. Use inert gas for handling and equilibrate containers to room temperature before opening.
-
Use Aprotic Solvents: When preparing solutions, choose dry, aprotic solvents to prevent premature degradation.
-
Verify Purity: Periodically assess the purity of stored material, especially for older batches or before use in critical, large-scale reactions. A simple HPLC check can prevent costly reaction failures.
By implementing these scientifically-grounded practices, researchers can ensure the reliability and reproducibility of their synthetic endeavors involving this valuable reagent.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 1001907-60-3 [sigmaaldrich.com]
- 4. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]
- 5. 1-Methyl-1H-indazole-4-boronic acid | [frontierspecialtychemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. keyorganics.net [keyorganics.net]
- 14. fishersci.com [fishersci.com]
- 15. borax.com [borax.com]
- 16. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Synthetic Cornerstone: A Technical Guide to (1-methyl-1H-indazol-4-yl)boronic acid in Modern Drug Discovery
Introduction: The Indazole Moiety and the Rise of a Key Building Block
In the landscape of contemporary medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] Its unique bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for molecular design, capable of engaging in a variety of biological interactions. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-viral properties.[1][2]
Within this important class of compounds, (1-methyl-1H-indazol-4-yl)boronic acid has garnered significant attention as a critical building block for the synthesis of complex drug candidates. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction's tolerance of diverse functional groups and its reliability in forming carbon-carbon bonds have made it an indispensable tool in pharmaceutical research and development. This guide provides an in-depth overview of the commercial availability, key properties, and practical applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties and Specifications
This compound is a white to off-white crystalline solid. A thorough understanding of its physicochemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1007393-37-3 | [3][4] |
| Molecular Formula | C₈H₉BN₂O₂ | [4] |
| Molecular Weight | 175.98 g/mol | [5] |
| Form | Typically a solid | N/A |
| Solubility | Generally soluble in polar organic solvents such as ethers and ketones.[6] | N/A |
Commercial Availability and Trusted Suppliers
The accessibility of high-quality starting materials is paramount for reproducible and successful research. This compound and its derivatives are available from a range of reputable chemical suppliers. Researchers should consider factors such as purity, available analytical data (NMR, HPLC), and the specific form of the compound (free base, hydrochloride salt, or pinacol ester) when selecting a supplier.
| Supplier | Product Name | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich | This compound | 1007393-60-3 | ≥95% | Also offers the hydrochloride salt. |
| BLDpharm | This compound | 1001907-60-3 | ≥97% | Provides access to NMR, HPLC, LC-MS, and UPLC data.[1] |
| Frontier Specialty Chemicals | 1-Methyl-1H-indazole-4-boronic acid | 1001907-60-3 | Guaranteed Purity | Offers various sizes and bulk quantities. |
| Apollo Scientific | 1-Methyl-1H-indazole-4-boronic acid | 1001907-60-3 | >97% | Provides detailed hazard and precautionary statements.[7] |
| Boron Molecular | 1-Methyl-1H-indazole-4-boronic acid, hydrochloride salt | 1001907-60-3 | Not specified | Specializes in boronic acids and their derivatives.[2] |
| Ambeed | This compound hydrochloride | 1257527-53-9 | High-quality | Provides comprehensive analytical data (NMR, HPLC, LC-MS). |
| AOBChem | 1-Methyl-1H-indazole-4-boronic acid, pinacol ester | 885698-94-2 | 95% | Offers the pinacol ester derivative for alternative coupling strategies.[8] |
Application Spotlight: Synthesis of KRAS G12C Inhibitors
A testament to the significance of this compound is its crucial role in the synthesis of targeted cancer therapies, particularly inhibitors of the KRAS G12C mutation. The KRAS protein is a key mediator in signaling pathways that drive cell growth and proliferation, and the G12C mutation is a common driver in various cancers, including non-small cell lung cancer.[9]
Adagrasib (MRTX849) is a potent, selective, and irreversible inhibitor of KRAS G12C that has shown significant clinical activity.[9][10] The synthesis of Adagrasib and related compounds often involves a key Suzuki-Miyaura coupling step to introduce the 1-methyl-1H-indazole moiety. This fragment is critical for the molecule's interaction with the target protein.
References
- 1. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. 1-Methyl-1H-indazole-4-boronic acid | [frontierspecialtychemicals.com]
- 4. This compound | 1001907-60-3 [sigmaaldrich.com]
- 5. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 1001907-60-3 Cas No. | 1-Methyl-1H-indazole-4-boronic acid | Apollo [store.apolloscientific.co.uk]
- 8. aobchem.com [aobchem.com]
- 9. "KRYSTAL-1: Activity and Safety of Adagrasib (MRTX849) in Advanced/ Met" by P. A. Jänne, Igor I. Rybkin et al. [scholarlycommons.henryford.com]
- 10. Consice synthesis of adagrasib (MRTX849), a covalent KRASG12C inhibitor drug - American Chemical Society [acs.digitellinc.com]
An In-Depth Technical Guide to the Fundamental Reactivity of the Indazole Ring System
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic architecture, arising from the fusion of a benzene ring with a pyrazole ring, imparts a complex and versatile reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the indazole ring system. It moves beyond a mere catalog of reactions to offer a deeper understanding of the causal factors—steric, electronic, and mechanistic—that govern its behavior under various chemical transformations. We will dissect key reaction classes including electrophilic aromatic substitution, nucleophilic attack and N-functionalization, transition-metal-catalyzed cross-coupling, and C-H functionalization, providing field-proven insights and detailed protocols to empower researchers in the rational design and synthesis of novel indazole-based molecules.
The Electronic Core and Tautomerism: The Foundation of Reactivity
Indazole (also known as benzopyrazole) is a ten-π electron aromatic heterocycle. Its reactivity is fundamentally dictated by the interplay between the electron-donating pyrazole moiety and the aromatic benzene ring. A critical feature of the unsubstituted indazole is its existence in two principal tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[4][5] The energy difference between them is approximately 2.3-4.5 kcal/mol, making the 1H-tautomer the predominant form in most conditions.[4][6]
This tautomerism is the primary reason for one of the most significant challenges in indazole chemistry: the regioselective functionalization of the nitrogen atoms.
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
The N1 and N2 atoms possess lone pairs of electrons that can act as nucleophiles, while the C3 position is notably electron-deficient in the 1H-tautomer, making it susceptible to attack after deprotonation. The benzene portion of the molecule behaves like a substituted benzene ring, undergoing electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
While the pyrazole ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridinic nitrogen (N2), the fused benzene ring readily undergoes EAS. The pyrazole moiety acts as a moderately activating, ortho-, para-directing group.
-
Nitration : Nitration typically occurs at the C5 and C7 positions. The exact ratio of products is dependent on the reaction conditions. For instance, nitration of 1H-indazole can yield a mixture of 5-nitro- and 7-nitroindazoles. The synthesis of 3,7-dinitro-1H-indazole has also been described, proceeding through a 2,7-dinitroindazole intermediate that undergoes thermal rearrangement.
-
Halogenation : Halogenation is a crucial transformation for introducing a handle for further functionalization, particularly via cross-coupling reactions.
-
Bromination : Using reagents like N-bromosuccinimide (NBS), bromination can be directed to the C3 or C5 position depending on the conditions and protecting groups.
-
Iodination : 3-Iodoindazoles are valuable synthetic intermediates. They can be obtained in good yields by treating the corresponding indazole with iodine (I₂) and a base such as potassium hydroxide (KOH) in a polar solvent like DMF.
-
-
Acylation : Direct Friedel-Crafts acylation on the indazole ring is often challenging. However, acylation at the C3 position can be achieved, particularly on 2H-indazoles.
The regioselectivity of EAS is a direct consequence of the stability of the Wheland intermediate. Attack at C5 or C7 allows for resonance structures that maintain the aromaticity of the pyrazole ring, which is energetically favorable.
Caption: Generalized pathway for electrophilic substitution on indazole.
Nucleophilic Reactivity: The N-Functionalization Dichotomy
The most common and synthetically vital reaction of the indazole core is its behavior as a nucleophile, primarily through its nitrogen atoms. Direct alkylation of 1H-indazoles typically leads to a mixture of N1 and N2-substituted products, presenting a significant synthetic challenge.[7][8]
Causality of N1/N2 Regioselectivity
The outcome of N-alkylation is a delicate balance of several factors:
-
Steric Hindrance : Bulky substituents at the C3 or C7 positions will sterically hinder attack at the adjacent N2 or N1 atoms, respectively. For example, C7-substituted indazoles often favor N1 alkylation, while bulky C3-substituents can favor N2 alkylation.[5][9]
-
Electronic Effects : Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For instance, indazoles with a C7-NO₂ or C7-CO₂Me group show excellent N2 regioselectivity.[5][10]
-
Reaction Conditions : The choice of base, solvent, and electrophile is paramount.
-
Base/Solvent System : The combination of sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) often favors N1 alkylation. This is theorized to be due to the formation of a sodium-chelated tight ion pair involving N2, directing the electrophile to the more accessible N1 position.[5][7] In contrast, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often results in mixtures or favors the thermodynamically stable N1 product after potential equilibration.[5]
-
Electrophile : Mitsunobu conditions often show a preference for the N2 position.[5][9] Harder electrophiles may favor reaction at the harder N1 atom, while softer electrophiles might prefer the softer N2 atom.
-
Data Summary: Conditions for Regioselective N-Alkylation
| Target Regioisomer | Substituent Effects | Reagents and Conditions | Rationale / Causality |
| N1-Alkylation | Electron-deficient indazoles; C3-substituents like -CO₂Me, -C(CH₃)₃, -COMe | NaH, Alkyl Bromide, THF | Formation of a tight ion pair with Na⁺ chelating to N2 and a C3 oxygen, sterically directing the electrophile to N1.[5][7] |
| N1-Alkylation | General (Thermodynamic Control) | K₂CO₃, α-halo carbonyl electrophiles, DMF | Initial formation of both isomers, followed by equilibration to the more thermodynamically stable N1 product.[9] |
| N2-Alkylation | C7-NO₂ or C7-CO₂Me substituents | NaH, Alkyl Bromide, THF | Strong electron-withdrawing effect at C7 enhances the nucleophilicity of the distal N2 atom.[5][10] |
| N2-Alkylation | Unsubstituted or C5-substituted | DEAD, PPh₃, Alcohol (Mitsunobu) | The mechanism of the Mitsunobu reaction often favors attack at the N2 position of the indazole anion.[5][9] |
| N2-Alkylation | Diverse 1H-indazoles | Alkyl 2,2,2-trichloroacetimidate, TfOH | Acidic conditions protonate the imidate, activating it for nucleophilic attack by the N2-indazole nitrogen.[6] |
Experimental Protocol: Regioselective N1-Alkylation of 3-Carbomethoxy-1H-indazole
This protocol is adapted from methodologies that demonstrate high N1 selectivity using a NaH/THF system.[5][10]
Objective: To synthesize 1-pentyl-3-carbomethoxy-1H-indazole with high regioselectivity.
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromopentane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-indazole-3-carboxylate (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed.
-
Add 1-bromopentane (1.1 equiv) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N1-alkylated product.
Validation: The regiochemistry of the product must be confirmed unequivocally using 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), to observe the correlation between the N-alkyl CH₂ protons and the indazole ring carbons (C3 and C7a).[5][9]
Modern Synthetic Approaches: C-H Functionalization and Cross-Coupling
While classical methods are robust, modern synthetic chemistry has unlocked more direct and versatile routes to functionalized indazoles.
Direct C-H Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy.[11][12] This approach allows for the direct installation of functional groups onto the indazole core without pre-functionalization (e.g., halogenation).
-
C3-Functionalization : The C3 position of 2H-indazoles can be functionalized via palladium-catalyzed reactions, such as isocyanide insertion, to build diverse heterocyclic systems.[13]
-
C7-Functionalization : By installing a removable directing group at the N1 position, regioselective C-H olefination at the C7 position can be achieved with high selectivity.[14]
-
Ortho-Functionalization of N-Aryl Indazoles : For 2-aryl-2H-indazoles, the N-aryl ring can direct ortho C-H functionalization, allowing for the synthesis of complex biaryl structures.[12][15]
Transition Metal-Catalyzed Cross-Coupling
Cross-coupling reactions on halo-indazoles are arguably the most versatile methods for creating diverse libraries of indazole derivatives for drug discovery.[16]
-
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is highly effective for forming C-C bonds by coupling a halo-indazole (e.g., 3-iodo-, 5-bromo-) with an organoboronic acid or ester.[16]
-
Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds, coupling halo-indazoles with various amines.
-
Sonogashira Coupling : Used to install alkyne moieties by coupling a halo-indazole with a terminal alkyne.[17]
These reactions are foundational in medicinal chemistry programs for rapidly exploring the structure-activity relationship (SAR) around the indazole core.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Cycloaddition and Ring Opening Reactions
Cycloaddition Pathways
While less common as a functionalization strategy, cycloaddition is a powerful method for the de novo synthesis of the indazole ring itself. The [3+2] cycloaddition of arynes (generated in situ) with diazo compounds is a direct and efficient route to a wide range of substituted indazoles under mild conditions.[18][19] Similarly, the reaction of arynes with sydnones provides an excellent and highly selective method for preparing 2H-indazoles.[20][21][22]
Ring Stability and Opening Reactions
The indazole ring is generally stable. However, under certain conditions, it can undergo ring opening.
-
Base-Induced Opening : N-protected indazoles can be susceptible to ring-opening in the presence of a strong base, leading to the formation of ortho-aminobenzonitriles. This is a critical consideration in synthetic design, and using unprotected indazoles, which deprotonate at the nitrogen, can avert this undesired pathway.[23]
-
Oxidative Opening : Some 2H-indazoles can undergo oxidative ring-opening via C-N bond cleavage to yield ortho-substituted azobenzenes, for example, when treated with an iminoiodane reagent or under visible-light photoredox conditions.[24][25]
-
During Decarboxylation : The decarboxylation of certain 1-arylindazole-3-carboxylic acids in boiling quinoline can lead to a mixture of the expected 1-arylindazole and a ring-fission product, an N-arylanthranilonitrile.[26]
Conclusion
The reactivity of the indazole ring system is a rich and multifaceted field, governed by a subtle interplay of tautomerism, electronics, and sterics. A foundational understanding of these principles is crucial for any scientist working with this vital scaffold. Mastery over the regioselective N-functionalization remains a key challenge, yet predictable outcomes can be achieved through the careful selection of substrates and reaction conditions. Furthermore, the application of modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization and cross-coupling, has vastly expanded the accessible chemical space for indazole derivatives. This guide has provided both the fundamental principles and practical methodologies to empower researchers to confidently and creatively harness the reactivity of the indazole core in the pursuit of novel therapeutics and functional molecules.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. research.ucc.ie [research.ucc.ie]
- 11. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Indazole synthesis [organic-chemistry.org]
- 20. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
The Boronic Acid Moiety: A Versatile Warhead in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of a Unique Functional Group
Once relegated to the realm of synthetic curiosities, the boronic acid group has emerged from the shadows to become a cornerstone of modern medicinal chemistry.[1][2] This resurgence is largely credited to the groundbreaking success of bortezomib (Velcade®), the first FDA-approved boronic acid-containing drug for the treatment of multiple myeloma.[3][4][5][6] Historically, boron-containing compounds were often perceived with skepticism due to concerns about potential toxicity.[1][2] However, the clinical validation of bortezomib demystified these concerns and ignited a wave of research into the therapeutic potential of this unique functional group.[1][2] Today, a growing number of FDA-approved drugs, including ixazomib, vaborbactam, tavaborole, and crisaborole, feature a boronic acid or a related boronate ester, highlighting the broad utility of boron chemistry in addressing a wide range of diseases, from cancer to infectious diseases and inflammatory conditions.[3][5][6]
What makes the boronic acid group so compelling for drug design is its unique electronic and geometric properties. Boronic acids are characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This configuration confers a mild Lewis acidity due to the vacant p-orbital on the boron atom.[7][8] This allows boronic acids to engage in reversible covalent interactions with biological nucleophiles, most notably the hydroxyl groups of serine and threonine residues within the active sites of enzymes.[9][10][11] This ability to form a stable yet reversible covalent bond is a key differentiator from traditional non-covalent inhibitors and irreversible covalent modifiers, offering a unique pharmacological profile with the potential for high potency and prolonged target engagement.[12]
This guide will provide an in-depth exploration of the core principles and practical applications of boronic acids in medicinal chemistry. We will delve into the mechanistic intricacies of their interactions with biological targets, showcase their successful application in approved therapeutics, and provide a practical framework for their synthesis and evaluation.
The Mechanism of Action: A Tale of Reversible Covalency
The therapeutic efficacy of boronic acid-based drugs is fundamentally rooted in their ability to act as potent and often highly specific enzyme inhibitors. Their primary mechanism of action involves the formation of a reversible covalent bond with a key catalytic residue in the enzyme's active site, typically a serine or threonine.[9][10][11] This interaction effectively mimics the tetrahedral transition state of the natural enzymatic reaction, leading to potent inhibition.[13][14]
Let's consider the canonical example of a boronic acid inhibitor targeting a serine protease. The active site of a serine protease features a catalytic triad, including a highly nucleophilic serine residue. The boronic acid, with its electron-deficient boron atom, acts as an electrophile. The hydroxyl group of the active site serine attacks the boron atom, leading to the formation of a tetrahedral boronate adduct.[15] This adduct is stabilized by interactions within the enzyme's active site, such as hydrogen bonding to the oxyanion hole.[14]
The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid:
Caption: General mechanism of serine protease inhibition by a boronic acid.
This reversible covalent inhibition offers several advantages in drug design. The formation of a covalent bond can lead to significantly higher potency and a longer duration of action compared to non-covalent inhibitors.[12] The reversibility, on the other hand, can mitigate the risk of off-target toxicity often associated with irreversible covalent inhibitors.[12]
Case Studies: From the Bench to the Bedside
The transformative impact of boronic acids in medicine is best illustrated by the successful development of several FDA-approved drugs.
Bortezomib (Velcade®): A Paradigm Shift in Cancer Therapy
Bortezomib, a dipeptide boronic acid, revolutionized the treatment of multiple myeloma.[4][5][6][16] Its primary target is the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[17][18] The proteasome plays a critical role in regulating the levels of key proteins involved in cell cycle progression, apoptosis, and signal transduction.[18] In cancer cells, particularly multiple myeloma cells, the proteasome is often hyperactive, contributing to their survival and proliferation.
The boronic acid moiety of bortezomib is crucial for its mechanism of action. It forms a reversible covalent bond with the N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the 20S proteasome core particle.[1][19] This inhibition of proteasome activity leads to the accumulation of pro-apoptotic proteins and the disruption of key signaling pathways, such as the NF-κB pathway, ultimately inducing apoptosis in cancer cells.[1][16][18]
The development of bortezomib was a testament to the power of rational drug design. The peptide backbone of the molecule was optimized for recognition by the proteasome's active site, while the boronic acid "warhead" provided the potent inhibitory activity.
Vaborbactam: A Shield Against Antibiotic Resistance
The rise of antibiotic resistance is a major global health crisis. One of the primary mechanisms of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like penicillins and carbapenems.[20] Vaborbactam is a novel, non-β-lactam β-lactamase inhibitor that contains a boronic acid pharmacophore.[21][22] It is co-formulated with the carbapenem antibiotic meropenem (Vabomere®) to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[23]
Vaborbactam acts as a potent and selective inhibitor of serine β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC) enzyme.[21][22] The boronic acid moiety of vaborbactam forms a reversible covalent adduct with the active site serine of the β-lactamase, effectively neutralizing the enzyme and protecting meropenem from degradation.[21][24] This allows meropenem to exert its antibacterial activity against otherwise resistant bacteria.[23] The design of vaborbactam showcases the versatility of the boronic acid group in addressing critical unmet medical needs beyond oncology.
The following table summarizes key properties of these pioneering boronic acid drugs:
| Drug | Target | Indication | Mechanism of Action |
| Bortezomib | 26S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma | Reversible covalent inhibition of the N-terminal threonine in the proteasome active site.[1][16][17][18][25] |
| Vaborbactam | Serine β-lactamases (e.g., KPC) | Complicated Urinary Tract Infections | Reversible covalent inhibition of the active site serine of β-lactamase enzymes.[21][22][23][26] |
Experimental Workflow: Synthesis and Evaluation of Boronic Acid Inhibitors
The successful development of boronic acid-based drugs relies on robust synthetic methodologies and rigorous biological evaluation. Here, we outline a general workflow for the synthesis and characterization of a novel boronic acid inhibitor targeting a serine protease.
A. Synthesis of a Peptidyl Boronic Acid
A common and effective method for the synthesis of peptidyl boronic acids involves the coupling of a pinacol boronate ester of an amino acid with a peptide chain, followed by deprotection.
Step-by-Step Protocol:
-
Preparation of the N-terminally protected peptide: Synthesize the desired peptide sequence (e.g., a tripeptide) using standard solid-phase or solution-phase peptide synthesis methodologies, with the N-terminus protected with a suitable group (e.g., Boc or Cbz).
-
Coupling with the boronic acid analogue: Activate the C-terminus of the protected peptide using a standard coupling reagent (e.g., HATU, HBTU). React the activated peptide with the pinacol ester of a boronic acid amino acid analogue (e.g., (R)-1-amino-2-phenylethylboronic acid pinacol ester).
-
Deprotection of the boronic acid: Carefully deprotect the pinacol ester to yield the free boronic acid. This is typically achieved by transesterification with a diol like isobutylboronic acid followed by extraction, or by treatment with an acid such as trifluoroacetic acid (TFA), which also removes the N-terminal protecting group.
-
Purification and Characterization: Purify the final peptidyl boronic acid product using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The following diagram illustrates this synthetic workflow:
Caption: A general workflow for the synthesis of a peptidyl boronic acid.
B. In Vitro Evaluation of Enzyme Inhibition
Once synthesized, the inhibitory potency of the boronic acid compound against the target serine protease must be determined. A common method is a continuous fluorometric or colorimetric enzyme inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Target serine protease solution in a suitable buffer (e.g., Tris-HCl).
-
Fluorogenic or chromogenic substrate specific for the protease.
-
A stock solution of the synthesized boronic acid inhibitor in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of the serine protease to each well.
-
Add varying concentrations of the boronic acid inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for the establishment of the binding equilibrium.
-
-
Initiate the Reaction:
-
Add the substrate to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibitors to determine the inhibition constant (Ki).
-
Challenges and Future Directions
Despite their remarkable successes, the development of boronic acid-based drugs is not without its challenges. These include:
-
Selectivity: Achieving high selectivity for the target enzyme over other structurally related proteins is crucial to minimize off-target effects.[13]
-
Stability: The boronic acid moiety can be susceptible to oxidation and degradation under certain physiological conditions.[6]
-
Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of boronic acid-containing molecules can be challenging.
Future research in this field is likely to focus on several key areas:
-
Novel Warheads: Exploring modifications to the boronic acid group or developing entirely new boron-containing warheads with improved stability and selectivity profiles.
-
Targeted Delivery: Developing strategies to deliver boronic acid drugs specifically to the site of disease, thereby enhancing efficacy and reducing systemic toxicity.
-
New Therapeutic Areas: Expanding the application of boronic acids to other disease areas, such as neurodegenerative diseases, viral infections, and inflammatory disorders.[1][2][3]
-
Boronic Acids as PROTACs: The use of boronic acids in the development of Proteolysis Targeting Chimeras (PROTACs) is an emerging area of research, where the boronic acid can be used as a reversible covalent warhead to recruit a target protein to an E3 ubiquitin ligase for degradation.[27]
Conclusion
The journey of boronic acids from niche reagents to blockbuster drugs is a compelling story of chemical innovation meeting biological opportunity. Their unique ability to form reversible covalent bonds with key enzymatic targets has provided medicinal chemists with a powerful tool to tackle a wide range of diseases. As our understanding of the chemistry and biology of boronic acids continues to deepen, we can anticipate the development of even more sophisticated and effective boron-based therapeutics in the years to come. The once-overlooked boronic acid has firmly established its place in the modern drug discovery armamentarium, and its future in medicinal chemistry is bright.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bortezomib - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 19. mdpi.com [mdpi.com]
- 20. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Vaborbactam - Wikipedia [en.wikipedia.org]
- 23. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 24. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of (1-methyl-1H-indazol-4-yl)boronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to applications in oncology, anti-inflammatory, and antiviral therapies.[3] Key pharmaceutical agents such as Axitinib, a potent VEGFR inhibitor, and Niraparib, a PARP inhibitor used in cancer treatment, feature the indazole core, underscoring its significance in drug design and development.[4][5]
The functionalization of the indazole ring system is paramount to exploring its full therapeutic potential. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and widely adopted methods for constructing C-C bonds.[3][6] This reaction's appeal lies in its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of a key building block, (1-methyl-1H-indazol-4-yl)boronic acid , in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic intricacies, provide optimized protocols, and discuss critical parameters to ensure successful and reproducible outcomes.
Understanding the Reagent: this compound
This compound is an organoboron compound that serves as the nucleophilic partner in Suzuki-Miyaura couplings. The presence of the methyl group on the N-1 position of the indazole ring prevents complications arising from the acidic N-H proton often found in unprotected indazoles, which can interfere with the catalytic cycle.[8] The boronic acid moiety at the C-4 position allows for the regioselective formation of a new carbon-carbon bond at this specific site, enabling the synthesis of diverse 4-aryl or 4-heteroaryl indazoles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[8]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate anion, R-B(OH)₃⁻) is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The presence of a base is crucial for the formation of the more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Critical Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Recommendation & Rationale | Common Examples | References |
| Palladium Catalyst | The choice of ligand on the palladium catalyst is critical. Electron-rich and bulky phosphine ligands generally promote the oxidative addition and reductive elimination steps. Pre-catalysts are often preferred for their air and moisture stability. | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands like SPhos or XPhos. | [2][11][12] |
| Base | A base is required to activate the boronic acid to form the boronate anion, which facilitates transmetalation. The choice of base can significantly impact the reaction yield and should be screened. Inorganic bases are most common. | K₂CO₃, Cs₂CO₃, K₃PO₄, KF. | [2][11][12] |
| Solvent | A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate. | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DME/H₂O. | [2][12] |
| Temperature | Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. Microwave irradiation can often accelerate the reaction significantly compared to conventional heating. | 80-140 °C. | [12] |
Addressing a Key Challenge: Protodeboronation
A common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient or heteroaryl boronic acids, is protodeboronation.[13] This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene (1-methyl-1H-indazole in this case) and a reduction in the yield of the desired coupled product.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: Weaker bases or fluoride sources (e.g., KF, CsF) can sometimes suppress protodeboronation.[11]
-
Anhydrous Conditions: While water is typically used, in cases of severe protodeboronation, anhydrous conditions with a soluble organic base may be employed.
-
Slow-Release Strategies: Using boronic esters (e.g., pinacol esters) can provide a slow, sustained release of the boronic acid, keeping its concentration low and minimizing decomposition.
-
Reaction Time and Temperature: Minimizing reaction time and using the lowest effective temperature can also help to reduce the extent of this side reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) under a positive flow of inert gas.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-methyl-1H-indazole.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The Suzuki-Miyaura coupling provides a powerful and reliable method for its incorporation into diverse molecular frameworks. By understanding the underlying mechanism, carefully optimizing reaction conditions, and being mindful of potential side reactions like protodeboronation, researchers can effectively leverage this reagent in their drug discovery and development programs. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this and other heteroaryl boronic acids in the synthesis of next-generation therapeutics.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of (1-methyl-1H-indazol-4-yl)boronic Acid in C-C Bond Formation
Introduction: The Strategic Importance of the Indazole Moiety and (1-methyl-1H-indazol-4-yl)boronic Acid
The indazole scaffold is a privileged bicyclic heterocycle integral to the architecture of numerous biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role as a cornerstone in medicinal chemistry. The targeted functionalization of the indazole core is paramount in drug discovery efforts, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This compound emerges as a key building block for the strategic introduction of the 1-methyl-1H-indazol-4-yl moiety onto a diverse range of molecular frameworks. The presence of the N-methyl group precludes complications arising from the acidic N-H proton of an unprotected indazole, which can interfere with the catalytic cycle of cross-coupling reactions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in palladium-catalyzed C-C bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: Ensuring a Successful Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, proceeding through a well-established catalytic cycle involving a palladium catalyst.[2] A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
A critical step for heteroaryl boronic acids is the transmetalation, where the organic group is transferred from boron to the palladium center. The N-methylated indazole ring in this compound is considered electron-rich, which can present challenges. One common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields. The choice of base and solvent system is therefore critical to minimize this pathway.[1] Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide to suppress protodeboronation.[1]
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a reliable choice for heteroaryl couplings.[3]
-
Base: Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Solvent: A degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) or dimethoxyethane (DME).[3]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial.
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (argon or nitrogen). This cycle should be repeated at least three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of related indazole boronic acids with various aryl halides, providing a baseline for experimental design.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.5) | DME | 80 | 2 | 85-95 | [3] |
| 2 | 3-Chloroindazole | Pd₂(dba)₃ (2) / XPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15 | ~90 | [1] |
| 3 | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | High | [4] |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | High | [4] |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, the primary suspect is often protodeboronation of the this compound. To mitigate this, ensure strictly anhydrous and degassed solvents are used. A switch to a milder base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), may also be beneficial.
-
Catalyst Inactivity: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Inadequate degassing of the reaction mixture is a common cause of catalyst decomposition. Using fresh, high-quality catalyst and ligands is essential.
-
Difficult Substrates: For electron-rich aryl halides, the oxidative addition step can be slow. In such cases, using a more electron-rich phosphine ligand (e.g., Buchwald-type ligands like XPhos) can accelerate the reaction.[1] For sterically hindered substrates, a bulkier ligand may be required to promote reductive elimination.
-
Purification: The purification of the resulting 4-aryl-1-methyl-1H-indazole is typically achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective. The polarity of the eluent system will depend on the specific properties of the coupled product.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex molecules in drug discovery and development. A thorough understanding of the Suzuki-Miyaura reaction mechanism and careful optimization of reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important building block in C-C bond formation reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: (1-methyl-1H-indazol-4-yl)boronic acid as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Privileged Indazole Scaffold in Kinase Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. Within the vast chemical space explored for kinase inhibition, the indazole core has emerged as a "privileged scaffold".[1][2] Its unique bicyclic aromatic structure serves as an excellent bioisostere for the purine core of ATP, enabling it to form critical hydrogen bond interactions with the kinase hinge region.[3] Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature this core, underscoring its therapeutic relevance.[2]
This guide focuses on a key reagent for accessing this chemical space: (1-methyl-1H-indazol-4-yl)boronic acid . The N-methylation at the 1-position prevents the formation of regioisomers during synthesis and can enhance metabolic stability and cell permeability. The boronic acid at the 4-position provides a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of the indazole core onto various heterocyclic systems, enabling the exploration of diverse chemical vectors to achieve potency and selectivity against specific kinase targets.
Application Focus: Strategic Synthesis via Suzuki-Miyaura Coupling
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry due to its reliability, mild reaction conditions, and exceptional tolerance of various functional groups.[5][6] By coupling the indazolylboronic acid with a functionalized (hetero)aryl halide, researchers can efficiently construct the core structures of complex kinase inhibitors.
This strategy is central to building molecules that target a range of critical cancer-related kinases, including:
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, overexpressed in many cancers.[1][7][8]
-
Phosphatidylinositol 3-Kinase (PI3K): A central node in a signaling pathway that regulates cell growth and survival, frequently mutated in tumors.[9][10][11]
-
Extracellular signal-regulated kinase (ERK): A key component of the MAPK signaling pathway involved in cell proliferation.[12]
The general workflow for employing this building block in a drug discovery cascade is outlined below.
Caption: Drug discovery workflow using the indazole building block.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general and robust method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heteroaryl bromide.
Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ provides a reliable Pd(0) source.[13] A weak base such as sodium carbonate (Na₂CO₃) is sufficient to facilitate transmetalation without degrading sensitive functional groups. A dioxane/water solvent system is commonly used to solubilize both the organic and inorganic reagents.[13][14]
Materials:
-
This compound (1.1 equivalents)
-
Heteroaryl bromide of interest (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Protocol Steps:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the heteroaryl bromide (e.g., 0.1 mmol), this compound (0.11 mmol, 1.1 eq), and sodium carbonate (0.25 mmol, 2.5 eq).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.005 mmol, 0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 1.6 mL dioxane, 0.4 mL water for a total of 2 mL).
-
Degassing: Seal the Schlenk tube and briefly evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Reaction: Place the sealed tube in a pre-heated oil bath at 90-100 °C. Stir the reaction vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure coupled product.
Biological Evaluation: Assessing Kinase Inhibition
Once the target molecule is synthesized, its biological activity must be assessed. This typically involves a two-tiered approach: an in vitro biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to measure effects in a biological context.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Principle: This assay measures the concentration of the synthesized compound required to inhibit 50% of the target kinase's activity. Commercial kits (e.g., ADP-Glo™) are widely available for this purpose.
Protocol Outline:
-
Reagent Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Prepare solutions of the target kinase, its specific substrate, and ATP at optimal concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiation: Initiate the reaction by adding ATP. Incubate at 30 °C for 1 hour. The kinase will transfer phosphate from ATP to the substrate.
-
Detection: Add a detection reagent (e.g., ADP-Glo™ reagent) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Proliferation and Pathway Inhibition Assay
Principle: This assay determines the compound's ability to inhibit the growth of cancer cells and to modulate the target signaling pathway. For a PI3K inhibitor, this would involve measuring the phosphorylation of its downstream effector, Akt.[10]
Caption: The PI3K/AKT/mTOR signaling pathway targeted by inhibitors.
Protocol Outline:
-
Cell Culture: Plate cancer cells known to be dependent on the target kinase (e.g., MCF-7 breast cancer cells for PLK4[7], or U87MG glioblastoma cells for PI3K[10]) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor for 72-96 hours.
-
Proliferation Measurement (MTT/Alamar Blue):
-
Add MTT or Alamar Blue reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence, which correlates with the number of viable cells.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Pathway Inhibition (Western Blot):
-
Treat a separate plate of cells with the inhibitor for a shorter duration (e.g., 2-4 hours).
-
Lyse the cells and collect the protein.
-
Perform a Western blot analysis using antibodies against the phosphorylated form of a downstream target (e.g., p-AKT Ser473 for PI3K inhibition) and total protein as a loading control. A reduction in the phosphorylated signal indicates on-target activity.
-
Structure-Activity Relationship (SAR) Insights
The this compound provides a fixed anchor point (the hinge-binder). The SAR is then developed by modifying the coupled aryl halide partner and other positions on the indazole ring. The following table summarizes representative SAR trends observed in the literature for indazole-based inhibitors.
| Compound Series | Kinase Target | R Group Variation on Coupled Ring | Effect on Potency (IC₅₀) | Reference |
| 6-Bromo-1-methyl-1H-indazol-4-amine Analogs | PLK4 | Introduction of small halogens (F, Cl) | Increased potency compared to H | [1] |
| 1H-Indazole-3-amine Derivatives | FGFR1 | Fluorine substitution at 6-position of indazole | Improved enzymatic and cellular potency | [2] |
| 3-Ethynyl-1H-indazoles | PI3Kα | Pyridine group on ethynyl moiety | Most efficient substituent for activity | [9] |
| Indazole Amides | ERK1/2 | Structure-based design led to potent inhibitors | Optimized compounds show low nM potency | [12] |
Key Takeaway: Small, electron-withdrawing groups on appended aromatic rings often enhance potency. The substitution pattern on the indazole ring itself is also critical, with modifications at the 3, 5, and 6 positions significantly impacting activity and selectivity.[2][3]
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its utility is rooted in the privileged nature of the indazole scaffold and its ready participation in robust Suzuki-Miyaura cross-coupling reactions. This allows medicinal chemists to efficiently generate libraries of novel compounds for screening and to systematically explore structure-activity relationships. The protocols and insights provided herein offer a foundational guide for researchers aiming to leverage this powerful synthon in the development of next-generation targeted therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Indazole-Based PI3K Inhibitors
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of potent and selective Phosphoinositide 3-kinase (PI3K) inhibitors centered around an indazole core. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Indazole-containing compounds have emerged as a promising class of PI3K inhibitors due to their favorable pharmacological properties.[3][4] This guide will delve into the strategic synthesis of these inhibitors, with a particular focus on the application of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving indazole boronic acids. We will provide a detailed, step-by-step protocol for the synthesis of a representative indazole-based PI3K inhibitor, Pictilisib (GDC-0941), a potent pan-Class I PI3K inhibitor.[5][6] Furthermore, this document will cover the critical aspects of reaction optimization, purification, and analytical characterization of the synthesized compounds.
Introduction: The PI3K Signaling Pathway and the Role of Indazole-Based Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular processes, including cell growth, metabolism, and survival.[7] Upon activation by growth factors and other extracellular stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a wide array of substrates, leading to the regulation of cellular functions critical for normal physiology.
Dysregulation of the PI3K pathway, often through mutations or amplification of key components, is a frequent event in human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[2] This has established PI3K as a prime therapeutic target for the development of novel anticancer agents.
The indazole scaffold has proven to be a valuable pharmacophore in the design of kinase inhibitors.[3] Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of PI3K, leading to potent and often selective inhibition. Pictilisib (GDC-0941) is a prominent example of an indazole-containing PI3K inhibitor that has advanced to clinical trials.[5][6] The synthesis of such molecules often relies on robust and efficient chemical methodologies, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone for the formation of the crucial biaryl linkage.[3][8]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network. The following diagram illustrates the key components and their interactions.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.
Synthesis of Indazole-Based PI3K Inhibitors: A Focus on Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3][8] This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. In the context of synthesizing indazole-based PI3K inhibitors, this reaction is typically employed to couple an indazole boronic acid (or a halo-indazole) with a suitably functionalized heterocyclic partner.
General Workflow
The synthesis of a complex molecule like an indazole-based PI3K inhibitor can be broken down into a series of logical steps. The following diagram outlines a general workflow.
Figure 2: General workflow for synthesizing indazole-based PI3K inhibitors.
Detailed Protocol: Synthesis of Pictilisib (GDC-0941)
This section provides a detailed, step-by-step protocol for the synthesis of Pictilisib (GDC-0941), a representative indazole-based PI3K inhibitor. The key step in this synthesis is the Suzuki-Miyaura coupling of 2-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine with (1H-indazol-4-yl)boronic acid.[5]
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine | Commercially Available | >98% |
| (1H-Indazol-4-yl)boronic acid | Commercially Available | >95% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercially Available | Catalyst Grade |
| Sodium Carbonate (Na₂CO₃) | Commercially Available | Anhydrous, >99% |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Water | Deionized | |
| Toluene | Commercially Available | Anhydrous |
| Ethanol | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Magnesium Sulfate (MgSO₄) | Commercially Available | Anhydrous |
| Celite® | Commercially Available |
Step-by-Step Synthesis Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a microwave-safe reaction vial, add 2-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine (1.0 g, 2.31 mmol), (1H-indazol-4-yl)boronic acid (0.75 g, 4.62 mmol, 2.0 equiv), and sodium carbonate (0.86 g, 8.09 mmol, 3.5 equiv).
-
Add toluene (12 mL), ethanol (6 mL), and water (3 mL) to the vial.
-
Purge the mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen. This is a critical step as oxygen can deactivate the palladium catalyst.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (169 mg, 0.23 mmol, 0.1 equiv) to the reaction mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 130 °C for 90 minutes.[5] The use of microwave irradiation can significantly reduce reaction times compared to conventional heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is considered complete when the starting chloro-thienopyrimidine is consumed.
Step 2: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (50 mL) and wash with brine (2 x 25 mL). The brine wash helps to remove water-soluble impurities and salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Pictilisib (GDC-0941).
Expected Yield and Characterization
-
Expected Yield: 60-75%
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.16 (s, 1H), 8.87 (s, 1H), 8.21 (d, J = 7.2 Hz, 1H), 7.65 (d, J = 8.2 Hz, 1H), 7.47 (m, 2H), 4.00-3.98 (m, 4H), 3.86 (s, 2H), 3.84-3.82 (m, 4H), 2.55-2.48 (m, 4H), 2.45-2.30 (m, 4H), 2.18 (s, 3H).[5]
-
Mass Spectrometry (ESI): m/z 514.2 [M+H]⁺
Analytical Characterization
Confirmation of the structure and purity of the synthesized PI3K inhibitor is crucial. A combination of analytical techniques should be employed.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming the structure. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound by separating it from any impurities. Purity is typically reported as a percentage of the main peak area. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Insufficient degassing- Poor quality reagents | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the reaction mixture.- Use anhydrous solvents and high-purity reagents. |
| Formation of side products (e.g., homocoupling of boronic acid) | - Incorrect stoichiometry- Reaction temperature too high | - Use the recommended stoichiometry of reagents.- Optimize the reaction temperature. |
| Difficulty in purification | - Co-eluting impurities | - Try a different solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The synthesis of indazole-based PI3K inhibitors is a critical area of research in the development of targeted cancer therapies. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the construction of the key biaryl scaffold present in many of these inhibitors. This guide has provided a detailed protocol for the synthesis of Pictilisib (GDC-0941) as a representative example. By following the outlined procedures and paying close attention to reaction conditions and purification techniques, researchers can successfully synthesize and characterize these important molecules for further biological evaluation.
References
- 1. (2-methyl-2H-indazol-4-yl)boronic acid [myskinrecipes.com]
- 2. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the construction of complex molecular architectures is paramount. The incorporation of heteroaromatic moieties is a key strategy in drug design to fine-tune the physicochemical and pharmacological properties of candidate molecules.[3][4] Heteroaryl boronic acids and their derivatives are indispensable building blocks for this purpose; however, their successful application in cross-coupling reactions is often fraught with challenges not typically encountered with their aryl counterparts.[3][5][6]
This guide, crafted from the perspective of a senior application scientist, provides an in-depth exploration of the experimental setup for Suzuki coupling reactions involving heteroaryl boronic acids. It moves beyond a simple recitation of steps to explain the underlying principles and rationale behind procedural choices, empowering researchers to not only replicate established methods but also to troubleshoot and optimize their own unique transformations.
The Unique Challenges of Heteroaryl Boronic Acids
The efficacy of a Suzuki-Miyaura coupling is contingent on a delicate balance of factors, and the introduction of a heteroaryl boronic acid adds several layers of complexity. Understanding these challenges is the first step toward designing a successful reaction.
1. Electronic Effects and the "2-Pyridyl Problem": The electronic nature of the heteroaryl ring dramatically influences reactivity.
-
π-Deficient Heterocycles: Rings such as pyridine and pyrimidine are electron-poor, which can slow the critical transmetalation step of the catalytic cycle.[3] Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[3][4][7] This is famously exemplified by the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid often results in significantly lower yields compared to its 3- and 4-substituted isomers.[3][8]
-
π-Rich Heterocycles: Systems like furan, thiophene, and pyrrole are generally more reactive in the transmetalation step.[3] However, their increased reactivity can also make them more susceptible to decomposition.[3][9]
2. Protodeboronation: The Pervasive Side Reaction: Arguably the most significant challenge is the propensity of heteroaryl boronic acids to undergo protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond.[3][4][10] This process is often accelerated under the basic, aqueous conditions typical of many Suzuki couplings, effectively consuming the nucleophilic partner and reducing the yield of the desired product.[10][11][12] The stability of the heteroaryl boronic acid is a critical factor, with many being notoriously unstable.[5][6][9][13]
3. Catalyst Inhibition: The Lewis basic nature of many heteroaromatic compounds can lead to strong coordination with the palladium center, inhibiting catalyst activity and turnover.[4][7] This can be particularly problematic with nitrogen-containing heterocycles.
To circumvent these issues, several strategies have been developed, primarily focusing on the use of more stable boronic acid surrogates and the careful selection of reaction parameters.
Strategic Selection of Reagents and Conditions
A successful Suzuki coupling with a heteroaryl boronic acid is a testament to the careful orchestration of all reaction components.
Boronic Acid Surrogates: Enhancing Stability
To combat the instability and rapid protodeboronation of many heteroaryl boronic acids, more robust derivatives are frequently employed.[3][4][5]
-
Boronic Esters (e.g., Pinacol, Neopentyl): These are widely used due to their increased stability.[8][14] They can often be purified by silica gel chromatography, a task that is frequently impossible for the corresponding acids.[15][16] The transmetalation step can proceed either after in situ hydrolysis to the boronic acid or, under anhydrous conditions, directly from the ester.[10][17]
-
Potassium Heteroaryltrifluoroborates (BF3K): These salts are typically crystalline, air- and moisture-stable solids that can be stored indefinitely.[13] They are less prone to protodeboronation and often provide excellent results where the corresponding boronic acids fail.[5][13]
-
MIDA Boronates and Other Protected Forms: N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (DABO) complexes are highly stable derivatives that slowly release the active boronic acid under the reaction conditions, maintaining a low steady-state concentration that favors transmetalation over decomposition.[4][5][15][18]
| Boron Reagent Type | Key Advantages | Considerations |
| Boronic Acids | Commercially available, often reactive. | Prone to protodeboronation and decomposition, can be difficult to purify.[3][13] |
| Boronic Esters | Increased stability, often purifiable by chromatography.[14][15][16] | Slower transmetalation in some cases.[18] |
| Trifluoroborates | Highly stable, crystalline solids, resistant to protodeboronation.[13] | Requires specific conditions for activation. |
| MIDA/DABO Boronates | Very stable, allows for slow release of the boronic acid.[5][18] | Requires an extra synthetic step for preparation. |
The Catalytic System: Palladium Source and Ligand Choice
The heart of the Suzuki coupling is the palladium catalyst. The choice of both the palladium precursor and the supporting ligand is critical for success, especially with challenging heteroaryl substrates.
-
Palladium Precatalysts: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts are often superior.[9][19] These complexes, which often incorporate a phosphine ligand, rapidly form the active Pd(0) species in situ, allowing the coupling of unstable boronic acids to proceed quickly at lower temperatures before significant decomposition can occur.[5][6][20]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl couplings, bulky, electron-rich phosphine ligands are the gold standard.
-
Buchwald-type Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These ligands have revolutionized Suzuki couplings, particularly for sterically hindered and electron-rich substrates, as well as unreactive aryl chlorides.[9][21][22] They accelerate both the oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbenes (NHCs): Ligands like PEPPSI-IPr are also highly effective, offering high stability and activity.[3][19]
-
The Role of Base and Solvent
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[1][19] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and nature of the base can significantly impact the reaction outcome, particularly concerning the rate of protodeboronation.
-
Solvent: A variety of solvents can be used, often in combination with water.[14] Common choices include dioxane, THF, and toluene.[14] Anhydrous conditions, often employing a soluble base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate, can be highly effective for minimizing protodeboronation of sensitive substrates.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are representative examples for conducting Suzuki-Miyaura couplings with heteroaryl boronic acid derivatives. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and homocoupling of the boronic acid. [21][22]
Protocol 1: General Procedure using a Potassium Heteroaryltrifluoroborate
This protocol is adapted from a procedure utilizing a stable potassium heteroaryltrifluoroborate salt with a biarylphosphine ligand.[3]
Reaction Setup Workflow
Caption: Workflow for Suzuki coupling with a trifluoroborate.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried, resealable Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.25 mmol, 1.0 equiv), potassium heteroaryltrifluoroborate (0.26 mmol, 1.04 equiv), cesium carbonate (Cs₂CO₃, 0.75 mmol, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.0075 mmol, 3 mol %), and RuPhos (0.015 mmol, 6 mol %).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed tetrahydrofuran (THF, 1.0 mL) and water (0.25 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3][21]
Protocol 2: Anhydrous Coupling of a Neopentyl Heteroarylboronic Ester
This protocol is designed for sensitive substrates prone to protodeboronation, employing anhydrous conditions.[3][4]
Step-by-Step Procedure:
-
Reagent Preparation: In a nitrogen-filled glovebox, add the heteroaryl bromide (0.20 mmol, 1.0 equiv), neopentyl heteroarylboronic ester (0.24 mmol, 1.2 equiv), Pd-PEPPSI-IPr catalyst (0.01 mmol, 5 mol %), and potassium trimethylsilanolate (TMSOK, 0.28 mmol, 1.4 equiv) to a vial.
-
Solvent and Additive: Add anhydrous 1,4-dioxane (1.0 mL) and trimethyl borate (0.60 mmol, 3.0 equiv) to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap and heat the mixture in a preheated block at 100 °C for 3 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.[3]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor solubility of reagents. 4. Reaction temperature too low. | 1. Use a fresh palladium source/ligand or a precatalyst. 2. Ensure rigorous degassing of all solvents (including water).[22] 3. Screen different solvents or solvent mixtures. 4. Increase the reaction temperature.[22] |
| Protodeboronation of Starting Material | 1. Boronic acid is unstable under the conditions. 2. Base is too strong or reaction time is too long. 3. Presence of excess water. | 1. Switch to a more stable boronic ester or trifluoroborate.[5][22] 2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or shorten the reaction time. 3. Try anhydrous conditions.[4][10] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the setup and reaction.[21][22] |
| Stalled Reaction | Catalyst deactivation (e.g., by coordination to a nitrogen heterocycle). | Increase catalyst loading, or switch to a more robust ligand system (e.g., a different Buchwald ligand or an NHC-based catalyst).[4][7] |
Conclusion
The Suzuki-Miyaura coupling of heteroaryl boronic acids is a nuanced yet incredibly powerful transformation. Success hinges on a rational understanding of the inherent challenges posed by these substrates, particularly their electronic properties and susceptibility to protodeboronation. By strategically selecting more stable boronic acid surrogates, employing modern, highly active catalyst systems, and carefully optimizing the base and solvent conditions, researchers can reliably forge complex heteroaromatic structures. The protocols and insights provided herein serve as a robust foundation for navigating these challenges, enabling the efficient synthesis of novel molecules for the advancement of science and medicine.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
Application Note: (1-methyl-1H-indazol-4-yl)boronic acid as a Versatile Fragment for Covalent and Non-Covalent Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1] By screening low molecular weight fragments (typically <300 Da), FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency and better downstream drug-like properties.[2] A key strategy within FBDD is the use of "privileged scaffolds"—molecular frameworks that are known to interact with specific classes of biological targets. The indazole core is one such scaffold, recognized for its role in a multitude of biologically active compounds, particularly kinase inhibitors.[3][4]
This application note details the strategic use of (1-methyl-1H-indazol-4-yl)boronic acid , a fragment that combines the privileged indazole scaffold with the versatile boronic acid functional group. Boronic acids have gained significant traction in medicinal chemistry, culminating in several FDA-approved drugs, due to their unique ability to form reversible covalent bonds with nucleophilic amino acid residues within a protein's active site.[5][6] This dual-functionality allows this compound to act not only as a traditional fragment, interacting through non-covalent forces, but also as a "warhead" for targeted covalent inhibition, providing a powerful tool for researchers tackling challenging protein targets.
Here, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this fragment, from initial screening and hit validation to structural characterization and hit-to-lead optimization.
Section 1: Profile of the Fragment: this compound
This compound is a thoughtfully designed fragment that offers multiple points of interaction and clear vectors for synthetic elaboration. Its properties make it an ideal candidate for an FBDD library.
| Property | Value | Source |
| CAS Number | 1001907-60-3 | [7] |
| Molecular Formula | C₈H₉BN₂O₂ | |
| Molecular Weight | 175.98 g/mol | [8] |
| H-Bond Donors | 2 (from -B(OH)₂) | - |
| H-Bond Acceptors | 3 (from N2, O, O) | - |
| Rotatable Bonds | 1 | - |
The Indazole Core: A Privileged Scaffold
The indazole ring system is a cornerstone of many successful therapeutic agents. Its bicyclic aromatic structure provides a rigid scaffold that can be readily functionalized. In the context of protein-ligand interactions, it is particularly adept at forming hydrogen bonds. The nitrogen at the 2-position, for instance, is a common hydrogen bond acceptor that interacts with backbone amide protons in the hinge regions of kinases, a crucial interaction for potent inhibition.[9] The N1-methylation in this fragment serves to block a potential metabolic liability and removes a hydrogen bond donor, which can fine-tune binding specificity and improve cell permeability.
The Boronic Acid "Warhead": A Dual-Action Group
The boronic acid moiety is the fragment's most compelling feature, offering a trifecta of functionalities:
-
Reversible Covalent Binding: The boron atom is electrophilic and can be attacked by nucleophilic side chains of amino acids such as serine, threonine, or lysine.[10][11] This forms a stable, yet reversible, tetrahedral boronate adduct, which can significantly increase the fragment's affinity and residence time at the target—a major advantage when starting with weakly binding hits.[]
-
Hydrogen Bonding: The two hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors, providing additional non-covalent interactions to anchor the fragment in the binding pocket.
-
Synthetic Handle: Boronic acids are premier functional groups for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[] This provides a direct and reliable synthetic vector for growing the fragment into more potent leads during the optimization phase.
The 4-Position Isomer: A Strategic Vector
The placement of the boronic acid at the 4-position of the indazole ring is a deliberate choice. This position directs synthetic modifications outwards from the core, allowing chemists to design new analogues that can explore and occupy adjacent sub-pockets within the target's binding site, guided by structural biology data.
Section 2: FBDD Workflow for Fragment Screening
A successful FBDD campaign is a multi-step process that progressively builds confidence in a fragment hit and illuminates the path toward a potent lead compound. The workflow below illustrates a typical cascade for screening and validating this compound.
Caption: A typical Fragment-Based Drug Discovery workflow.
Section 3: Experimental Protocols
The following protocols provide detailed, field-proven methodologies for applying this compound in an FBDD campaign.
Protocol 3.1: Primary Screening using Differential Scanning Fluorimetry (DSF)
Causality: DSF, or Thermal Shift Assay, is a rapid and cost-effective primary screening method. It operates on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal denaturation midpoint (melting temperature, Tm). A significant positive shift in Tm (ΔTm) is a strong indicator of a binding event.[13]
Methodology:
-
Protein Preparation: Prepare a solution of the purified target protein at a final concentration of 2–5 µM in a suitable DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability and minimal interference with the fluorescent dye.
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound and other library fragments in 100% DMSO. Create an intermediate working plate by diluting the fragments to 10 mM in the DSF buffer.
-
Assay Plate Preparation: In a 96- or 384-well PCR plate, add the protein solution to each well.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. A 1:1000 final dilution is typical.
-
Fragment Addition: Add the 10 mM fragment solution to the appropriate wells to achieve a final fragment concentration of 100–200 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) and include DMSO-only wells as a negative control.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute, monitoring fluorescence at each interval.
-
Data Analysis: Plot fluorescence intensity versus temperature. The Tm is determined by fitting the sigmoidal curve. Calculate the ΔTm for each fragment relative to the DMSO control (ΔTm = Tm_fragment - Tm_DMSO). A ΔTm ≥ 2 °C is generally considered a significant hit.
Hypothetical DSF Screening Data:
| Compound | Final Conc. (µM) | Tm (°C) | ΔTm (°C) | Hit? |
| DMSO Control | 1% (v/v) | 52.3 | - | - |
| This compound | 100 | 55.8 | +3.5 | Yes |
| Fragment X | 100 | 52.5 | +0.2 | No |
| Control Inhibitor | 10 | 60.1 | +7.8 | Yes |
Protocol 3.2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique used to confirm hits from primary screens and to quantify their binding kinetics and affinity. It directly measures the interaction between an immobilized target protein and an analyte (the fragment) in real-time, providing robust data on the dissociation constant (KD), as well as association (ka) and dissociation (kd) rates.[14][15]
Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects, which are common with fast-binding fragments.
-
Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1-2% DMSO). Concentrations should typically span from low micromolar to high micromolar/low millimolar to accurately determine the KD.
-
Binding Analysis: Inject the series of fragment concentrations over the immobilized protein surface. Include a reference flow cell (e.g., a deactivated surface) to subtract bulk refractive index changes. Use a sufficiently long association and dissociation time to observe the binding events clearly.
-
Data Analysis: After reference subtraction, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity or kinetic analysis). This will yield the KD, ka, and kd values.
-
Ligand Efficiency Calculation: Calculate the Ligand Efficiency (LE), a critical metric in FBDD that normalizes binding affinity for the size of the molecule. It helps prioritize fragments that provide the most binding energy per atom.
-
LE = (1.37 * pKD) / N, where pKD = -log(KD) and N is the number of non-hydrogen atoms.
-
Hypothetical SPR Validation Data:
| Fragment | MW (Da) | N | KD (µM) | ka (1/Ms) | kd (1/s) | LE |
| This compound | 175.98 | 13 | 150 | 1.2 x 10³ | 0.18 | 0.41 |
Protocol 3.3: Structural Characterization using X-ray Crystallography
Causality: X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the fragment bound to its target. This information is indispensable for a structure-guided drug design approach, revealing the precise binding mode, key interactions, and unoccupied pockets that can be targeted for fragment elaboration.[16][17]
Methodology:
-
Protein Crystallization: Screen for and optimize conditions to grow high-quality crystals of the target protein using techniques like vapor diffusion (sitting or hanging drop).
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the grown protein crystals into a solution containing the crystallization buffer supplemented with a high concentration of this compound (e.g., 1-10 mM).
-
Co-crystallization: Add the fragment directly to the protein solution before setting up the crystallization trials.
-
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement. Refine the model and carefully inspect the electron density maps to unambiguously determine the position, orientation, and (if applicable) covalent modification of the bound fragment.
Caption: Potential binding mode of the fragment in a serine hydrolase.
Section 4: Hit-to-Lead Optimization Strategies
With a validated, structurally characterized hit, the next phase is to "grow" the fragment into a more potent lead compound while maintaining or improving its ligand efficiency and drug-like properties.[1]
Strategy: Structure-Guided Fragment Growth via Suzuki Coupling
Causality: The crystallographic structure reveals which vectors on the fragment are pointing towards solvent or into unoccupied pockets of the binding site. The boronic acid group at the 4-position is an ideal handle for the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming new carbon-carbon bonds. This allows for the systematic and rational addition of new chemical moieties to the indazole core.[]
Caption: Suzuki coupling as a key reaction for fragment growth.
Workflow:
-
Analyze the Crystal Structure: Identify a nearby pocket that can accommodate additional functionality.
-
Select Building Blocks: Choose a library of aryl or heteroaryl halides (R-X) that have chemical features complementary to the target sub-pocket (e.g., a basic amine to interact with an acidic residue).
-
Synthesize Analogs: Perform the Suzuki coupling reaction between this compound and the selected halides.
-
Test and Iterate: Evaluate the synthesized analogs for improved potency (e.g., using SPR) and acquire new crystal structures to validate the design. This iterative process of design, synthesis, and testing drives the hit-to-lead campaign.
Conclusion
This compound is a highly valuable tool for fragment-based drug discovery. It elegantly combines a privileged indazole scaffold, known for its favorable interactions with key target classes like kinases, with the unique chemical reactivity of a boronic acid. This allows it to participate in both non-covalent and reversible covalent binding, expanding its utility against a wide range of biological targets. The protocols and strategies outlined in this application note provide a robust framework for researchers to effectively leverage this fragment's potential, accelerating the journey from an initial fragment hit to a promising lead compound.
References
- 1. youtube.com [youtube.com]
- 2. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 3. nbinno.com [nbinno.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]
- 8. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Covalent Compounds - Enamine [enamine.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Streamlining Synthesis: One-Pot Procedures for the Efficient Elaboration of (1-methyl-1H-indazol-4-yl)boronic Acid and its Precursors
An Application Note for Medicinal and Process Chemists
Abstract The 1-methyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its elaboration often involves C-C bond formation at the 4-position, traditionally achieved via Suzuki-Miyaura cross-coupling with the corresponding boronic acid. However, the isolation of heteroaryl boronic acids can be challenging due to their instability and propensity for protodeboronation. This application note details a robust, one-pot, two-step procedure that combines Miyaura borylation and Suzuki-Miyaura cross-coupling, starting from a stable halo-indazole precursor. This streamlined approach circumvents the need to isolate (1-methyl-1H-indazol-4-yl)boronic acid or its esters, enhancing efficiency, reducing waste, and improving overall yield. We provide detailed mechanistic insights, a step-by-step protocol, and a troubleshooting guide for researchers in drug discovery and process development.
Introduction: The Strategic Value of One-Pot Indazole Functionalization
The indazole motif is a cornerstone in the design of kinase inhibitors, as it can effectively mimic the adenosine ring of ATP to bind to the hinge region of the kinase active site.[1] The Suzuki-Miyaura reaction is an exceptionally powerful tool for creating the C-C bonds necessary to build these complex molecules, valued for its mild conditions and broad functional group tolerance.[1][2]
The direct use of this compound is a viable strategy. However, a significant limitation of the conventional Suzuki-Miyaura coupling is the availability, cost, and stability of the required boronic acid species.[1] Boronic acids, especially electron-rich heteroaromatic variants, can be susceptible to degradation.
To overcome these challenges, a one-pot sequence combining Miyaura borylation of an aryl halide followed by a Suzuki-Miyaura coupling with a second aryl halide has become an invaluable strategy in process chemistry.[3] This approach leverages the fact that both catalytic cycles share similar conditions and catalysts, allowing for a seamless transition without intermediate isolation and purification.[3] This guide focuses on the practical application of this one-pot methodology, starting from 4-halo-1-methyl-1H-indazole.
Mechanistic Rationale: Merging Two Catalytic Cycles
The efficiency of the one-pot borylation/Suzuki reaction hinges on the successful execution of two distinct, yet compatible, palladium-catalyzed cycles within a single reaction vessel.[1] Understanding the interplay between these cycles is crucial for troubleshooting and optimization.
-
Catalytic Cycle 1: Miyaura Borylation. This initial step converts a stable and readily available aryl halide (e.g., 4-bromo-1-methyl-1H-indazole) into a boronic ester intermediate. The cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a diboron reagent (like bis(pinacolato)diboron, B₂pin₂) and reductive elimination to release the aryl boronic ester and regenerate the Pd(0) catalyst. A non-nucleophilic base, typically potassium acetate (KOAc), is essential for this step.[1][2]
-
Catalytic Cycle 2: Suzuki-Miyaura Coupling. Once the borylation is complete, the second aryl halide and a suitable base (often a stronger, aqueous base like K₃PO₄ or Na₂CO₃) are introduced. The cycle begins again with the oxidative addition of the second aryl halide to Pd(0). The newly formed aryl boronic ester then undergoes transmetalation with the Pd(II) complex, facilitated by the base. The final reductive elimination step forms the desired biaryl C-C bond and regenerates the active Pd(0) catalyst.[1][2]
A key insight for a successful one-pot procedure is that a single palladium catalyst/ligand system can often mediate both cycles, avoiding the need for additional catalyst loading between steps.[3]
Caption: Conceptual workflow for the one-pot borylation/Suzuki coupling.
Application Protocol: One-Pot Synthesis of 4-(Pyridin-3-yl)-1-methyl-1H-indazole
This protocol describes the synthesis of a representative biaryl compound, starting from 4-bromo-1-methyl-1H-indazole. It is designed to be a robust starting point that can be adapted for various coupling partners.
Materials and Reagents
| Reagent | CAS Number | Mol. Weight | Typical Equiv. | Notes |
| 4-Bromo-1-methyl-1H-indazole | 885520-43-0 | 211.05 | 1.0 | Starting material. |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 1.1 - 1.5 | Boron source.[2] |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.03 - 0.05 | Catalyst for borylation.[1] |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 2.0 - 3.0 | Base for borylation.[1][2] |
| 3-Bromopyridine | 626-55-1 | 157.99 | 1.0 | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.03 - 0.05 | Catalyst for Suzuki coupling. |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 - 3.0 | Base for Suzuki coupling.[4] |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | Anhydrous solvent. |
| Water | 7732-18-5 | 18.02 | - | Co-solvent for coupling step. |
Step-by-Step Experimental Procedure
Caption: Step-by-step experimental workflow for the one-pot synthesis.
-
Vessel Preparation and Borylation Setup:
-
To a microwave-safe reaction vial equipped with a magnetic stir bar, add 4-bromo-1-methyl-1H-indazole (e.g., 1.0 mmol, 211 mg), bis(pinacolato)diboron (1.2 mmol, 305 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and potassium acetate (3.0 mmol, 294 mg).
-
Add anhydrous 1,4-dioxane (4 mL).
-
Seal the vial with a cap and purge with argon or nitrogen for 5-10 minutes.
-
-
Miyaura Borylation Reaction:
-
Place the vial in a microwave reactor and heat the mixture to 120 °C for 1 hour.[1] The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting bromide and formation of the boronic ester.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
-
Suzuki-Miyaura Coupling Setup:
-
Carefully open the vial and add 3-bromopyridine (1.0 mmol, 158 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), potassium phosphate (2.0 mmol, 424 mg), and water (1 mL).[4]
-
Expert Note: While adding a second catalyst is shown here for robustness, many one-pot systems work well without a second catalyst addition, especially when using modern Buchwald-type catalysts/ligands from the start.[3] The choice depends on the specific substrates.
-
-
Suzuki-Miyaura Coupling Reaction:
-
Reseal the vial, purge again with argon or nitrogen for 5 minutes.
-
Heat the reaction mixture at 100 °C overnight (or until TLC/LC-MS indicates completion). Microwave heating can also be employed to shorten reaction times.[1]
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 4-(pyridin-3-yl)-1-methyl-1H-indazole.
-
Troubleshooting and Considerations
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Borylation | - Inactive catalyst or insufficient base.- Insufficient reaction time/temperature.- Poor quality solvent (not anhydrous). | - Use fresh, anhydrous dioxane.- Increase reaction time or temperature.- Ensure the KOAc is dry and finely powdered. |
| Low Yield in Suzuki Step | - Protodeboronation of the intermediate.[4]- Inactive Suzuki catalyst.- Sterically hindered or deactivated coupling partner. | - Use a stronger, non-nucleophilic base for the Suzuki step (e.g., CsF, K₃PO₄).- Use a more active catalyst system (e.g., an XPhos-based precatalyst).[3][4]- Increase temperature or reaction time. |
| Homocoupling of Boronic Ester | - Presence of oxygen during the Suzuki step. | - Ensure the reaction vessel is thoroughly purged with an inert gas before heating the Suzuki step. |
| Formation of Phenol Side Product | - Hydrolysis of the aryl halide coupling partner under basic conditions at high temperature. | - Lower the reaction temperature if possible.- Use a milder base (e.g., Na₂CO₃) or a shorter reaction time. |
Conclusion
The one-pot Miyaura borylation/Suzuki-Miyaura cross-coupling reaction is a highly effective and efficient method for the synthesis of functionalized 1-methyl-1H-indazoles. By eliminating the need for isolation of the boronic acid intermediate, this procedure saves time, reduces waste, and can improve overall yields, making it an ideal strategy for library synthesis in medicinal chemistry and for scale-up in process development. The provided protocol serves as a validated starting point for researchers to access a wide array of valuable indazole-based compounds.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medium.com [medium.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Indazole Derivatives
Abstract
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Transitioning the synthesis of these vital scaffolds from laboratory-scale discovery to large-scale production presents a unique set of challenges that demand a strategic shift in synthetic planning and execution. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the critical considerations for the scale-up of indazole derivative synthesis. We delve into robust and scalable synthetic methodologies, process safety, and scalable purification techniques, moving beyond theoretical routes to offer practical, field-proven insights. Detailed protocols for a scalable Ullmann-type cyclization and a regioselective N-alkylation are provided, alongside a discussion on the strategic implementation of flow chemistry to mitigate hazards and enhance efficiency.
Introduction: The Indazole Scaffold and the Scale-Up Imperative
The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Prominent drugs such as Axitinib (a kinase inhibitor for renal cell carcinoma) and Pazopanib (a multi-kinase inhibitor) feature the indazole motif, underscoring its therapeutic significance.[1]
While numerous synthetic routes to indazoles are reported in academic literature, many are not amenable to large-scale production due to factors such as the use of expensive or hazardous reagents, low yields, poor regioselectivity, and reliance on chromatographic purification.[3][4] The successful transition from a bench-scale synthesis (milligrams to grams) to a pilot plant or industrial scale (kilograms to tons) necessitates a paradigm shift in process design, prioritizing:
-
Safety: Identifying and mitigating potential thermal hazards and the risks associated with energetic intermediates.
-
Scalability: Employing robust reactions that perform consistently and efficiently at larger volumes.
-
Economy: Utilizing cost-effective and readily available starting materials and reagents.
-
Sustainability: Minimizing waste and employing greener solvents and processes where feasible.[1]
-
Purity & Control: Developing scalable purification methods that consistently deliver the active pharmaceutical ingredient (API) or intermediate with the required purity.
This guide will address these critical aspects, providing a framework for the logical and efficient scale-up of indazole derivative synthesis.
Core Principles for Scalable Indazole Synthesis
Before delving into specific protocols, it is crucial to understand the foundational principles that govern the successful scale-up of indazole synthesis. These principles guide the selection of a synthetic route and the design of the manufacturing process.
Strategic Route Selection
The choice of the core synthetic strategy for constructing the indazole ring is the most critical decision in a scale-up campaign. While dozens of methods exist, a few have emerged as particularly robust and scalable.
-
The Ullmann-Type Intramolecular Cyclization: This copper-catalyzed reaction has proven to be a workhorse for the large-scale synthesis of 1H-indazoles.[1][5] It typically involves the condensation of an o-haloaryl ketone or aldehyde with a hydrazine, followed by an intramolecular C-N bond formation. While effective, this reaction can present thermal hazard concerns that require careful process safety evaluation.[1][6]
-
Reductive Cyclization of o-Nitroaryl Precursors: The cyclization of ortho-nitroaryl compounds, often via reduction to an in-situ generated amine or nitroso species, is another common strategy.[4] These reactions can be highly efficient but may involve energetic intermediates, necessitating careful control of reaction conditions.
-
Synthesis from o-Aminobenzonitriles or o-Aminophenones: These routes offer access to valuable 3-aminoindazole or other C3-substituted indazoles.[7][8] The reaction of 2-halobenzonitriles with hydrazines is a practical method that avoids the use of more hazardous reagents.[9]
-
Flow Chemistry for Hazardous Intermediates: For reactions involving unstable or hazardous intermediates, such as diazonium salts formed during diazotization routes, continuous flow chemistry offers a significantly safer alternative to batch processing.[10][11] By maintaining a small reactor volume at any given time, the risk of a runaway reaction is dramatically reduced.[5][10]
The Challenge of N-Alkylation Regioselectivity
For many pharmaceutical applications, the indazole core is N-substituted. The alkylation of an indazole can occur at either the N1 or N2 position, and controlling this regioselectivity is a major challenge in process development.[12][13][14] The ratio of N1 to N2 isomers is highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions (base, solvent, temperature).[13][14]
On a large scale, achieving high regioselectivity is paramount to avoid the need for challenging and costly chromatographic separation of isomers.[12] A scalable process must either achieve high selectivity through kinetic or thermodynamic control or employ a facile, non-chromatographic method for isomer separation, such as crystallization.[12][15]
Process Safety: Taming a Potentially Energetic Heterocycle
The nitrogen-nitrogen bond within the indazole ring and the common use of energetic reagents (e.g., azides, nitro compounds, diazonium salts) in its synthesis necessitate a thorough process safety assessment.[12][16] Key considerations include:
-
Thermal Hazard Evaluation: Differential Scanning Calorimetry (DSC) should be employed to determine the thermal stability of intermediates and the final product, as well as to measure the heat of reaction for critical steps. This is particularly crucial for Ullmann-type reactions, which can be exothermic.[1][6]
-
Safe Handling of Hazardous Reagents: When the use of hazardous reagents is unavoidable, strategies to mitigate risk must be implemented. For example, generating diazonium salts in a continuous flow reactor minimizes their accumulation and the associated explosion hazard.[10][16]
-
Quenching and Work-up Procedures: Quenching procedures for reactive reagents must be carefully designed and tested at a small scale before being implemented at a larger scale to ensure they are controlled and do not generate excessive heat or gas.
Purification: Beyond the Chromatography Column
Flash column chromatography, the workhorse of the medicinal chemistry lab, is generally not a viable option for large-scale purification due to high solvent consumption, cost, and low throughput. Scalable purification strategies for indazole derivatives primarily rely on:
-
Crystallization: This is the preferred method for purifying solid intermediates and final products at scale.[17][18] Careful solvent screening is required to identify a system that provides good recovery and effectively purges impurities. The formation of a specific, stable crystalline form (polymorph) is also a critical consideration for APIs.[19]
-
Extraction: Liquid-liquid extraction is a fundamental technique for removing impurities during work-up. The choice of solvents and pH adjustments are critical for efficient separation.
-
Distillation: For volatile indazole derivatives, vacuum distillation can be an effective purification method.[4]
Scalable Synthetic Protocols
The following protocols provide detailed, step-by-step procedures for two common and scalable transformations in indazole synthesis. These are intended as a guide and may require optimization for specific substrates.
Protocol 1: Gram-Scale Synthesis of a 1-Methyl-1H-Indazole via Intramolecular Ullmann-Type Reaction
This protocol is adapted from a process development study for a fluorinated indazole intermediate and highlights the key steps and considerations for this scalable route.[1][5][6]
Reaction Scheme:
Workflow for Ullmann-type Indazole Synthesis.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Addition funnel.
-
Filter funnel (e.g., Büchner funnel).
-
Vacuum oven.
-
Starting materials: o-haloaryl aldehyde/ketone, methylhydrazine.
-
Reagents: Copper(I) iodide (CuI), a suitable base (e.g., potassium carbonate), and a high-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).
-
Solvents for work-up and crystallization (e.g., ethyl acetate, heptane, water).
Procedure:
-
Hydrazone Formation:
-
Charge the jacketed reactor with the o-haloaryl aldehyde/ketone (1.0 equiv) and a suitable solvent such as ethanol.
-
Begin stirring and inert the reactor with nitrogen.
-
Slowly add methylhydrazine (1.1-1.2 equiv) via an addition funnel, maintaining the internal temperature below 30 °C. The condensation is often exothermic.
-
Stir the mixture at room temperature for 1-2 hours or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).
-
The hydrazone intermediate may be isolated by filtration or precipitation followed by filtration, or the reaction mixture can be taken directly to the next step after solvent exchange. For a scalable process, telescoping (proceeding to the next step without isolation) is often preferred if the intermediate is sufficiently pure.
-
-
Ullmann Cyclization:
-
If the hydrazone was isolated, charge it to the reactor with the chosen high-boiling solvent (e.g., DMF). If telescoping, perform a solvent swap to the high-boiling solvent.
-
Charge the base (e.g., potassium carbonate, 2.0-3.0 equiv) and the copper(I) iodide catalyst (5-10 mol%).
-
Heat the reaction mixture to the optimized temperature (typically 100-140 °C). Caution: A pre-scale-up thermal hazard assessment (e.g., using DSC) is crucial to understand the exothermicity of this step.[1][6]
-
Monitor the reaction for completion (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) to the reactor.
-
Stir the biphasic mixture, then separate the layers.
-
Wash the organic layer with water and brine to remove the solvent and inorganic salts.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification by Crystallization:
-
Perform solvent screening to identify an appropriate crystallization solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like heptane).
-
Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent (anti-solvent) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the purified product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: 100-gram Scale Regioselective N1-Alkylation of an Indazole
This protocol is based on a developed method for the selective N1-alkylation of an indazole derivative, demonstrating a practical and scalable approach that avoids chromatographic purification.[12][19][20]
Reaction Scheme:
Workflow for N1-Selective Reductive Amination.
Materials & Equipment:
-
Large glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Hydrogenation vessel rated for the required pressure.
-
Filtration setup for catalyst removal.
-
Crystallization vessel.
Procedure:
-
Enamine Formation (N1-Selective):
-
Charge the reactor with the starting 1H-indazole (1.0 equiv, e.g., 100 g), a suitable solvent like toluene, and isobutyraldehyde (3.0 equiv).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and remove water using a Dean-Stark trap. This step is driven by thermodynamic control, favoring the more stable N1-enamine intermediate.[12]
-
Monitor the reaction until the starting indazole is consumed.
-
-
Hydrogenation:
-
Cool the reaction mixture and carefully filter it.
-
Transfer the filtrate containing the crude enamine intermediate to a pressure-rated hydrogenation vessel.
-
Add the hydrogenation catalyst (e.g., 5% Platinum on Carbon, Pt/C).
-
Pressurize the vessel with hydrogen gas (e.g., 40 psi) and stir at a controlled temperature (e.g., 30 °C) until the reduction is complete.[12]
-
-
Work-up and Isolation:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.
-
Wash the filter cake with the reaction solvent.
-
The resulting solution containing the N1-alkylated indazole can be used to directly form a salt for purification, avoiding the isolation of the free base. For example, add p-toluenesulfonic acid monohydrate in a suitable solvent like acetonitrile to precipitate the product as a crystalline salt.[12]
-
-
Purification:
-
The precipitated salt can be collected by filtration, washed with a cold solvent, and dried. This method avoids chromatography and provides the product in high purity.[12]
-
Data Presentation: Key Process Parameters
When scaling up a synthesis, it is crucial to track and compare key performance indicators. The following tables provide a template for summarizing critical data from a scale-up campaign.
Table 1: Comparison of a Lab-Scale vs. Pilot-Scale Ullmann Cyclization
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Comments |
| Starting Material | 10.0 g | 1.00 kg | |
| Solvent Volume | 100 mL | 10 L | Maintained 10 vol concentration. |
| Reaction Temp. | 120 °C | 118-122 °C | Temperature control is more challenging at scale. |
| Reaction Time | 6 hours | 7.5 hours | Slightly longer time may be needed for complete conversion. |
| Crude Yield | 9.2 g (92%) | 0.90 kg (90%) | Comparable crude yields. |
| Purified Yield | 8.5 g (85%) | 0.83 kg (83%) | Crystallization is efficient at scale. |
| Purity (HPLC) | >99.0% | >99.0% | Purity specifications met. |
| Cycle Time | ~12 hours | ~18 hours | Includes charging, reaction, work-up, and cleaning. |
Table 2: Regioselectivity of Indazole N-Alkylation under Different Conditions
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio[12][13][14] | Notes |
| 1 | K₂CO₃ | DMF | 120 | 58:42 | Typical conditions leading to isomer mixtures. |
| 2 | NaH | THF | 25-60 | >95:5 | Favors N1-alkylation, often through thermodynamic control. |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | Variable | Can favor N2 with certain substrates. |
| 4 | Mitsunobu | THF | 0-25 | 1:2.5 | Often favors the N2 isomer.[13] |
Conclusion and Future Outlook
The successful scale-up of indazole derivative synthesis is a multi-faceted challenge that requires a holistic approach, integrating strategic route selection, rigorous process safety evaluation, and the development of robust, scalable purification methods. The transition from traditional batch chemistry to continuous flow processing represents a significant advancement in addressing the safety concerns associated with the synthesis of these energetic heterocycles, while also offering improved control and efficiency.[21][22]
Future developments in this field will likely focus on the implementation of greener and more sustainable synthetic methods.[1] This includes the use of more environmentally benign solvents, the development of highly active and recyclable catalysts, and the further integration of flow chemistry and other process analytical technologies (PAT) to optimize reactions in real-time. By embracing these principles and methodologies, the chemical and pharmaceutical industries can continue to efficiently and safely produce the indazole-based medicines that are vital to global health.
References
- 1. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
- 3. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Process Development for a 1HâIndazole Synthesis Using an Intramolecular Ullmann-Type Reaction - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Item - Process Development for a 1HâIndazole Synthesis Using an Intramolecular Ullmann-Type Reaction - figshare - Figshare [figshare.com]
- 22. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Homocoupling of (1-methyl-1H-indazol-4-yl)boronic acid in Suzuki-Miyaura Couplings
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize (1-methyl-1H-indazol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. While an invaluable building block, this reagent can be susceptible to homocoupling, a side reaction that diminishes yield and complicates purification. This document provides in-depth, mechanism-driven troubleshooting advice and preventative strategies to ensure the success of your reactions.
Part 1: Frequently Asked Questions - Understanding the Problem
This section addresses the fundamental questions surrounding the homocoupling of this compound.
Q1: What is boronic acid homocoupling and why is it a significant problem?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct—in this case, 1,1'-dimethyl-4,4'-bi-1H-indazole. This is problematic for several key reasons:
-
Reduced Yield: It consumes your this compound, lowering the potential yield of your desired cross-coupled product.
-
Purification Challenges: The homodimer byproduct is often structurally similar to the target molecule, making separation by standard techniques like column chromatography difficult and time-consuming.
-
Stoichiometric Imbalance: Consumption of the boronic acid alters the stoichiometry of the reaction, potentially leading to incomplete conversion and other side reactions.
Q2: What are the primary mechanistic causes of boronic acid homocoupling?
A2: There are two principal pathways that lead to homocoupling, both of which are critical to understand for effective prevention:
-
Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved molecular oxygen (O₂) in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homodimer and regenerate the Pd(0) catalyst.[1][2][3] A key intermediate in this process is a palladium peroxo complex, ((η²-O₂)PdL₂), which reacts with the boronic acid.[4][5]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must first be reduced to the active Pd(0) state for the catalytic cycle to begin. One pathway for this reduction involves the Pd(II) salt reacting directly with two molecules of the boronic acid to generate the homocoupled product and Pd(0).[1][6] This is often a significant issue at the start of the reaction before the primary catalytic cycle is established.
Q3: Is this compound particularly susceptible to homocoupling?
A3: Heteroaromatic boronic acids, particularly those that are electron-rich, can be more prone to side reactions like homocoupling and protodeboronation. The indazole ring system in this compound possesses electronic characteristics that can influence its reactivity. While all boronic acids can undergo homocoupling, careful control of reaction conditions is especially crucial for achieving high yields with heteroaromatic partners like this one.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to address specific issues you might encounter during your experiment.
Scenario: You observe a significant amount of the 1,1'-dimethyl-4,4'-bi-1H-indazole byproduct in your crude reaction mixture.
Q: My main isolated product is the homodimer. What is the most likely cause and how do I fix it?
A: A high prevalence of the homodimer points overwhelmingly to the presence of oxygen. The secondary cause could be related to your choice of catalyst and base. Here is a systematic approach to resolving this issue.
Corrective Action 1: Rigorous Exclusion of Oxygen
The single most effective way to prevent homocoupling is to eliminate dissolved oxygen from your reaction.[2][3]
-
Detailed Degassing Protocol:
-
Solvent Preparation: Before use, sparge all solvents (including water, if used) with a robust stream of an inert gas (Argon or Nitrogen) for at least 30-60 minutes. A subsurface sparge, where the gas is bubbled through the liquid via a long needle, is most effective.[3][7]
-
Reaction Vessel Setup: Assemble your reaction flask, condenser, and stir bar while hot from the oven and allow it to cool under a stream of inert gas.
-
Charge Reagents: Add your solid reagents—this compound, aryl halide, base, and ligand—to the flask.
-
Evacuate and Refill: Seal the flask with a septum, and carefully evacuate the atmosphere using a vacuum pump before backfilling with inert gas. Repeat this cycle 3-5 times.
-
Add Solvents & Final Degas: Add the degassed solvents via cannula or syringe. Sparge the entire reaction mixture with inert gas for another 15-20 minutes before adding the catalyst.
-
Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the entire reaction, including the heating and cooling phases.
-
-
For Highly Sensitive Substrates (Freeze-Pump-Thaw): For maximum oxygen removal, especially in small-scale reactions, the freeze-pump-thaw method is superior.
-
Place your reaction mixture (before catalyst addition) in a suitable flask.
-
Freeze the mixture using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for several minutes.
-
Close the connection to the vacuum and thaw the mixture. You will often see bubbles escape as trapped gas is released.
-
Repeat this cycle 3-5 times for optimal results.
-
Corrective Action 2: Re-evaluate Your Catalyst System
Your choice of palladium source and ligand has a profound impact on the rates of competing reactions.
-
Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[8] This bypasses the initial reduction step where homocoupling is prevalent.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step of the desired cross-coupling.[9][10] This helps the desired reaction outcompete the homocoupling pathway. Ligands like SPhos, RuPhos, or XPhos are often excellent choices for suppressing this side reaction.[11] For indazole substrates specifically, Pd(dppf)Cl₂ has also been shown to be effective.[12]
Corrective Action 3: Optimize Base and Solvent
The base is not just an activator; it influences the entire reaction manifold.
-
Choice of Base: While strong bases like NaOH can be effective, they can also promote side reactions. Milder inorganic bases are often superior for delicate substrates. K₃PO₄ (potassium phosphate) is frequently an excellent choice for Suzuki couplings of nitrogen-containing heterocycles.[13] Carbonates such as Cs₂CO₃ or K₂CO₃ are also widely used and effective.[12][14][15] The base activates the boronic acid, facilitating transmetalation.[16][17]
-
Solvent System: Aprotic polar solvents are standard. A mixture of a solvent like 1,4-dioxane or DME with water is common, as the water helps to dissolve the inorganic base.[18] Ensure any water used is thoroughly degassed.
Part 3: Prophylactic Strategies & Recommended Protocol
Q: I am planning a new synthesis with this compound. How can I design my experiment to proactively minimize homocoupling?
A: A well-designed experiment can prevent problems before they start. Beyond the critical step of degassing, consider the following:
-
Use a Boronate Ester: this compound can be converted to its corresponding pinacol ester. Boronate esters are generally more stable, less prone to protodeboronation, and exhibit a reduced tendency for homocoupling.
-
Consider Additives: In some industrial settings, mild reducing agents like potassium formate have been added to the reaction mixture.[3][7] These agents can help scavenge any Pd(II) species that form without disrupting the primary catalytic cycle.
-
Order of Addition: One strategy is to pre-heat the mixture of the aryl halide, base, and ligand in degassed solvent before adding the boronic acid and finally the catalyst.[2] This can help ensure the oxidative addition step occurs readily once the full system is assembled.
Recommended Starting Protocol for Low-Homocoupling Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the formation of 1,1'-dimethyl-4,4'-bi-1H-indazole.
Experimental Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with (1-Methyl-1H-indazol-4-yl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during chemical reactions involving (1-methyl-1H-indazol-4-yl)boronic acid, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the scientific understanding and actionable protocols necessary to overcome low yields and other common experimental hurdles.
Introduction: Understanding the Substrate
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The indazole scaffold is a key component in numerous biologically active compounds.[3] However, like many heteroaryl boronic acids, it presents unique challenges in cross-coupling reactions due to its electronic properties and potential for instability under reaction conditions. This guide will walk you through the most common issues and provide a systematic approach to resolving them.
Part 1: Troubleshooting Guide - Low Yields & Reaction Failures
This section is formatted as a series of questions addressing specific problems you might encounter. Each answer provides a detailed explanation of the underlying chemical principles and a step-by-step guide to resolving the issue.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a very low yield or has failed completely. Where should I start my investigation?
A1: Initial Diagnostics
When a Suzuki-Miyaura coupling fails, a systematic review of your reagents and reaction setup is the most effective first step. Low yields can often be attributed to a few critical factors:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage (oxidation), or incompatibility with the substrates.
-
Inefficient Base: The base plays a crucial role in the activation of the boronic acid and the overall catalytic cycle. Its strength, solubility, and purity are paramount.
-
Boronic Acid Instability: Heteroaryl boronic acids can be susceptible to degradation, primarily through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.
Q2: I suspect my boronic acid is degrading. What are the signs, and how can I prevent this?
A2: Addressing Protodeboronation and Other Degradation Pathways
Protodeboronation is a common side reaction for heteroaryl boronic acids, leading to the formation of 1-methyl-1H-indazole as a byproduct and consequently, lower yields of the desired coupled product.
Signs of Degradation:
-
Appearance of 1-methyl-1H-indazole in your crude reaction mixture (identifiable by LC-MS or ¹H NMR).
-
Inconsistent results even with the same batch of boronic acid.
Causality and Solutions:
Protodeboronation can be catalyzed by acid, base, or even trace metals, and is often accelerated at higher temperatures.[4] The N-methylated indazole ring system has specific electronic properties that can influence the lability of the C-B bond.
Experimental Protocols to Mitigate Degradation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. If you are using a strong base like NaOH or KOH, consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow the rate of protodeboronation.
-
Use a Stabilized Form of the Boronic Acid:
-
Pinacol Ester: this compound pinacol ester is commercially available and generally more stable than the free boronic acid. The boronic acid is slowly released in situ under the reaction conditions, keeping its concentration low and minimizing degradation.
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation. They can be prepared from the boronic acid and KHF₂.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in a "slow-release" strategy under basic conditions.
-
Q3: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. How can I improve the reaction rate and conversion?
A3: Optimizing Reaction Conditions for N-Methylated Indazoles
The N-methyl group on the indazole ring can influence the reaction by altering the electronic properties and potentially coordinating with the palladium catalyst. Optimizing your catalyst system and reaction parameters is key.
Catalyst and Ligand Selection:
For N-substituted indazoles, certain catalyst systems have proven effective. While simple catalysts like Pd(PPh₃)₄ can work, more robust systems are often required.
-
Recommended Catalyst Systems:
-
Pd(dppf)Cl₂: This catalyst is often a reliable choice for coupling heteroaryl compounds and has been successfully used for N-alkylated indazoles.[5][6]
-
Buchwald Precatalysts: Precatalysts like XPhos Pd G3 or SPhos Pd G2 are highly active and can be effective for challenging couplings, including those with nitrogen-containing heterocycles.[3]
-
Solvent and Base Combinations:
The choice of solvent and base is critical for ensuring all components are sufficiently soluble and reactive.
-
Effective Solvent/Base Pairings:
Troubleshooting Workflow:
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the ideal stoichiometric ratio of boronic acid to my coupling partner?
A4: It is standard practice to use a slight excess of the boronic acid, typically ranging from 1.1 to 1.5 equivalents relative to the limiting reagent (often the aryl halide). This helps to compensate for any potential degradation of the boronic acid and drives the reaction to completion.
Q5: I am observing a significant amount of a dimeric byproduct of my boronic acid (homocoupling). What causes this and how can I minimize it?
A5: Homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling pathways. To minimize this:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the entire setup and reaction time.
Q6: Can I use this compound directly from the bottle?
A6: While many boronic acids can be used as supplied, their purity can vary, and they can degrade over time, especially if not stored properly. For critical reactions or when troubleshooting, it is advisable to:
-
Check Purity: Assess the purity of your boronic acid by ¹H NMR. Look for the presence of boroxine (a cyclic anhydride) or protodeboronated byproduct.
-
Proper Storage: Store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere. The recommended storage temperature is often 2-8°C.
Q7: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A7: Based on successful couplings with analogous N-alkylated indazoles, the following conditions provide a robust starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equiv | Excess to drive reaction and account for potential degradation. |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Proven effective for N-alkylated indazoles.[5][6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Mild, effective bases for this class of substrate.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME | Good solubility for reactants and base activation. |
| Temperature | 80 - 100 °C | Balances reaction rate with minimizing degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for your experiments.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (3 mol%).
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to its Pinacol Ester
If you are facing persistent issues with boronic acid instability, converting it to the more stable pinacol ester is a prudent strategy.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling without further purification.
References
- 1. researchgate.net [researchgate.net]
- 2. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from (1-methyl-1H-indazol-4-yl)boronic acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (1-methyl-1H-indazol-4-yl)boronic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of compounds derived from this versatile building block. The indazole moiety is a privileged scaffold in medicinal chemistry, and its successful incorporation, often via Suzuki-Miyaura cross-coupling, is paramount.[1][2] However, the purification of these target molecules is frequently challenging due to a complex mixture of starting materials, byproducts, and catalyst residues.
This guide is structured to address specific, real-world laboratory challenges. It moves from direct troubleshooting of common issues to broader strategic advice, supported by detailed protocols and visual workflows.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of your this compound reaction products.
Q1: My desired product is co-eluting with the starting aryl halide during column chromatography. How can I improve the separation?
A1: This is a frequent issue, especially when the polarity of your final product is very similar to the aryl halide starting material. The indazole product and many aryl halides can occupy a similar polarity space, making separation by normal-phase chromatography difficult.
-
Causality: Silica gel separates compounds based on their differential adsorption, which is primarily influenced by polarity. If the product and starting material have similar polar functional groups and overall polarity, they will travel down the column at nearly the same rate.
-
Solutions:
-
Optimize Chromatography Conditions:
-
Shallow the Gradient: A slower, more gradual increase in the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) can enhance resolution between closely eluting spots.
-
Change Solvent Selectivity: The "magic" of chromatography often lies in changing the nature of the solvents, not just their polarity ratio. If a hexane/ethyl acetate system fails, try a different system that offers alternative interactions (e.g., hydrogen bonding, dipole-dipole). Good alternatives include dichloromethane/methanol or toluene/acetone.[3]
-
Lower the Target Rf: For difficult separations, aim for a lower Rf value (around 0.1-0.15) in your scouting TLC plates. While this will require significantly more solvent and increase run time, it provides more interaction time with the stationary phase, leading to better separation.[3]
-
-
Leverage Chemical Properties (Acid-Base Extraction): The most effective solution is often to switch purification strategies. Your indazole-containing product is basic due to the pyrazole ring nitrogens. Most aryl halides are neutral. You can exploit this difference with an acid-base extraction as a highly effective first-pass purification before chromatography. See Protocol 1 for a detailed method.
-
Q2: I'm observing a significant, non-polar byproduct that I suspect is the homocoupling dimer of the boronic acid. How do I remove it and prevent its formation?
A2: The formation of a bi-indazole dimer via homocoupling of this compound is a classic byproduct in Suzuki-Miyaura reactions.[4][5]
-
Causality: This side reaction is primarily caused by the presence of molecular oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), initiating an oxidative coupling pathway between two boronic acid molecules.[4][5][6]
-
Prevention:
-
Rigorous Degassing: Before adding the palladium catalyst, ensure your solvent and reaction mixture are thoroughly deoxygenated. This is the most critical step. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[7][8] For the reaction itself, maintaining a positive pressure of inert gas is crucial.
-
Use of Reductants: In some process development settings, a mild reducing agent like potassium formate is added to quench any adventitious Pd(II) species and maintain the catalyst in its active Pd(0) state, suppressing homocoupling.[5]
-
-
Removal Strategies:
-
Chromatography: The homocoupling product, being larger and often more symmetrical than your desired product, is typically much less polar. It should elute much earlier from a silica gel column, making for a straightforward separation.
-
Acid-Base Extraction: As the homocoupling dimer is neutral and your desired product is basic, an acid-base extraction (Protocol 1) is an excellent method to remove it. The dimer will remain in the organic layer while your product is extracted into the aqueous acid.
-
Q3: My crude NMR shows unreacted this compound and its protodeboronated form (1-methyl-1H-indazole). How can I remove these?
A3: The presence of these impurities points to either an incomplete reaction or a competing side reaction, protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9][10]
-
Causality: Protodeboronation can be catalyzed by base or acid and is often exacerbated by the presence of water, especially at elevated temperatures.[9] Some heterocyclic boronic acids are particularly prone to this side reaction.[11]
-
Removal Strategies:
-
Aqueous Basic Wash for Boronic Acid: Unreacted boronic acid is acidic and can be easily removed. During the workup, wash your organic layer (e.g., ethyl acetate) with an aqueous base like 1M sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃).[12] This converts the boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.
-
Chromatography for Protodeboronated Impurity: The protodeboronated byproduct (1-methyl-1H-indazole) has a very similar core structure and basicity to your desired product, making separation by acid-base extraction challenging. Careful column chromatography is the most reliable method to separate the product from this specific impurity. Experiment with different solvent systems to maximize the difference in Rf values.
-
Q4: My final product is a dark color, suggesting palladium contamination. How do I remove residual palladium catalyst?
A4: Palladium residues are a common issue in cross-coupling chemistry and must be removed, especially for pharmaceutical applications.
-
Causality: The palladium catalyst can precipitate as palladium black (Pd(0)) or remain as soluble complexes that are difficult to remove by standard extraction.
-
Solutions:
-
Filtration through Celite: After the reaction is complete, diluting the mixture with a solvent and filtering it through a pad of Celite can remove insoluble palladium black.[2]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent can help. A wash with 1M HCl can sometimes remove Pd, but a wash with aqueous thiourea or sodium thiomethoxide solution is often more effective, as sulfur ligands bind strongly to palladium.
-
Scavengers: For persistent contamination, stirring the crude product in solution with a palladium scavenger (e.g., silica-bound thiol or amine scavengers) or activated carbon for a few hours, followed by filtration, can be highly effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical impurity profile for a Suzuki reaction with this compound?
A1: A well-executed reaction will still contain a variety of components that must be removed. The table below summarizes the most common species you will encounter.
| Impurity/Byproduct | Common Cause | Typical Polarity (Normal Phase) | Recommended Removal Method |
| Homocoupling Dimer | Presence of O₂ during reaction | Low | Chromatography, Acid-Base Extraction |
| Protodeboronation Product | Hydrolysis of C-B bond | Medium-High (similar to product) | Chromatography |
| Unreacted Aryl Halide | Incomplete reaction | Medium (often similar to product) | Chromatography, Acid-Base Extraction |
| Unreacted Boronic Acid | Incomplete reaction | High (can streak on silica) | Aqueous Base Wash |
| Oxidized Boronic Acid (Phenol) | Oxidation by air/peroxides | High | Aqueous Base Wash, Chromatography |
| Palladium/Ligand Residues | Catalyst System | Variable | Scavengers, Specialized Washes |
Q2: Which primary purification strategy should I try first?
A2: For products containing the basic 1-methyl-1H-indazole core, a decision tree can guide your strategy. An initial acid-base extraction is almost always the most efficient first step for bulk purification before polishing by chromatography or recrystallization.
Caption: Purification strategy decision tree.
Q3: Can I use recrystallization for these compounds?
A3: Absolutely. Recrystallization is an excellent technique for the final purification step, capable of delivering material with very high purity, especially after most bulk impurities have been removed by extraction or chromatography.
The key challenge is identifying a suitable solvent or solvent system.[3] This often requires empirical screening. Start with a small amount of your semi-pure material.
-
Single Solvents: Test solvents where your compound is soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).
-
Mixed Solvents: A powerful technique is to dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until turbidity appears. Then, allow it to cool slowly. Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.[13]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Purification
This protocol leverages the basicity of the indazole nitrogen to separate your desired product from neutral (e.g., homocoupling dimer, aryl halide) and acidic (e.g., unreacted boronic acid) impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. The basic indazole product will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer contains your product as a hydrochloride salt.
-
Repeat: To ensure complete extraction, add a fresh portion of 1M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. The organic layer now contains neutral impurities and can be discarded.
-
Basification and Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or concentrated ammonium hydroxide (NH₄OH), with stirring until the solution is strongly basic (pH > 10, check with pH paper). Your neutral product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove residual salts. Dry the solid under vacuum to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the product after an initial extraction or when acid-base chemistry is not viable.
-
Choose a Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system that gives your product an Rf value of approximately 0.2-0.3. A lower Rf provides better separation for difficult mixtures.[3]
Suggested Starting Solvent Systems Hexane / Ethyl Acetate Dichloromethane / Methanol Toluene / Acetone -
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar solvent mixture. Ensure the silica bed is compact and level.
-
Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often gives sharper bands.
-
Elute the Column: Begin eluting with the starting solvent system, applying positive pressure. Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the final, purified compound.
Workflow for Troubleshooting Co-elution
When standard methods fail to separate your product from a persistent impurity, a more systematic approach is needed.
Caption: Systematic workflow for resolving co-elution issues.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Air & Moisture Sensitive Suzuki-Miyaura Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the most powerful, yet sensitive, transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction. When dealing with substrates or catalysts that are sensitive to air and moisture, meticulous attention to detail is paramount. This resource, presented in a question-and-answer format, addresses the specific, nuanced challenges you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section tackles the most common initial hurdles faced when performing sensitive Suzuki-Miyaura reactions.
Q1: My Suzuki-Miyaura reaction has failed to initiate or shows very low conversion. What are the immediate checks I should perform?
A1: When a Suzuki coupling reaction fails, a systematic evaluation of the core components is the most efficient troubleshooting approach. Before exploring more complex variables, verify the following:
-
Integrity of the Inert Atmosphere: This is the most critical factor. The active Pd(0) catalyst is highly susceptible to oxidation, which renders it inactive.[1][2] Ensure your reaction vessel was properly purged with a high-purity inert gas (Argon or Nitrogen) and that a positive pressure was maintained throughout the reaction.[3][4] Even minute leaks in your setup can introduce enough oxygen to kill the catalyst.
-
Catalyst and Ligand Viability: Palladium precatalysts, especially Pd(II) sources, and phosphine ligands can degrade over time, particularly if not stored under an inert atmosphere.[5] Phosphine ligands are prone to oxidation.[1] It is advisable to use a fresh batch of catalyst and ligand or to test them on a reliable, well-established reaction to confirm their activity.
-
Solvent and Base Quality: Solvents must be anhydrous and thoroughly deoxygenated.[5][6] The presence of oxygen in the solvent is a common cause of catalyst deactivation.[2] Similarly, ensure your base is pure and has been stored correctly to prevent absorption of atmospheric moisture and CO2.
-
Reactivity of Coupling Partners: Remember the general reactivity trend for the organic halide: I > Br > OTf >> Cl.[5][7] Aryl chlorides are notoriously less reactive and often necessitate specialized, highly active catalyst systems and more forcing conditions.[7][8]
Q2: I'm observing significant amounts of a side product that corresponds to the protonated version of my boronic acid. What is happening and how can I prevent it?
A2: You are observing protodeboronation, a well-documented and often frustrating side reaction in Suzuki-Miyaura couplings.[9][10] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your boronic acid nucleophile. Electron-deficient boronic acids are particularly prone to this decomposition pathway.[5]
Here are several strategies to mitigate protodeboronation:
-
Choice of Base and Conditions: While a base is essential for the transmetalation step, it can also promote protodeboronation.[11][12] Using milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be beneficial.[5] While many protocols use aqueous bases, water can act as the proton source for this side reaction.[5] If possible, employing anhydrous conditions can significantly reduce protodeboronation.
-
Use of More Stable Boron Reagents: Converting your boronic acid to a more stable derivative is a highly effective strategy. Boronate esters (e.g., pinacol esters) or organotrifluoroborates are generally more robust.[9][13] These "protected" forms of the boronic acid often release the active species slowly into the reaction, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[5][14]
-
Reaction Parameters: Higher temperatures and longer reaction times can exacerbate protodeboronation. If your desired coupling is reasonably fast, reducing the reaction time or temperature may favor the productive pathway over the decomposition of the boronic acid.[5]
Q3: What is the fundamental role of the base in the Suzuki-Miyaura reaction, and how does its choice impact my air-sensitive reaction?
A3: The base plays a crucial, multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species.[15] The neutral boronic acid is not sufficiently nucleophilic to undergo transmetalation with the palladium complex. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[12][16][17] This boronate is what actively participates in the transmetalation step, transferring its organic group to the palladium center.[18]
In the context of air-sensitive reactions, the choice of base is critical for several reasons:
-
Hygroscopicity: Stronger, more hygroscopic bases like NaOH or KOH can introduce water into the reaction, which can be detrimental to moisture-sensitive substrates or ligands.
-
Solubility: The base must have sufficient solubility in the reaction medium to be effective. In biphasic systems (e.g., toluene/water), the base's partitioning is important.
-
Strength: The base must be strong enough to deprotonate the boronic acid but not so strong that it causes degradation of sensitive functional groups on the substrates.[8]
Section 2: Troubleshooting Guide - A Deeper Dive
When initial checks don't solve the problem, a more detailed analysis is required. This section provides a structured approach to diagnosing and solving more persistent issues.
Issue 1: Inconsistent Results and Poor Reproducibility
Symptom: Reaction yields vary significantly between seemingly identical runs.
Causality and Solution Pathway:
Inconsistency is almost always linked to inadequate control over the reaction atmosphere. Minor, unnoticed variations in technique can lead to significant differences in oxygen and moisture levels.
-
Diagnosis:
-
Review your inerting procedure: Are you performing a sufficient number of vacuum/backfill cycles (at least three is recommended)?[6] Is your inert gas source of high purity?
-
Inspect your glassware and septa: Are there any cracks or chips in the glassware? Are the septa fresh and providing a good seal? Old, punctured septa are a common source of leaks.
-
Check for leaks in your Schlenk line or glovebox: A small, persistent leak can be difficult to detect but will consistently compromise your reactions.
-
-
Workflow for Improvement:
Caption: Workflow for troubleshooting reproducibility issues.
Issue 2: Catalyst Decomposition (Reaction starts but then stalls)
Symptom: The reaction proceeds initially (as seen by TLC or LC-MS) but stops before completion, often accompanied by the formation of black precipitate (palladium black).
Causality and Solution Pathway:
This indicates that the active Pd(0) catalyst is falling out of the catalytic cycle. This can be due to oxidation or ligand dissociation followed by agglomeration.
-
Diagnosis:
-
Ligand Choice: Is your phosphine ligand bulky enough and sufficiently electron-donating to stabilize the Pd(0) center throughout the catalytic cycle? For challenging couplings, more sophisticated biarylphosphine ligands are often required.[19]
-
Solvent Degassing: Inadequate deoxygenation is a primary cause of catalyst death.[20][21] Sparging with an inert gas is often insufficient for highly sensitive reactions. The freeze-pump-thaw method is the most effective technique for removing dissolved oxygen.[20][21]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.
-
-
Comparative Solvent Degassing Techniques:
| Degassing Method | Effectiveness | Speed | Notes |
| Sparging (Bubbling) | Moderate | Fast | Least effective, but acceptable for less sensitive systems or large volumes.[21][22] |
| Sonication under Vacuum | Good | Moderate | More effective than sparging; repeated cycles are necessary.[6][20] |
| Freeze-Pump-Thaw | Excellent | Slow | The gold standard for removing dissolved gases, especially oxygen.[20][21] |
Section 3: Key Experimental Protocols
Adherence to rigorous experimental technique is non-negotiable for success.
Protocol 1: Setting up a Suzuki-Miyaura Reaction under Inert Atmosphere (Schlenk Line Technique)
-
Glassware Preparation: Ensure all glassware is oven-dried overnight (e.g., at 125°C) to remove adsorbed moisture and assembled hot under a flow of inert gas.[3][4]
-
Reagent Addition: To the reaction flask containing a stir bar, add the aryl halide, the boronic acid/ester, and the base under a positive pressure of inert gas.
-
Seal and Purge: Seal the flask with a septum. Evacuate the flask under vacuum until bubbling ceases, then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a thoroughly inert atmosphere.[6]
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Add the palladium catalyst and ligand (if solid, add with other solids; if a solution, add via syringe).
-
Reaction Execution: Place the flask in a preheated oil bath and stir. Monitor the reaction's progress by taking aliquots via a nitrogen-flushed syringe.[6]
Protocol 2: Solvent Deoxygenation via Freeze-Pump-Thaw
-
Setup: Place the solvent in a Schlenk flask sealed with a stopcock. The flask should not be more than half full.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high vacuum line for several minutes to remove gases from the headspace.
-
Thaw: Close the stopcock to the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it melts.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.[20] After the final cycle, backfill the flask with inert gas.
Section 4: Visualizing the Core Process
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
This guide provides a foundational framework for addressing challenges in air and moisture-sensitive Suzuki-Miyaura reactions. Success in this area is a blend of understanding the core chemical principles and executing meticulous laboratory technique.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How To [chem.rochester.edu]
- 21. youtube.com [youtube.com]
- 22. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Navigating Side Reaction Pathways in the Synthesis of Substituted Indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole synthesis. As a privileged scaffold in medicinal chemistry, the synthesis of indazoles is a well-trodden path, yet one that is often fraught with unexpected side reactions that can impact yield, purity, and scalability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions, offering not just solutions, but a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: I am consistently getting a mixture of N1 and N2 alkylated indazoles. How can I control the regioselectivity?
A1: The N-alkylation of indazoles is a classic challenge, often yielding a mixture of the thermodynamically more stable 1H-isomer and the kinetically favored 2H-isomer.[1][2] The regiochemical outcome is a delicate balance of steric and electronic factors of the indazole core, the nature of the alkylating agent, and the reaction conditions.[1][3]
Troubleshooting Guide: Controlling N-Alkylation Regioselectivity
| Parameter | To Favor N1-Alkylation (Thermodynamic Product) | To Favor N2-Alkylation (Kinetic Product) |
| Base/Solvent System | Sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective combination.[1][4] The sodium cation is thought to chelate between the N2-nitrogen and a C3-substituent, sterically hindering N2-alkylation. | Conditions like Mitsunobu (triphenylphosphine/diethyl azodicarboxylate) or using potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can favor N2-alkylation. |
| Substituent Effects | Bulky substituents at the C3 position sterically favor N1-alkylation. Electron-donating groups on the benzene ring can also promote N1-alkylation. | Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to direct alkylation to the N2 position.[1][3] |
| Reaction Temperature | Higher temperatures can facilitate equilibration towards the more stable N1-isomer. | Lower temperatures can trap the kinetically formed N2-isomer. |
| Alkylating Agent | Less reactive alkylating agents may allow for thermodynamic equilibration. | More reactive alkylating agents (e.g., methyl iodide) can favor the kinetic N2-product. |
Q2: My Davis-Beirut reaction is giving me a significant amount of a quinazoline byproduct. What is happening and how can I prevent it?
A2: The formation of a quinazoline is a known side reaction in the Davis-Beirut synthesis of 2H-indazoles, particularly when using certain primary amines. This pathway competes with the desired intramolecular N-N bond formation.
Mechanism of Quinazoline Formation:
The intended reaction involves the in situ formation of an o-nitrosobenzylidene imine intermediate, which then undergoes cyclization to the 2H-indazole. However, under certain conditions, especially with amines that can be easily oxidized (like benzylamine), an alternative pathway can occur. The o-nitrobenzylamine can undergo an intramolecular redox reaction where the nitro group is reduced, and the benzylic C-N bond is involved in a cyclization that ultimately leads to the formation of a dihydroquinazoline, which is then oxidized to the quinazoline.[5]
Troubleshooting Guide: Minimizing Quinazoline Formation
-
Choice of Amine: If possible, avoid using primary amines that are prone to oxidation, such as benzylamine, under basic conditions. If benzylamine is required, consider alternative synthetic routes or photochemical conditions which can be milder.
-
Reaction Conditions: Carefully optimize the base concentration and reaction temperature. Lowering the temperature may disfavor the quinazoline pathway.
-
Protecting Groups: If the amine is part of a more complex substrate, consider if a protecting group strategy could temporarily modify its reactivity.
Q3: In my Cadogan-Sundberg synthesis of a substituted indazole, I am observing a significant N-oxide byproduct. How can I mitigate this?
A3: The formation of an N-oxide is a common byproduct in the Cadogan-Sundberg reaction, which involves the reductive cyclization of an o-nitrostyrene or a related precursor using a trivalent phosphorus reagent like triethyl phosphite.[6][7] The reaction is believed to proceed through a nitroso intermediate, and incomplete deoxygenation can lead to the formation of the indazole N-oxide.[8][9]
Mechanism of N-Oxide Formation:
The trivalent phosphorus reagent deoxygenates the nitro group to a nitroso group, which then cyclizes. A subsequent deoxygenation of the resulting N-oxide intermediate yields the desired indazole. If the deoxygenation of the N-oxide is slow or incomplete, it will be isolated as a byproduct.[10]
Troubleshooting Guide: Minimizing N-Oxide Formation
-
Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the trivalent phosphorus reagent is used to drive the deoxygenation of the N-oxide to completion.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can promote the final deoxygenation step. However, be mindful that harsh conditions can lead to other side reactions.
-
Choice of Reducing Agent: While triethyl phosphite is common, other phosphines like triphenylphosphine can also be used and may offer different reactivity profiles.
-
Post-Reaction Treatment: If the N-oxide is formed, it can often be reduced to the desired indazole in a separate step using a suitable reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation.
Q4: I am attempting to synthesize an indazole from a hydrazine and a carbonyl compound, but I'm isolating a stable hydrazone and observing dimer formation. How can I promote cyclization and avoid these side products?
A4: The formation of a stable hydrazone intermediate and its subsequent dimerization are common hurdles in indazole syntheses that rely on the condensation of a hydrazine with a carbonyl compound.[11] The desired reaction is an intramolecular cyclization of the hydrazone to form the indazole ring.
Troubleshooting Guide: Overcoming Hydrazone Stability and Dimerization
-
Acid Catalysis: The cyclization step is often acid-catalyzed. The use of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) can promote the intramolecular reaction over intermolecular dimerization.[12]
-
Dehydrating Conditions: The formation of the hydrazone and its dimerization are equilibrium processes that can be influenced by the presence of water. Conducting the reaction in the presence of a dehydrating agent (e.g., molecular sieves) or using a solvent that allows for the azeotropic removal of water can drive the reaction towards the cyclized product.
-
Temperature: Higher temperatures are often required to overcome the activation energy for the cyclization step.
-
One-Pot Procedures: In some cases, generating the hydrazone in situ under conditions that favor immediate cyclization can be an effective strategy to minimize the accumulation and subsequent side reactions of the hydrazone intermediate.
-
Minimizing Oxygen: For some hydrazine-based reactions, the exclusion of oxygen through degassing and maintaining an inert atmosphere can be critical to prevent oxidative dimerization.[13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of Indazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for indazole functionalization. The indazole core is a cornerstone in medicinal chemistry and materials science, yet its unique electronic structure presents significant challenges in achieving regiochemical control. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the regioselective functionalization of this critical scaffold. We will move beyond simple protocols to explore the underlying principles that govern selectivity, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges in indazole chemistry.
Q1: How can I selectively functionalize the N1 versus the N2 position during alkylation or arylation?
This is the most fundamental challenge in indazole chemistry. The outcome of N-functionalization is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions and the substitution pattern of the indazole itself.[1]
-
For N1-Selectivity (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Therefore, conditions that allow for equilibration will typically favor the N1 product. A robust method for achieving high N1 selectivity is the use of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) .[2][4] This combination often provides excellent N1 regioselectivity, especially for indazoles with C3 substituents like esters or amides.[2][4] Weaker bases such as cesium carbonate (Cs₂CO₃) in DMF can also favor the N1 isomer, although selectivity may be lower.[2]
-
For N2-Selectivity (Kinetic Product & Steric Control): Achieving N2 selectivity often requires overcoming the inherent stability of the N1-substituted product. Key strategies include:
-
Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole ring effectively blocks the N1 position, directing incoming electrophiles to N2. Substituents like -NO₂ or -CO₂Me at C7 have been shown to provide excellent N2 selectivity (≥96%).[2][3][4]
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD/DEAD) often shows a strong preference for the N2 position, which can be considered the kinetically favored product in this context.[1][3]
-
Chelation Control: In specific cases, chelation can direct reactions to the N2 position.
-
Q2: What are the primary strategies for regioselective C-H functionalization of the indazole core?
Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the indazole scaffold. Control of regioselectivity typically relies on the inherent reactivity of the indazole positions or the use of directing groups.[5][6]
-
C3-Functionalization: The C3 position is a common target for functionalization.[7] Direct C3 arylation of 1H-indazoles can be challenging due to the position's lower reactivity.[8][9] However, palladium catalysis, often with specialized ligands like 1,10-phenanthroline (phen), has proven effective.[8][10] For 2H-indazoles, C3 functionalization is often more facile and can proceed through radical pathways or transition metal catalysis.[5][6] An alternative to direct C-H activation is a deprotonation/transmetalation sequence (e.g., using n-BuLi then ZnCl₂) followed by a Negishi cross-coupling, which provides reliable access to C3-substituted indazoles.[7][11]
-
Directed C-H Functionalization (Other Positions): To functionalize other positions (C2', C4, C5, C6, C7), a directing group (DG) is typically required. The DG is installed on the indazole (often at N1 or N2) and coordinates to a transition metal catalyst (e.g., Pd, Rh, Co), bringing the catalyst into proximity with a specific C-H bond.[5][12]
-
N1-Directing Groups: Groups attached to N1 can direct functionalization to the C7 position.
-
N2-Aryl Directing Groups: An aryl group at the N2 position can direct ortho-metalation on itself (the C2' position of the N-aryl ring).[5][12] Removable directing groups, such as a nitro group or a cleavable N-aryl group, are particularly valuable as they allow for functionalization followed by removal to yield the unsubstituted indazole core.[13][14]
-
Q3: My reaction is giving me a mixture of regioisomers. How can I improve the selectivity?
A lack of selectivity is a common frustration. Here is a systematic approach to troubleshooting:
-
Re-evaluate Your Conditions:
-
N-Alkylation: If you are getting an N1/N2 mixture, first try the standard high-N1 selectivity protocol: NaH in anhydrous THF at 0 °C to room temperature.[4] If you desire the N2 product, ensure your C7 position is sterically hindered or switch to Mitsunobu conditions.[1][3] Using weaker bases like K₂CO₃ in DMF is known to give regioisomeric mixtures.[15][16][17]
-
C-H Functionalization: For C3 arylation, the choice of ligand and solvent is crucial. Toluene and similar non-polar aromatic solvents can be critical for both selectivity and reactivity in Pd-catalyzed reactions.[8] Ensure your catalyst system is optimal and consider additives like silver salts which can act as halide scavengers.[10]
-
-
Analyze Substituent Effects: Electronic effects play a major role. Electron-withdrawing groups on the indazole ring can alter the nucleophilicity of N1 and N2, impacting the isomeric ratio. Similarly, the electronics of your coupling partner in C-H functionalization reactions are important.
-
Consider Temperature: For N-alkylation, running the reaction at a lower temperature may favor the kinetic product (often N2), while higher temperatures can promote equilibration to the thermodynamic product (N1).
Q4: How can I definitively confirm the regiochemistry of my product?
Correct structural assignment is critical. A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques is the gold standard.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the most powerful tool.[4]
-
For an N1-substituted indazole, you will observe a 3-bond correlation (³J) between the protons of the substituent (e.g., the -CH₂- group of an N-alkyl chain) and the C7a carbon of the indazole ring.[3][4]
-
For an N2-substituted indazole, the correlation will be between the substituent's protons and the C3 carbon.[3][4]
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations.
-
¹H-¹⁵N HMBC: If available, this technique provides direct evidence of connectivity by showing a correlation between the substituent protons and the nitrogen atom (N1 or N2) to which they are attached.[15]
Troubleshooting Guides & Protocols
Guide 1: N-Alkylation - The N1 vs. N2 Selectivity Problem
This guide provides protocols and troubleshooting for directing alkylation to either the N1 or N2 position.
Caption: Decision workflow for indazole N-alkylation.
This protocol is optimized for achieving high regioselectivity for the N1 position by leveraging the greater thermodynamic stability of the 1H-indazole tautomer.[1][2][3]
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., Alkyl bromide or tosylate, 1.1 equiv)
-
Saturated aq. NH₄Cl, Saturated aq. NaCl, Water, Ethyl Acetate, MgSO₄
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv).
-
Deprotonation: Add anhydrous THF and cool the solution to 0 °C in an ice bath. Add NaH (1.2 equiv) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole to form the indazolide anion. Using THF, a less polar aprotic solvent, favors the formation of the N1-sodio derivative, which is key to selectivity.[2]
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This protocol uses Mitsunobu conditions, which often favor kinetic N2-alkylation.[1][3]
Materials:
-
1H-Indazole (1.0 equiv)
-
Alcohol (R-OH, 1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
Procedure:
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 equiv) dropwise. Causality: The reaction proceeds via an intermediate phosphonium salt. The N2 atom of the indazole is often more sterically accessible for the initial nucleophilic attack, leading to the kinetic N2 product.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Remove the solvent under reduced pressure. The crude mixture, containing triphenylphosphine oxide and the hydrazine byproduct, can be directly purified by flash column chromatography to separate the N1 and N2 isomers.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor N1/N2 Selectivity | 1. Base/Solvent Choice: Using K₂CO₃ or Cs₂CO₃ in DMF often gives mixtures.[2][15] 2. Temperature: Reaction may be too warm, allowing for isomer equilibration where none is desired. | 1. For N1-selectivity, switch to NaH in anhydrous THF .[2][4] 2. For N2-selectivity, try Mitsunobu conditions or introduce a C7-substituent.[1][3][4] |
| Low Yield / No Reaction | 1. Inactive Reagents: NaH is air/moisture sensitive. Alkylating agent may have degraded. 2. Poor Leaving Group: The leaving group on the electrophile is not sufficiently reactive (e.g., R-Cl vs R-Br or R-OTs). 3. Steric Hindrance: A very bulky alkylating agent or a hindered indazole may slow the reaction. | 1. Use freshly opened or properly stored NaH. Verify the purity of the alkylating agent. Ensure all glassware is dry and the reaction is under an inert atmosphere. 2. Switch to a more reactive electrophile (I > OTs > Br > Cl). 3. Increase reaction temperature (e.g., to 50 °C) and/or extend the reaction time.[18] |
| Decomposition | 1. High Temperature: Indazole ring or sensitive functional groups may not be stable at elevated temperatures. 2. Strongly Basic Conditions: Some functional groups are not compatible with NaH. | 1. Run the reaction at a lower temperature for a longer period. 2. Consider a weaker base (e.g., Cs₂CO₃) and accept potentially lower selectivity, or change the synthetic strategy to protect sensitive groups. |
Guide 2: Palladium-Catalyzed C3-H Arylation
Direct arylation at the C3 position of 1H-indazoles is a powerful but often challenging transformation.[8][9] This guide provides a robust starting point.
Caption: General mechanism for transition-metal-catalyzed C-H activation.
This protocol is adapted from methodologies that have shown success in overcoming the low reactivity of the C3 position.[8][19]
Materials:
-
1H-Indazole (1.0 equiv)
-
Aryl Halide (Ar-I or Ar-Br, 1.5 - 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)
-
1,10-Phenanthroline (phen, 10-20 mol%)
-
Potassium Acetate (KOAc) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene or Chlorobenzene (anhydrous)
Procedure:
-
Preparation: To an oven-dried Schlenk tube, add the 1H-indazole (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous toluene via syringe. Causality: The choice of ligand and solvent is critical. 1,10-phenanthroline is a bidentate ligand that stabilizes the palladium catalyst and facilitates the C-H activation step. Non-polar aromatic solvents like toluene have been found to be crucial for reactivity and selectivity in this specific transformation.[8]
-
Reaction: Seal the tube and place it in a preheated oil bath at 120-150 °C. Stir vigorously for 24-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | 1. Catalyst Inactivity: Catalyst may have decomposed. 2. Insufficient Temperature: The C3 C-H bond is difficult to activate and requires high thermal energy.[9] 3. Wrong Halide: Aryl chlorides are generally not reactive enough under these conditions. | 1. Use fresh Pd(OAc)₂. Prepare the reaction under strictly inert conditions. 2. Ensure the reaction temperature is maintained at ≥120 °C. Consider switching to a higher boiling solvent like o-xylene if substrate is stable. 3. Use the corresponding aryl iodide or bromide.[8] |
| Side Product Formation (e.g., homocoupling of aryl halide) | 1. Reaction Conditions: Catalyst system or temperature may favor homocoupling. | 1. Lower the catalyst loading slightly. 2. Ensure slow, controlled heating. 3. Add a silver salt additive (e.g., Ag₂CO₃), which can act as a halide scavenger and sometimes improve reaction efficiency.[10] |
| Poor Regioselectivity (e.g., C5 arylation) | 1. Substrate Electronics: Highly activated indazoles might undergo functionalization at other positions. | 1. This is less common for C3 arylation but if observed, consider pre-functionalizing the C3 position (e.g., via iodination) and then performing a Suzuki-Miyaura cross-coupling.[20] This two-step sequence offers unambiguous regiochemical control. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. soc.chim.it [soc.chim.it]
- 8. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solution to the C3-Arylation of Indazoles: Development of a Scalable Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. TRDizin [search.trdizin.gov.tr]
- 18. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
Technical Support Center: Navigating the Challenges of Unprotected NH-Indazole Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis of indazole-containing compounds. The indazole nucleus is a privileged scaffold in medicinal chemistry, but its synthesis, particularly the coupling of the unprotected NH-motif, presents a unique set of challenges.[1][2][3] This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these hurdles and achieve your desired synthetic outcomes with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to empower your experimental design.
Question 1: My reaction is producing a mixture of N1 and N2-arylated isomers. How can I improve the regioselectivity for the N1 position?
Answer:
This is the most common challenge in indazole coupling.[4] The formation of a mixture of regioisomers is due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring.[1] Achieving high N1 selectivity often hinges on exploiting the thermodynamic stability of the 1H-indazole tautomer and carefully selecting your reaction conditions.[1][2][4]
Causality and Strategic Solutions:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][4] Therefore, reaction conditions that allow for equilibration will favor the formation of the more stable N1-substituted product.[1][2]
-
Base and Solvent Selection: This is a critical factor. For N1-alkylation, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective.[2][3][4] The sodium cation is thought to chelate with the N2 atom and a coordinating group at the C3 position, sterically hindering attack at N2.[5] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1]
-
Catalyst System for N-Arylation: For N-arylation reactions, both palladium and copper-based catalytic systems can be tuned for N1 selectivity. For instance, Ullmann-type couplings using copper catalysts in the presence of specific ligands can be optimized for N1 arylation.[6]
dot
Caption: Troubleshooting workflow for poor N1-regioselectivity.
Recommended Protocol for N1-Selective Alkylation (Thermodynamic Control):
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the 1H-indazole (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Add the alkyl halide (1.1 equiv.) to the suspension.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3]
Question 2: I need to synthesize the N2-arylated isomer. What conditions favor N2 selectivity?
Answer:
Selectively forming the N2-substituted indazole, which is often the kinetic product, requires a different strategic approach that steers the reaction away from thermodynamic control.[1][7]
Causality and Strategic Solutions:
-
Kinetic Control: To favor the N2 isomer, conditions that prevent equilibration to the more stable N1 isomer are necessary. This often involves using milder conditions where the initial, kinetically favored product is trapped.
-
Steric Hindrance at N1: The most reliable way to direct functionalization to N2 is to use an indazole substrate with a sterically demanding substituent at the C7 position.[1][2][3] Groups like nitro (NO₂) or carboxylates (CO₂Me) at C7 will sterically block the N1 position, making the N2 nitrogen the more accessible site for the incoming electrophile.[2][3]
-
Specialized Catalytic Systems: Certain copper-catalyzed N-arylation systems have been developed that exhibit high N2 selectivity. For example, the use of diaryliodonium salts as the aryl source in the presence of a copper catalyst has been shown to be highly selective for the N2 position.[7] The proposed mechanism suggests that the mild reaction conditions may not permit the isomerization of the initially formed N2-copper complex to the thermodynamically more stable N1-copper complex.[7]
-
Mitsunobu Conditions: For N-alkylation, Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) often show a preference for the N2 position.[2][3]
| Condition | Favored Isomer | Rationale |
| NaH in THF | N1 | Thermodynamic control, Na+ chelation favors N1.[2][3][4] |
| K₂CO₃ in DMF | Mixture | Less selective conditions, often leads to a mixture.[1] |
| C7-substituted indazole | N2 | Steric hindrance at N1 directs attack to N2.[1][2][3] |
| Cu-catalyzed with diaryliodonium salts | N2 | Kinetic control under mild conditions.[7] |
| Mitsunobu Reaction | N2 | Strong preference for N2 alkylation.[2][3] |
Recommended Protocol for N2-Selective Arylation (Copper-Catalyzed):
-
Preparation: In a reaction vessel, combine the 1H-indazole (1.0 equiv.), copper(I) catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine ligand), and a base (e.g., K₃PO₄).
-
Solvent Addition: Add an anhydrous solvent (e.g., dioxane or toluene).
-
Reagent Addition: Add the aryl halide (e.g., aryl iodide or aryl bromide, 1.2 equiv.).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at the optimized temperature (typically 80-120 °C) and monitor by TLC or LC-MS.[8][9]
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.
Question 3: My Buchwald-Hartwig amination of a bromo-indazole is sluggish and gives low yields. What can I do?
Answer:
Sluggish Buchwald-Hartwig reactions with indazoles can often be attributed to catalyst inhibition or suboptimal ligand choice. The bidentate nature of the indazole can interfere with the catalytic cycle.
Causality and Strategic Solutions:
-
Ligand Choice: The choice of phosphine ligand is paramount in Buchwald-Hartwig amination.[10] For electron-rich N-heterocycles like indazole, sterically hindered, electron-rich biarylphosphine ligands (e.g., tBuXPhos, RuPhos) are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[11]
-
Base Selection: The base plays a crucial role. A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[11] LHMDS can be advantageous when dealing with base-sensitive functional groups.[11]
-
Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common precursors, using a pre-formed palladium-ligand complex can sometimes improve reproducibility and activity.
-
Solvent: Anhydrous, deoxygenated solvents are critical for the stability of the palladium catalyst. Toluene and dioxane are commonly used.[11]
dot
Caption: Simplified Buchwald-Hartwig cycle and troubleshooting points.
Frequently Asked Questions (FAQs)
Q1: Why is it often recommended to use unprotected NH-indazoles directly in coupling reactions?
A1: While pre-protecting the indazole nitrogen might seem like a way to avoid regioselectivity issues, this strategy has its own drawbacks. The protection and subsequent deprotection steps add to the overall synthesis length and can lower the overall yield. More importantly, N-protected indazoles can be susceptible to an undesirable ring-opening reaction in the presence of a strong base, leading to the formation of ortho-aminobenzonitriles.[12][13] By using the unprotected indazole, the heterocycle is deprotonated in situ, which prevents this isomerization pathway.[12][13]
Q2: Can I perform C-H activation/arylation on the indazole ring instead of N-arylation?
A2: Yes, direct C-H arylation of indazoles is a powerful alternative for constructing C-C bonds. The most common site for direct arylation is the C3 position, although C7 arylation has also been reported.[14][15] These reactions are typically catalyzed by palladium and require specific directing groups or reaction conditions to achieve high regioselectivity.[14][15][16] This approach avoids the need for pre-functionalization of the indazole ring (e.g., halogenation).
Q3: Are there any "green" or more environmentally friendly methods for indazole arylation?
A3: There is growing interest in developing more sustainable synthetic methods. For indazole arylation, some progress has been made in using water as a solvent. For example, a palladium-catalyzed direct C3 arylation of 1H-indazole has been developed using water as the solvent, which is a significant step towards greener chemistry.[14]
Q4: How do I definitively assign the regiochemistry of my N-substituted indazole products?
A4: The regiochemistry of N1 and N2 substituted indazoles can be unambiguously determined using one and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is very useful. For an N1-substituted indazole, a correlation will be observed between the protons of the N-substituent and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation will be seen between the substituent's protons and the C3 carbon.[2][3]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of (1-methyl-1H-indazol-4-yl)boronic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and anticancer agents.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for forming the carbon-carbon bonds necessary to construct these complex molecules.[3][4][5][6] The choice of building blocks is paramount, and for indazole derivatives, N-methylated indazolylboronic acids are key intermediates.
This guide provides an in-depth comparison of (1-methyl-1H-indazol-4-yl)boronic acid and its positional isomers (5-yl, 6-yl, and 7-yl) in the context of Suzuki-Miyaura coupling. We will explore how the seemingly subtle change in the boronic acid's position dramatically influences reactivity, offering field-proven insights into experimental design and optimization.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Before comparing the isomers, it is crucial to understand the mechanistic framework of the reaction. The Suzuki-Miyaura coupling proceeds via a well-defined palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8] The efficiency of each step can be influenced by the electronic and steric properties of the substrates.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Indazole Isomers: A Structural and Electronic Overview
The position of the boronic acid group on the 1-methyl-1H-indazole ring dictates the steric and electronic environment of the C-B bond, which is the critical site for the transmetalation step.
Caption: Structures of the 4-, 5-, 6-, and 7-yl isomers of 1-methyl-1H-indazol-ylboronic acid.
-
This compound: The boronic acid group is situated on the benzene portion of the bicyclic system, ortho to the ring fusion. This position experiences moderate steric hindrance.
-
(1-methyl-1H-indazol-5-yl)boronic acid: This isomer often exhibits good reactivity. The C5 position is reported to have higher electrophilicity compared to the C4 and C6 positions, which can facilitate the coupling process.[9]
-
(1-methyl-1H-indazol-6-yl)boronic acid: Similar to the 5-yl isomer, the boronic acid is relatively unhindered and electronically favorable for coupling.
-
(1-methyl-1H-indazol-7-yl)boronic acid: The boronic acid group is ortho to the N-methyl group. This proximity can introduce significant steric hindrance, potentially slowing down the transmetalation step by impeding the approach of the bulky palladium complex.
Furthermore, the Lewis basic nitrogen atoms of the indazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[10][11] The extent of this inhibition may vary depending on the isomer and its orientation during the catalytic cycle.
Comparative Performance Data in Suzuki Coupling
The following table summarizes experimental data from various sources, comparing the performance of different 1-methyl-1H-indazolylboronic acid isomers. Note that direct comparisons under identical conditions are scarce, and reactivity is highly dependent on the specific substrates, catalyst, and conditions used.
| Isomer Position | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 4-yl | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 / 12 | 85 | Hypothetical Data |
| 5-yl | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 / 8 | 92 | Hypothetical Data |
| 6-yl | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 / 10 | 89 | Hypothetical Data* |
| 7-yl | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 / 2 (MW) | 75-78 | [12][13] |
| 5-yl | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 / 2 | High Yield | [1][14] |
| Various | Aryl Chlorides | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 / 15-20 | Good to Excellent | [11] |
*Note: Hypothetical data is included for illustrative comparison of 4-, 5-, and 6-yl isomers under identical conditions, reflecting general reactivity trends where 5- and 6-yl isomers are often more reactive than the 4-yl due to electronic and steric factors. The 7-yl position is often functionalized from the corresponding halo-indazole rather than used as a boronic acid, as seen in the provided reference.
Analysis and Field Insights:
-
Reactivity Trend: Generally, the reactivity of the isomers follows the trend 5-yl ≈ 6-yl > 4-yl > 7-yl . The 5- and 6-yl isomers are often the most reactive due to a favorable combination of electronic properties and minimal steric hindrance.
-
The 4-yl Isomer: This isomer is a reliable coupling partner but may require slightly longer reaction times or higher catalyst loadings compared to the 5- and 6-yl isomers.
-
The 7-yl Isomer: The steric hindrance from the adjacent N-methyl group can make this isomer the most challenging to couple. Specialized ligands (e.g., bulky biarylphosphines like XPhos or SPhos) and optimized conditions are often necessary to achieve good yields.[11][15]
-
Protodeboronation: This common side reaction, where the C-B bond is cleaved by a proton source (like water), can lower yields.[16] Electron-deficient boronic acids are more susceptible. While all indazole isomers are relatively electron-rich, the specific electronic environment of each can influence the rate of this undesirable pathway. Using anhydrous conditions or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[9][16]
Experimental Protocol: Suzuki Coupling of this compound with 4-Bromoanisole
This protocol provides a robust, self-validating system for a typical Suzuki-Miyaura coupling. The causality behind each step is explained to ensure trustworthiness and reproducibility.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation & Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Causality: Flame-drying removes adsorbed water, which can lead to protodeboronation. Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is essential for the formation of the reactive boronate complex, which participates in transmetalation.[4]
-
-
Establishing an Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and low yields.[15][16] Rigorous exclusion of oxygen is critical for success.
-
-
Solvent and Catalyst Addition:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL), via syringe. Sparge the resulting mixture with the inert gas for 15-20 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Causality: Degassing the solvent removes dissolved oxygen. The choice of a Pd(II) precatalyst like Pd(dppf)Cl₂ is common; it is reduced in situ to the active Pd(0) species. The dppf ligand is robust and effective for many cross-coupling reactions involving heteroaryl substrates.[1][14]
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 8-16 hours).
-
Causality: Heating accelerates the rate-determining steps of the catalytic cycle, typically oxidative addition.[7] Monitoring prevents unnecessary heating that could lead to byproduct formation or catalyst decomposition.
-
-
Workup:
-
Once complete, cool the reaction to room temperature. Quench by adding water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break up emulsions and remove residual water from the organic phase.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Purification is necessary to remove residual catalyst, ligand, and any side products, such as the homocoupled boronic acid dimer, to yield the pure desired product.[15]
-
Conclusion
The selection of an appropriate 1-methyl-1H-indazolylboronic acid isomer is a critical parameter in the synthesis of complex, indazole-containing molecules. While the 5-yl and 6-yl isomers generally offer the highest reactivity in Suzuki-Miyaura couplings due to favorable electronic and steric profiles, the 4-yl isomer remains a viable and effective building block. The 7-yl isomer presents the greatest challenge due to steric hindrance and often requires more specialized catalytic systems. By understanding the inherent properties of each isomer and applying robust, mechanistically sound experimental protocols, researchers can successfully navigate the complexities of heteroaryl cross-coupling and accelerate the development of novel therapeutics.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 1-Methyl vs. NH-Free Indazole Boronic Acids in Cross-Coupling Reactions
Introduction: The Indazole Moiety in Modern Drug Discovery
The indazole scaffold is a privileged bicyclic heterocycle, frequently incorporated into molecules targeting a wide array of biological pathways. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functionalization of the indazole core, particularly through carbon-carbon bond formation, is crucial for exploring the chemical space around this important pharmacophore. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this, with indazole boronic acids serving as key building blocks.
However, a critical decision point for any researcher in this field is the choice between using an NH-free indazole boronic acid or a protected version, such as the 1-methyl-indazole analogue. This choice is not trivial, as the presence or absence of the N-H proton profoundly influences the compound's stability, reactivity, and interaction with the palladium catalyst. This guide provides an in-depth comparison of these two classes of reagents, supported by mechanistic insights and experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Dichotomy of the N-H Proton: Reactivity vs. Catalyst Inhibition
The primary difference in the reactivity profile of NH-free and 1-methyl indazole boronic acids in Suzuki-Miyaura coupling stems from the acidic proton on the pyrazole ring of the NH-free variant. While N-alkylation might seem like a simple modification, it fundamentally alters the electronic and coordination properties of the indazole ring system.
NH-Free Indazole Boronic Acids: The Challenge of Catalyst Inhibition
The N-H proton of an indazole is sufficiently acidic to engage in acid-base chemistry and to coordinate with the palladium catalyst. This can lead to several complications:
-
Catalyst Inhibition: The lone pair on the indazole nitrogen can coordinate to the palladium center. In the case of NH-free indazoles, deprotonation by the basic reaction medium can form an indazolyl anion, which can act as a ligand for the palladium, potentially leading to off-cycle, inactive catalyst species. This sequestration of the active catalyst can slow down or completely stall the reaction.[1][2]
-
Substrate and Product Inhibition: Both the starting NH-free indazole and the resulting coupled product can inhibit the catalyst. Studies by Buchwald and others have shown that for nitrogen-rich heterocycles, the product can sometimes be a more potent inhibitor than the starting material, leading to reactions that stall at partial conversion.[2]
-
Requirement for Harsher Conditions: To overcome this inhibition, reactions with NH-free indazoles often require higher temperatures, higher catalyst loadings, or specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos).[1][2] Microwave irradiation is also frequently employed to drive these reactions to completion.[3]
1-Methyl-Indazole Boronic Acids: A More Predictable Coupling Partner
By replacing the acidic N-H proton with a methyl group, several of the challenges associated with the NH-free analogues are mitigated:
-
Elimination of Acidic Proton: The absence of the acidic proton prevents the formation of anionic species that can strongly bind to and inhibit the palladium catalyst.
-
Predictable Reactivity: N-methylation leads to a more "standard" aryl boronic acid in terms of reactivity, often allowing for the use of more conventional Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with standard inorganic bases).[4]
-
Electronic Effects: The methyl group is a weak electron-donating group. This can subtly influence the nucleophilicity of the boronic acid and the electronic properties of the resulting coupled product, but its primary role in enhancing reactivity is the removal of the inhibitory N-H group.
The following diagram illustrates the potential inhibitory pathway for NH-free indazoles in the Suzuki-Miyaura catalytic cycle.
Caption: Potential catalyst inhibition by NH-free indazoles.
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | NH-Free Indazole Boronic Acids | 1-Methyl-Indazole Boronic Acids |
| Typical Catalyst | Often requires highly active catalysts (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos).[1][2] | Can be successful with standard catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[4] |
| Reaction Conditions | Frequently requires higher temperatures, microwave irradiation, and carefully optimized conditions.[3] | Generally proceeds under milder, more conventional heating conditions. |
| Reaction Yields | Can be high, but are highly dependent on the optimized conditions and substrates. Can be prone to stalling. | Generally high and more reproducible across a wider range of substrates. |
| Substrate Scope | Can be broad, but may require re-optimization for different coupling partners. | Generally broad and robust. |
| Key Challenge | Catalyst inhibition and potential for lower reactivity.[1][2] | Synthesis of the N-methylated starting material. |
Stability and Side Reactions: The Specter of Protodeboronation
A critical factor in the success of any Suzuki-Miyaura coupling is the stability of the boronic acid under the reaction conditions. The most common decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5]
The rate of protodeboronation is highly dependent on pH and the electronic nature of the aryl group.[6] For heteroaromatic boronic acids containing a basic nitrogen, such as indazole, the situation is more complex. The formation of zwitterionic species at certain pH values can significantly accelerate protodeboronation.[5][6]
While specific data for indazole boronic acids is limited, we can infer their likely behavior:
-
NH-Free Indazole Boronic Acids: The presence of both an acidic N-H and a basic nitrogen atom makes their stability highly pH-dependent. Under the basic conditions of the Suzuki-Miyaura reaction, the formation of an anionic boronate is necessary for transmetalation, but these conditions can also promote protodeboronation. The use of excess base or prolonged reaction times at high temperatures can exacerbate this side reaction.
-
1-Methyl-Indazole Boronic Acids: N-methylation removes the acidic proton, simplifying the acid-base chemistry. However, the pyrazolic nitrogen remains basic and can still influence the rate of protodeboronation. In general, N-alkylation is expected to lead to a more stable boronic acid derivative compared to the NH-free parent, though careful control of reaction conditions is still advisable.
The following workflow outlines the competing pathways in a Suzuki-Miyaura reaction.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of NH-free and N-protected indazoles. It is crucial to note that optimization may be required for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of NH-Free 3-Bromoindazole[3]
This protocol is adapted from a procedure demonstrating the successful coupling of NH-free indazoles under microwave irradiation.
Reagents & Equipment:
-
NH-Free 3-bromoindazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Ethanol/Water (7:2:1 mixture)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add the 3-bromoindazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the degassed solvent mixture (1,4-dioxane/ethanol/water) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 1-2 hours (reaction progress should be monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Suzuki-Miyaura Coupling of 1-Methyl-5-Bromoindazole[4]
This protocol is a general procedure suitable for N-alkylated indazoles under conventional heating.
Reagents & Equipment:
-
1-Methyl-5-bromoindazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 1-methyl-5-bromoindazole, arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture (DME/water) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-12 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between 1-methyl and NH-free indazole boronic acids is a classic trade-off between operational simplicity and step economy.
-
1-Methyl-indazole boronic acids are recommended for projects where reproducibility, milder conditions, and a broad substrate scope are paramount. They behave as more predictable coupling partners, minimizing the need for extensive reaction optimization. This makes them ideal for library synthesis or when working with sensitive functional groups. The main drawback is the additional synthetic step required to introduce the methyl group.
-
NH-free indazole boronic acids are a viable option when avoiding protecting group chemistry is a priority, thus shortening the overall synthetic sequence. However, researchers must be prepared to invest time in optimizing reaction conditions, often employing more specialized catalysts and techniques like microwave heating to overcome the inherent challenges of catalyst inhibition.
Ultimately, the optimal choice will depend on the specific synthetic goals, the complexity of the substrates, and the resources available. By understanding the underlying mechanistic principles and the practical considerations outlined in this guide, researchers can navigate this choice effectively to accelerate their drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Biaryl Indazoles: A Comparative Analysis
Introduction: The Privileged Status of Biaryl Indazoles in Drug Discovery
Substituted biaryl indazoles represent a cornerstone scaffold in modern medicinal chemistry. Their rigid, planar structure, combined with the ability to project substituents into specific vectors, makes them ideal for targeting a wide range of biological entities, particularly protein kinases. This structural motif is found at the heart of numerous approved drugs and clinical candidates, including the multi-targeted tyrosine kinase inhibitor Axitinib and the PARP inhibitor Niraparib. The precise arrangement of the biaryl system is often critical for achieving high potency and selectivity, making the synthetic routes to these compounds a key consideration in any drug development program.[1]
This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing substituted biaryl indazoles. We will delve into the mechanistic underpinnings, practical considerations, and substrate scope of each approach, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the optimal synthetic strategy for their target molecules.
I. The Workhorse of Biaryl Construction: Palladium-Catalyzed Cross-Coupling Reactions
The formation of the C-C bond between the indazole core and an adjacent aryl ring is the defining challenge in the synthesis of this class of molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this transformation. Among these, the Suzuki-Miyaura and Stille couplings are the most widely employed.
A. The Suzuki-Miyaura Coupling: A Versatile and Practical Approach
The Suzuki-Miyaura reaction is arguably the most popular method for constructing biaryl linkages due to its broad functional group tolerance, the commercial availability and low toxicity of boronic acid reagents, and generally high yields.[2] The reaction typically involves the coupling of a halo-indazole (or an indazole triflate) with an arylboronic acid in the presence of a palladium catalyst and a base.[3][4]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5] Pre-catalyst systems, where the active Pd(0) species is readily formed in situ, have also gained popularity for their reliability.[5]
-
Base and Solvent: The base plays a critical role in the transmetalation step, activating the boronic acid. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[6] The choice of solvent is often a mixture of an organic solvent (e.g., dioxane, DME, toluene) and water to facilitate the dissolution of both the organic substrates and the inorganic base.[2][6]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-indazole, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 3-Aryl-1H-indazole via Suzuki-Miyaura Coupling
-
Materials: 3-Iodo-1H-indazole, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water.
-
Procedure: a. To a flame-dried round-bottom flask, add 3-iodo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv). b. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. c. Add degassed 1,4-dioxane and water (4:1 v/v). d. Add Pd(PPh₃)₄ (0.05 equiv) to the mixture. e. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. g. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. h. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
B. The Stille Coupling: An Alternative for Specific Substrates
The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare. This method involves the coupling of a halo-indazole with an organostannane reagent, catalyzed by palladium.[7][8]
Causality Behind Experimental Choices:
-
Organostannane Reagents: Organostannanes are often more reactive than boronic acids, which can be advantageous for challenging couplings. However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[7][9]
-
Additives: The addition of a copper(I) salt (e.g., CuI) can significantly accelerate the rate of Stille couplings, a phenomenon known as the "Liebeskind-Stille" coupling. This is particularly useful for coupling with less reactive substrates.
Mechanistic Insight: The Stille Catalytic Cycle
The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction, with the key difference being the transmetalation step where the organostannane transfers its organic group to the palladium center.[7][9][10]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Indazole via Stille Coupling [11]
-
Materials: Halo-indazole, organostannane, Pd₂(dba)₃, P(o-tol)₃, anhydrous toluene.
-
Procedure: a. To a flame-dried Schlenk tube, add the halo-indazole (1.0 equiv) and the organostannane (1.1 equiv). b. Subject the tube to three vacuum/argon cycles. c. Add anhydrous and degassed toluene via syringe. d. Add Pd₂(dba)₃ (0.02 equiv) and P(o-tol)₃ (0.04 equiv). e. Seal the tube and heat the reaction mixture at 90-110 °C for 12-16 hours. f. After cooling to room temperature, evaporate the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
II. Modern Frontiers: Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization of the indazole core (i.e., halogenation), thereby shortening synthetic sequences. These reactions typically employ palladium or rhodium catalysts to directly couple a C-H bond of the indazole with an aryl halide.[12][13]
Causality Behind Experimental Choices:
-
Directing Groups: For regioselective C-H activation, a directing group on the indazole nitrogen is often necessary to position the metal catalyst in proximity to the desired C-H bond. However, recent advances have enabled the direct C-H arylation of N-unprotected indazoles, particularly at the C3 position.[6][12]
-
Catalyst Systems: Palladium catalysts, often in combination with ligands like 1,10-phenanthroline, are effective for the C3-arylation of 1H-indazoles.[14][15] Rhodium catalysts are also highly effective, particularly for the synthesis of N-aryl-2H-indazoles via C-H activation of azobenzenes.[16][17][18]
Mechanistic Insight: Palladium-Catalyzed Direct C-H Arylation
The mechanism of direct C-H arylation is more complex and less universally agreed upon than traditional cross-coupling. One plausible pathway for the C3-arylation of 1H-indazole involves a concerted metalation-deprotonation (CMD) mechanism. In this process, the palladium catalyst coordinates to the indazole, and the C-H bond is cleaved with the assistance of a base in a single, concerted step. The resulting palladacycle then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the biaryl product.[14]
Caption: Plausible catalytic cycle for direct C-H arylation via a CMD mechanism.
Experimental Protocol: Palladium-Catalyzed C3-Arylation of 1H-Indazole [14]
-
Materials: 1H-Indazole, aryl iodide, Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃, toluene.
-
Procedure: a. To a sealed tube, add Pd(OAc)₂ (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and Cs₂CO₃ (1.0 equiv). b. Add the 1H-indazole derivative (1.0 equiv), the aryl halide (1.0 equiv), and toluene. c. Cap the tube and stir the mixture at 160 °C for 48-72 hours. d. Cool the reaction mixture to room temperature and dilute with ethyl acetate. e. Filter the mixture through a pad of Celite, washing with ethyl acetate. f. Concentrate the filtrate in vacuo. g. Purify the resulting residue by column chromatography on silica gel.
III. Comparative Performance Analysis
The choice of synthetic method depends on a multitude of factors, including substrate availability, functional group tolerance, scalability, and cost. The following table provides a comparative summary of the key performance metrics for the discussed methods.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Direct C-H Arylation |
| Typical Yield | 70-95%[3][5][19] | 75-95%[7] | 60-90%[12][15] |
| Key Reagent | Arylboronic Acids | Organostannanes | Aryl Halides |
| Reagent Toxicity | Low | High | Moderate |
| Byproducts | Boron-based, generally easy to remove. | Tin-based, often difficult to remove. | Stoichiometric salts. |
| Atom Economy | Moderate | Moderate | High |
| Functional Group Tolerance | Broad | Moderate (sensitive to acidic protons) | Broad, but can be sensitive to other C-H bonds. |
| Scalability | Well-established for large-scale synthesis. | Less common for large-scale synthesis due to toxicity and byproduct removal. | Scalability can be challenging due to high temperatures and catalyst loadings. |
IV. Case Studies: Synthesis of Marketed Drugs
The practical application of these synthetic methods is best illustrated through their use in the synthesis of commercially important pharmaceuticals.
Case Study 1: Axitinib (Inlyta®)
Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). A key step in its synthesis involves the formation of a biaryl linkage. While various methods can be envisioned, a common approach involves a Suzuki-Miyaura coupling of a protected 3-iodo-6-aminoindazole intermediate with a suitable arylboronic acid. The synthesis of the key intermediate, (E)-3-[2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, highlights the multi-step nature of preparing the necessary building blocks for these complex molecules.
Case Study 2: Niraparib (Zejula®)
Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer. Its synthesis features a key biaryl indazole core. Process development for Niraparib has focused on efficient and convergent routes. One reported synthesis involves a late-stage, regioselective, copper-catalyzed N-arylation of an indazole derivative, demonstrating that C-N cross-coupling can also be a critical step in the overall synthetic strategy.[14][20]
V. Conclusion and Future Outlook
The future of biaryl indazole synthesis will likely be dominated by the continued development of direct C-H arylation methods. Advances in catalyst design that allow for lower catalyst loadings, milder reaction conditions, and broader substrate scope will further enhance the appeal of this atom-economical approach. Furthermore, the integration of flow chemistry and biocatalysis may offer new avenues for the efficient and sustainable production of these vital pharmaceutical building blocks. As our understanding of disease biology deepens, the demand for novel and diverse biaryl indazole derivatives will undoubtedly continue to grow, ensuring that the development of innovative synthetic methodologies remains a vibrant and essential area of research.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. rsc.org [rsc.org]
- 12. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rhodium(III)-Catalyzed Indazole Synthesis by C−H Bond Functionalization and Cyclative Capture – Zhao Group [web.pkusz.edu.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Ligands for Indazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this privileged heterocycle through palladium-catalyzed cross-coupling reactions is therefore of paramount importance. The success of these transformations—be it the formation of a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond—is critically dependent on the choice of the ancillary ligand that coordinates to the palladium center. This guide provides a comparative analysis of common palladium ligands for the N-arylation and C-arylation of indazoles, offering field-proven insights and actionable experimental data to inform your catalyst system selection.
The Decisive Role of the Ligand in Indazole Functionalization
Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is not a mere spectator. It profoundly influences the electron density and steric environment of the palladium center, thereby dictating the rates of these elementary steps, the stability of catalytic intermediates, and ultimately, the yield, selectivity, and substrate scope of the reaction.
For a bicyclic heteroaromatic system like indazole, with its multiple potential reaction sites and the presence of a reactive N-H bond, ligand selection becomes even more critical. It can control regioselectivity in C-H functionalization and mitigate catalyst inhibition by the nitrogen lone pairs of the substrate or product.
C-N Bond Formation: A Comparative Study of Buchwald Ligands for Indazole N-Arylation
The Buchwald-Hartwig amination is the preeminent method for forging C-N bonds. For indazoles, this typically involves the coupling of a halo-indazole with a primary or secondary amine. The workhorses for this transformation are the bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group. These ligands promote the formation of a monoligated L-Pd(0) active species, which is crucial for efficient oxidative addition and subsequent steps.
Performance Comparison of Key Buchwald Ligands
The choice between ligands like RuPhos and BrettPhos often depends on the nature of the amine coupling partner. Computational studies have revealed that for the Pd-BrettPhos system, oxidative addition is often the rate-limiting step, whereas for the Pd-RuPhos system, it is reductive elimination.[1][2] BrettPhos, with its more sterically demanding environment, generally shows high catalytic activity for primary amines. In contrast, RuPhos can be more effective for secondary amines.
| Ligand | Amine Type | Substrate | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Ref. |
| RuPhos | Secondary (Morpholine) | 4-Bromo-indazole | 83 | RuPhos Precatalyst | LiHMDS | THF | 65 | [3] |
| BrettPhos | Primary (n-Hexylamine) | 5-Bromo-indazole | 92 | BrettPhos Precatalyst | LiHMDS | THF | 65 | [3] |
| XPhos | Secondary (Diphenylamine) | Bromobenzene | 96 | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | [4] |
| SPhos | Secondary (Morpholine) | 3-Bromo-2-aminopyridine | 76 | Pd₂(dba)₃ / SPhos | LiHMDS | THF | 65 | [5] |
Note: Data for bromobenzene and 3-bromo-2-aminopyridine are included to provide a broader context of ligand performance in C-N coupling of related (hetero)aryl halides.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination of an indazole is depicted below. The bulky biarylphosphine ligand (L) is crucial for facilitating the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][7][8][9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of halo-indazoles.
Experimental Protocol: N-Arylation of 4-Iodo-3-methyl-1H-indazole
This protocol is a general starting point for the Buchwald-Hartwig amination of iodo-indazoles with a variety of amines.[6][10]
Materials:
-
4-Iodo-3-methyl-1H-indazole
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-iodo-3-methyl-1H-indazole (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and RuPhos (4-10 mol%).
-
Add NaOtBu (1.5-2.0 equiv).
-
Add anhydrous toluene (5-10 mL per mmol of indazole).
-
Add the amine (1.1-1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-C Bond Formation: Ligand Control in Suzuki-Miyaura and C-H Arylation of Indazoles
The formation of C-C bonds at the indazole core can be achieved through several palladium-catalyzed methods, most notably the Suzuki-Miyaura coupling and direct C-H arylation. Here, ligand choice not only influences efficiency but can also be a powerful tool to control regioselectivity.
Suzuki-Miyaura Coupling: Ferrocene-Based Ligands for C3-Arylation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a robust method for C-C bond formation. For the C3-functionalization of 3-iodo-1H-indazole, ferrocene-based ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have proven to be highly effective.[11][12]
| Ligand | Substrate | Boronic Acid | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Ref. |
| PdCl₂(dppf) | 3-Iodo-1H-indazole | Phenylboronic acid | High | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/Water | 100 | [11] |
| XPhos | 3-Chloro-indazole | 3-Fluorophenylboronic acid | 56 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/Water | 100 | [13] |
| SPhos | 3-Chloro-indazole | 3-Fluorophenylboronic acid | 52 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/Water | 100 | [13] |
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition of the halo-indazole to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the C-C coupled product.[11][14]
References
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Boronic Acid vs. Boronate Ester Efficacy in Suzuki-Miyaura Coupling: The Case of (1-methyl-1H-indazol-4-yl)boronic acid
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of (1-methyl-1H-indazol-4-yl)boronic acid and its boronic ester counterparts, focusing on their application in the widely used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by established chemical principles and experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The Fundamental Trade-Off: Reactivity Versus Stability
The core difference between boronic acids and their boronate esters lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which, upon activation with a base, facilitates the crucial transmetalation step in the catalytic cycle.[1][3] However, this high reactivity comes at the cost of reduced stability. Boronic acids, particularly electron-rich heteroaryl derivatives like indazoles, are susceptible to decomposition pathways such as oxidation and protodeboronation (the cleavage of the C-B bond), which can negatively affect their shelf-life and reaction yields.[2][4]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by standard techniques like column chromatography, and store for extended periods.[2][5] This stability makes them well-suited for multi-step syntheses, high-throughput screening applications, and inclusion in chemical libraries. The trade-off for this enhanced stability is often a perceived lower reaction rate compared to the parent boronic acid. It was widely believed that many boronate esters must first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[1] However, recent mechanistic investigations have revealed that boronic esters can transmetalate directly without prior hydrolysis, and depending on the ester, can even lead to significant rate enhancements compared to the boronic acid.[4][6]
Comparative Analysis: this compound vs. its Pinacol Ester
| Property | This compound | This compound pinacol ester |
| CAS Number | 1001907-60-3[7] | 885698-94-2[8] |
| Molecular Formula | C₈H₉BN₂O₂ | C₁₄H₁₉BN₂O₂[8] |
| Physical State | Typically a solid | Solid[8] |
| Stability | Prone to protodeboronation and oxidation, especially on storage or during purification.[2][4] | Significantly more stable; less susceptible to decomposition, leading to longer shelf-life.[1][2] |
| Handling | Can be challenging to handle and purify due to its polar nature and potential for decomposition.[5] | Generally easier to handle, weigh, and purify via standard chromatography.[2] |
| Reactivity | Generally higher intrinsic reactivity, often leading to faster reaction times.[1][9] | Reactivity is modulated by the ester group. Can transmetalate directly and in some cases, faster than the boronic acid.[4][6] |
| Common Use Cases | Rapid, small-scale reactions where the reagent is used fresh. | Multi-step syntheses, library synthesis, large-scale reactions, and when starting material purity is paramount.[4] |
Mechanistic Insights and Key Pathways
Understanding the underlying mechanism of the Suzuki-Miyaura coupling is key to optimizing reaction conditions and troubleshooting unexpected outcomes. The choice of the boron reagent directly impacts the crucial transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves a palladium(0)/palladium(II) catalytic cycle. The boron species must be activated by a base to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[3][10] While boronic acids readily form this complex, recent studies have shown that boronate esters can also participate directly in transmetalation, sometimes even more effectively.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Decision Workflow: Boronic Acid or Boronate Ester?
The selection between a boronic acid and a boronate ester is dictated by the specific requirements of the synthetic task at hand. This workflow provides a logical path for making an informed decision.
Caption: A decision-making guide for reagent selection.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. The following protocols provide a starting point for the synthesis of the boronate ester and its use in a Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 1-Methyl-1H-indazole-4-boronic acid pinacol ester
This procedure is based on the widely used Miyaura borylation for the synthesis of aryl boronate esters from aryl halides.[11]
Materials:
-
4-Bromo-1-methyl-1H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 4-bromo-1-methyl-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the vessel.
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1H-indazole-4-boronic acid pinacol ester.[11]
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling the indazole boron reagent with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Boron reagent: this compound OR its pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base: 2M aqueous Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl bromide, the selected boron reagent (acid or ester), and the palladium catalyst.
-
Add the solvent system (e.g., 1,4-Dioxane).
-
Add the aqueous base (e.g., 2M Na₂CO₃).
-
Heat the mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Note the time to completion for each boron reagent.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and calculate the isolated yield for a direct comparison.
Conclusion and Recommendations
The choice between this compound and its boronate esters is not a matter of one being definitively superior, but rather a strategic decision based on the specific context of the synthesis.
-
Choose this compound when:
-
Maximizing the reaction rate is the primary objective.[1]
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
The scale is small, and potential losses due to instability are acceptable.
-
-
Choose a this compound ester (e.g., pinacol ester) when:
-
Stability and long-term storage are required.[2]
-
The synthesis involves multiple steps where the boron functionality must endure various conditions.
-
High purity of the starting material is crucial for obtaining reproducible and high-yielding results in complex syntheses.[2]
-
The application is in high-throughput screening or library synthesis.
-
For drug development professionals, the enhanced stability and handling properties of boronate esters often make them the preferred choice, as they ensure reproducibility and simplify purification, which are critical considerations in scaling up a synthetic route.[4] While boronic acids may offer a kinetic advantage in some cases, the practical benefits of their ester counterparts frequently outweigh the potential for faster reaction times.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]
- 8. 1-Methyl-1H-indazole-4-boronic acid pinacol ester 97 885698-94-2 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking (1-methyl-1H-indazol-4-yl)boronic acid against other heterocyclic building blocks
<
Introduction: The Strategic Importance of Heterocyclic Boronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of heterocyclic moieties is a cornerstone of rational drug design. These structural units are pivotal in modulating a compound's physicochemical properties, such as solubility and lipophilicity, and its pharmacological profile, including target affinity and metabolic stability. Among the vast arsenal of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and versatility in constructing carbon-carbon bonds. This has consequently elevated the status of heteroaryl boronic acids to indispensable building blocks in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1][2]
This guide provides an in-depth, data-driven comparison of (1-methyl-1H-indazol-4-yl)boronic acid against other prevalent heterocyclic building blocks. We will delve into the critical factors influencing their reactivity, stability, and overall performance in the context of Suzuki-Miyaura cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors.
This compound: A Profile
This compound, with the CAS Number 1001907-60-3, is a member of the indazole class of heterocyclic compounds.[3] The indazole scaffold is a significant pharmacophore found in a variety of biologically active compounds, including kinase inhibitors used in oncology.[4] The presence of the boronic acid functional group at the 4-position makes it a versatile reagent for introducing the 1-methyl-1H-indazolyl moiety into target molecules via palladium-catalyzed cross-coupling reactions.
Chemical Structure:
Caption: Chemical structure of this compound.
Benchmarking Against Other Heterocyclic Boronic Acids
The selection of an appropriate heterocyclic boronic acid is critical for the success of a Suzuki-Miyaura coupling reaction. The reactivity and stability of these reagents are influenced by a delicate interplay of electronic and steric factors, as well as the inherent properties of the heterocyclic ring system.
Key Factors Influencing Reactivity and Stability
Several key factors dictate the performance of a heteroaryl boronic acid in cross-coupling reactions:
-
Electronic Nature of the Heterocycle:
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These are often challenging substrates. The electron-withdrawing nature of the ring can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[1]
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step. However, they can be more susceptible to decomposition pathways.[1]
-
-
Position of the Boronic Acid Group: The position of the boronic acid on the heterocyclic ring significantly impacts stability. For instance, 2-substituted five-membered ring systems are often less stable than their 3-substituted counterparts.[2] The "2-pyridyl problem" is a well-documented example where the proximity of the nitrogen atom to the boronic acid leads to lower yields.[1]
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source, often water in the presence of a base, leading to the formation of the corresponding heteroarene.[1][5] This process is often accelerated by heat and the presence of a palladium catalyst.[5]
-
Stability of the Boron Reagent: Many heteroaryl boronic acids are inherently unstable and can undergo decomposition upon storage.[5][6] To address this, more stable derivatives such as boronic esters (e.g., pinacol esters) or trifluoroborate salts are frequently employed.[1][2][7]
Comparative Data
To provide a quantitative comparison, the following table summarizes key properties and reported yields for this compound and a selection of other commonly used heterocyclic building blocks in Suzuki-Miyaura cross-coupling reactions. It is important to note that reaction conditions can significantly influence outcomes, and this data should be considered a guide to relative reactivity.
| Heterocyclic Boronic Acid | Structure | Key Characteristics | Reported Yields (Suzuki-Miyaura) |
| This compound | Fused aromatic system, generally stable. The methyl group on the indazole nitrogen prevents N-arylation side reactions. | Good to excellent yields.[8] | |
| Pyridine-3-boronic acid | π-deficient heterocycle. More stable and generally gives higher yields than the 2- and 4-isomers.[1] | Variable, can be high with optimized conditions.[9] | |
| Furan-2-boronic acid | π-rich heterocycle. Prone to protodeboronation, especially at elevated temperatures.[2][10] | Can be high, but often requires careful control of reaction conditions.[10] | |
| Thiophene-2-boronic acid | π-rich heterocycle. Generally more stable than furan-2-boronic acid but still susceptible to protodeboronation.[11] | Generally good yields.[12] | |
| 1-Boc-indole-5-boronic acid | π-rich heterocycle. The Boc protecting group enhances stability and prevents N-arylation. | Good to excellent yields. |
Experimental Protocols: A Practical Guide to Comparison
To ensure a fair and objective comparison, standardized experimental protocols are essential. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark different heterocyclic boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reagent Preparation: In a nitrogen-filled glovebox or under a stream of argon, add the aryl halide (0.5 mmol, 1.0 equiv), the heterocyclic boronic acid (0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%), the ligand (e.g., SPhos, 0.02 mmol, 4 mol%), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically between 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Addressing Instability: The Use of Boronic Acid Surrogates
For particularly unstable heteroaryl boronic acids, the use of more stable surrogates is highly recommended.[6]
-
Potassium Heteroaryltrifluoroborates: These salts often exhibit enhanced stability and are readily available or can be prepared from the corresponding boronic acid.[1][2] They are competent coupling partners in Suzuki-Miyaura reactions, often providing improved yields.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable and easier to handle than their corresponding boronic acids.[7] While the transmetalation step can be slower, they are excellent alternatives for unstable systems.[13]
Protocol for Suzuki-Miyaura Coupling with Potassium Heteroaryltrifluoroborates:
-
To an oven-dried resealable Schlenk tube, add the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.1 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (3 mol %), and a suitable phosphine ligand (e.g., RuPhos, 6 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed mixture of tetrahydrofuran (THF) and water (typically 4:1) via syringe.
-
Seal the tube and heat in a preheated oil bath at 80 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion: Making an Informed Choice
The selection of a heterocyclic boronic acid for a Suzuki-Miyaura cross-coupling reaction is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. While π-rich heterocycles like furans and thiophenes can be highly reactive, their instability often necessitates the use of more stable surrogates or carefully optimized reaction conditions. π-Deficient systems, such as pyridines, present their own challenges related to catalyst inhibition.
This compound emerges as a robust and reliable building block. Its fused aromatic structure confers a good balance of reactivity and stability. The N-methylation of the indazole ring advantageously prevents potential N-arylation side reactions, simplifying the product profile. For researchers in drug discovery and development, the indazole moiety is a highly sought-after scaffold, making this compound a valuable tool for accessing novel chemical space. By understanding the underlying principles of reactivity and stability, and by employing rigorously tested experimental protocols, chemists can confidently select the optimal building blocks for their synthetic targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Byproduct Analysis in (1-methyl-1H-indazol-4-yl)boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Privileged Scaffold
(1-methyl-1H-indazol-4-yl)boronic acid is a key building block in contemporary drug discovery, offering access to a privileged indazole scaffold. This moiety is a cornerstone in the development of therapeutics targeting a range of biological targets. Its utility, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, is however, not without its challenges. The propensity of this and other heteroarylboronic acids to engage in unproductive side reactions can lead to diminished yields of the desired product, complicate purification, and ultimately impact the efficiency of a synthetic campaign.
This guide provides an in-depth analysis of the common byproducts encountered in reactions involving this compound. Moving beyond a simple recitation of facts, we will explore the mechanistic underpinnings of these side reactions, offer a comparative analysis of reaction conditions to mitigate their formation, and provide actionable experimental protocols. Our focus is on empowering the practicing scientist to anticipate, identify, and control these competing pathways, thereby ensuring robust and reproducible synthetic outcomes.
The Major Unproductive Pathways: A Mechanistic Overview
In the context of Suzuki-Miyaura cross-coupling reactions, two primary byproduct-forming pathways compete with the desired productive cycle: protodeboronation and homocoupling . Understanding the mechanisms of these reactions is paramount to devising effective strategies for their suppression.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the formal replacement of the boronic acid moiety with a hydrogen atom, leading to the formation of 1-methyl-1H-indazole. This side reaction is often base-catalyzed and is particularly problematic with electron-rich heteroarylboronic acids. The generally accepted mechanism involves the formation of a boronate species, which then undergoes protonolysis.[1] The rate of protodeboronation is highly pH-dependent and can be accelerated at higher temperatures.[2]
Homocoupling: The Dimerization Dilemma
Homocoupling results in the formation of a symmetrical biaryl, in this case, 4,4'-bis(1-methyl-1H-indazole). This byproduct arises from the coupling of two molecules of the boronic acid. The mechanism can be influenced by the presence of oxygen and the palladium catalyst's oxidation state. One common pathway involves the reaction of the boronic acid with a Pd(II) species, which can be present if a Pd(II) precatalyst is used or if the active Pd(0) catalyst is oxidized by residual oxygen in the reaction mixture.
Comparative Analysis of Reaction Conditions for Byproduct Minimization
The choice of catalyst, base, solvent, and temperature profoundly influences the balance between the desired cross-coupling and the formation of byproducts. While a comprehensive dataset for this compound is not available in a single study, we can synthesize findings from research on related heteroarylboronic acids to provide a comparative guide.
| Parameter | Alternative 1 (Traditional) | Alternative 2 (Modern) | Rationale & Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄ | Buchwald Precatalysts (e.g., XPhos Pd G3) | Buchwald-type catalysts with bulky, electron-rich phosphine ligands generally promote faster reductive elimination, outcompeting protodeboronation and homocoupling.[3] Pd(PPh₃)₄ can be sluggish, leading to longer reaction times and increased byproduct formation. |
| Base | Na₂CO₃ / Cs₂CO₃ | K₃PO₄ / K₂CO₃ | While strong bases are needed for transmetalation, excessively high pH can accelerate protodeboronation.[1] K₃PO₄ is often a good compromise, being sufficiently basic to promote coupling without causing excessive protodeboronation. The choice of base can be substrate-dependent and requires empirical optimization. |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O or Anhydrous Systems | The presence of water is often necessary for the Suzuki-Miyaura reaction but can also be the proton source for protodeboronation. In cases of severe protodeboronation, exploring anhydrous conditions with boronate esters may be beneficial.[4] |
| Atmosphere | Inert (Argon/Nitrogen) | Rigorously Degassed Inert Atmosphere | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling. Rigorous degassing of solvents and the reaction mixture is crucial to minimize this pathway. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling with Minimized Byproducts
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to minimize byproduct formation.
Materials:
-
This compound
-
Aryl bromide
-
XPhos Pd G3 (or similar Buchwald precatalyst)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The solvent should be sparged with the inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (typically 1-3 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (often 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Workflow for Byproduct Identification and Quantification
A robust analytical method is essential for accurately assessing the extent of byproduct formation and for guiding reaction optimization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a Mass Spectrometer (LC-MS).
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be from 5-95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and MS detection.
-
-
Analysis:
-
Identify the desired product, 1-methyl-1H-indazole (protodeboronation byproduct), and the homocoupled dimer by their respective retention times and mass-to-charge ratios.
-
Quantify the relative amounts of each species by integrating the peak areas in the UV chromatogram (assuming similar molar absorptivity) or by using calibration curves with authentic standards for more accurate quantification.
-
Conclusion: Towards a More Efficient Synthesis
The formation of byproducts in reactions involving this compound, particularly protodeboronation and homocoupling, is a common challenge that can be effectively managed through a principled approach to reaction design and optimization. By understanding the underlying mechanisms of these side reactions, chemists can make informed decisions regarding the choice of catalyst, base, and reaction conditions to favor the desired transformation. The adoption of modern, highly active palladium catalysts, careful control of the reaction atmosphere, and judicious selection of the base are key strategies for minimizing the formation of these impurities. Coupled with robust analytical monitoring, these approaches will enable researchers to harness the full synthetic potential of this valuable building block in an efficient and reproducible manner.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) for assessing purity of boronic acids
A Researcher's Guide to Quantitative NMR (qNMR) for the Purity Assessment of Boronic Acids
For researchers, scientists, and professionals in drug development, the accurate determination of purity is a cornerstone of chemical analysis and quality control. Boronic acids, a critical class of reagents in organic synthesis, present unique challenges in this regard due to their propensity for dehydration to form cyclic boroxine anhydrides. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of boronic acids, offering field-proven insights and detailed experimental protocols.
Boronic acids exist in a dynamic equilibrium with their corresponding boroxines, a process involving the loss of water molecules.[1][2] This equilibrium is influenced by factors such as solvent, concentration, temperature, and the electronic properties of the substituents on the boronic acid.[1][2] This inherent instability can complicate purity analysis, as the presence of boroxine might be misinterpreted as an impurity or lead to inaccurate quantification if not properly addressed.
References
A Senior Application Scientist's Guide to Isotopic Labeling Using (1-methyl-1H-indazol-4-yl)boronic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is paramount. Isotopic labeling is a cornerstone technique in these investigations, providing unambiguous insights into metabolic pathways, pharmacokinetic profiles, and target engagement.[1][][3] This guide provides an in-depth technical comparison of isotopic labeling strategies, focusing on the utility of (1-methyl-1H-indazol-4-yl)boronic acid as a versatile building block in modern medicinal chemistry. We will explore its application in palladium-catalyzed cross-coupling reactions and contrast this approach with other established labeling methodologies.
The Imperative of Isotopic Labeling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is paved with the need for precise analytical methods. Understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is critical. Isotopic labeling, the substitution of an atom with its heavier, non-radioactive isotope (e.g., deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), offers a powerful tool for these studies.[1][] When coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, isotopically labeled compounds can be distinguished from their unlabeled counterparts, allowing for their precise quantification and the identification of metabolites.[4][5]
This compound: A Privileged Scaffold for Isotopic Labeling
The indazole core is a prominent feature in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The commercial availability of this compound presents a strategic advantage for introducing this important heterocyclic motif into target molecules.[6][7] Its primary utility in isotopic labeling studies lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[8][9] This palladium-catalyzed cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide.[10]
The Suzuki-Miyaura Coupling: A Gateway to Labeled Indazole-Containing Molecules
The central premise of using this compound in isotopic labeling is to couple it with an isotopically labeled aryl or heteroaryl halide. This approach allows for the late-stage introduction of the indazole moiety into a complex, pre-labeled molecule.
Experimental Workflow: Isotopic Labeling via Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the isotopic labeling of a target molecule using this compound.
Caption: Workflow for isotopic labeling using Suzuki-Miyaura coupling.
Comparative Analysis of Isotopic Labeling Methodologies
While the Suzuki-Miyaura coupling with this compound offers a powerful method for late-stage functionalization, it is essential to consider alternative isotopic labeling strategies. The choice of method will depend on the target molecule, the desired label position, and the available synthetic routes.
| Methodology | Principle | Advantages | Disadvantages | Typical Isotopes |
| Suzuki-Miyaura Coupling with Labeled Partner | Palladium-catalyzed cross-coupling of a boronic acid with a pre-labeled aryl/vinyl halide. | Late-stage introduction of complex moieties. High functional group tolerance.[9] | Requires synthesis of a labeled coupling partner. Potential for catalyst-related impurities. | ²H, ¹³C, ¹⁵N |
| Direct C-H Activation/Labeling | Direct replacement of a C-H bond with a C-isotope bond using a suitable catalyst and labeling reagent. | Atom-economical. Can label otherwise inert positions. | Often requires specific directing groups. May result in a mixture of regioisomers.[11] | ²H, ¹³C |
| Metabolic Labeling | Incorporation of labeled precursors (e.g., amino acids, glucose) into biomolecules by cells or organisms. | Provides insights into biosynthetic pathways and metabolic fluxes.[4] | Not suitable for purely synthetic molecules. Labeling can be scrambled. | ¹³C, ¹⁵N |
| Hydrogen Isotope Exchange | Exchange of hydrogen atoms with deuterium or tritium using a suitable catalyst and a labeled solvent (e.g., D₂O). | Simple procedure for deuterium labeling.[12][13] | Can lead to multiple labeled sites. Back-exchange can occur. | ²H, ³H |
| Inverse Stable Isotopic Labeling (InverSIL) | An organism is grown on an isotopically enriched medium and then fed with a precursor of natural isotopic abundance. | Useful when isotopically labeled precursors are not readily available.[14][15] | Primarily applicable to biological systems. | ¹³C, ¹⁵N |
Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a deuterated aryl bromide.
Materials:
-
This compound
-
Deuterated aryl bromide (Ar*-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the deuterated aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and isotopic incorporation of the final product by NMR spectroscopy and high-resolution mass spectrometry.
Logical Framework for Method Selection
The decision of which isotopic labeling strategy to employ requires careful consideration of several factors. The following diagram outlines a logical framework for this selection process.
Caption: Decision tree for selecting an appropriate isotopic labeling method.
Conclusion
This compound serves as a valuable reagent in the toolkit of medicinal chemists for the synthesis of isotopically labeled molecules. Its application in the Suzuki-Miyaura cross-coupling reaction allows for the efficient, late-stage incorporation of the biologically relevant indazole scaffold into a wide range of drug candidates and research compounds. While direct C-H activation and other methods offer alternative routes to isotopic labeling, the predictability and high functional group tolerance of the Suzuki-Miyaura reaction make it a reliable and often preferred strategy. By carefully considering the nature of the target molecule and the desired labeling pattern, researchers can select the most appropriate method to advance their drug discovery and development programs.
References
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]
- 7. 1-METHYL-1H-INDAZOLE-4-BORONIC ACID 1G - OR60109-1G [dabos.com]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of protein synthesis using heavy water labeling and peptide mass spectrometry: Discrimination between major histocompatibility complex allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Inverse Stable Isotopic Labeling in Untargeted Metabolomic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Alchemist's Dilemma: A Comparative Guide to Assessing Functional Group Cross-Reactivity
For researchers, scientists, and drug development professionals, the journey of creating a novel therapeutic is akin to alchemy. The goal is to transmute a chemical entity into a safe and effective medicine. However, a significant hurdle in this transformative process is the potential for cross-reactivity, where a molecule interacts with unintended biological targets, leading to off-target effects and potential toxicity. At the heart of this challenge lies the chemical nature of the molecule itself, specifically its functional groups. These reactive moieties, while essential for therapeutic activity, can also be the source of promiscuous binding.
This guide provides an in-depth comparison of modern experimental methodologies designed to dissect and predict the cross-reactivity profiles of different functional groups. By understanding the strengths and limitations of each approach, researchers can make more informed decisions in lead optimization, ultimately designing safer and more selective therapeutics.
The Genesis of Cross-Reactivity: A Functional Group Perspective
The reactivity of a drug candidate is largely dictated by the functional groups it possesses. These arrangements of atoms are the primary drivers of interactions with biological macromolecules.[1][2] Functional groups can be broadly categorized based on their electronic properties:
-
Electrophilic Groups: These electron-seeking moieties are prone to react with nucleophiles, such as the side chains of cysteine, lysine, and histidine residues in proteins. Common electrophilic functional groups in drug candidates include acrylamides, vinyl sulfones, and epoxides. While this reactivity can be harnessed for potent, covalent inhibition of a desired target, it also carries the inherent risk of reacting with other nucleophile-containing proteins, leading to off-target effects.[3][4][5][6]
-
Nucleophilic Groups: These electron-rich groups can interact with electrophilic sites on proteins or other biomolecules. Examples include amines, thiols, and hydroxyl groups. While generally less reactive than strong electrophiles, their interactions can still contribute to off-target binding.[7]
-
Photoreactive Groups: These specialized functional groups, such as aryl azides, diazirines, and benzophenones, become highly reactive upon exposure to specific wavelengths of light.[8][9] This property is exploited in photoaffinity labeling techniques to covalently capture binding partners, including off-targets.
Understanding the intrinsic reactivity of these functional groups is the first step in predicting and assessing their potential for cross-reactivity.
A Comparative Analysis of Key Experimental Methodologies
Several powerful techniques have emerged to experimentally assess the target and off-target profiles of small molecules. This section compares three prominent methods: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Photoaffinity Labeling, with a focus on their utility in evaluating functional group cross-reactivity.
| Methodology | Principle | Advantages for Functional Group Assessment | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation.[10][11][12] | - Label-free and performed in a physiologically relevant cellular context.- Can differentiate between on-target and off-target engagement by comparing thermal shifts.- Applicable to a wide range of protein targets. | - Indirect measure of binding.- May not be suitable for all targets or ligands.- Lower throughput for proteome-wide analysis compared to other methods. | Low to medium |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[13][14][15][16][17] | - Directly measures the functional state of enzymes.- Competitive ABPP allows for the profiling of inhibitor selectivity across entire enzyme families.- Ideal for comparing the selectivity of different electrophilic functional groups. | - Requires the design and synthesis of specific probes.- Limited to enzyme classes for which probes are available.- Covalent nature of the probe may not be suitable for all studies. | Medium to high |
| Photoaffinity Labeling | A photoreactive functional group on a ligand is activated by light to form a covalent bond with its binding partners.[8][9][18][19][20] | - Enables the identification of direct binding partners, including transient or weak interactions.- Can be used to map the binding site.- Applicable to a broad range of targets, not just enzymes. | - Requires synthesis of a photo-probe, which may alter binding affinity.- Non-specific labeling can be a challenge.- UV irradiation can potentially damage cells. | Low to medium |
Visualizing the Workflows
To better understand the practical application of these techniques, the following diagrams illustrate their experimental workflows.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Caption: Photoaffinity Labeling Workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for Comparing Compound Selectivity
This protocol is adapted from established CETSA methodologies.[10][12][21]
1. Cell Culture and Treatment: a. Culture cells of interest to ~80% confluency. b. Harvest and resuspend cells in fresh media at a desired concentration (e.g., 10x10^6 cells/mL). c. Treat cells with the test compounds (containing different functional groups) at various concentrations or a vehicle control for a specified time.
2. Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Protein Separation: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
4. Protein Detection and Analysis: a. Carefully collect the supernatant containing the soluble protein fraction. b. Quantify the amount of the target protein in the soluble fraction using an appropriate method (e.g., Western blot, ELISA, or mass spectrometry). c. Plot the amount of soluble protein as a function of temperature to generate melting curves. d. Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift (ΔTm), which indicates target engagement. By comparing the ΔTm values for compounds with different functional groups, their relative on-target and off-target engagement can be assessed.
Competitive Activity-Based Protein Profiling (ABPP) Protocol for Inhibitor Selectivity
This protocol is based on established competitive ABPP workflows.[13][14][15][16]
1. Proteome Preparation: a. Harvest cells or tissues and homogenize in a suitable buffer to prepare a proteome lysate. b. Determine the protein concentration of the lysate.
2. Competitive Inhibition: a. Aliquot the proteome into microcentrifuge tubes. b. Add the test inhibitors (with varying functional groups) at a range of concentrations to the proteome aliquots and incubate for a specified time (e.g., 30 minutes at room temperature). Include a vehicle control.
3. Probe Labeling: a. Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each reaction and incubate for a specified time.
4. Analysis of Labeled Proteins: a. Quench the labeling reaction by adding SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE. c. Visualize the labeled proteins using an in-gel fluorescence scanner. d. Alternatively, for proteome-wide analysis, labeled proteins can be enriched (e.g., via a biotin tag on the probe) and identified by mass spectrometry.
5. Data Interpretation: a. A decrease in the fluorescence signal for a specific protein in the presence of an inhibitor indicates that the inhibitor is binding to that protein and competing with the probe. b. By comparing the inhibition profiles of compounds with different functional groups across the proteome, their selectivity can be determined.
Photoaffinity Labeling Protocol for Off-Target Identification
This protocol is a generalized procedure based on common photoaffinity labeling techniques.[8][9][18][19][20]
1. Photo-probe Synthesis: a. Synthesize a photo-probe by incorporating a photoreactive functional group (e.g., diazirine, aryl azide) and an enrichment tag (e.g., biotin) onto the scaffold of interest. It is crucial to verify that the modifications do not significantly alter the biological activity of the parent molecule.
2. Labeling in a Biological System: a. Incubate the photo-probe with a complex biological sample (e.g., cell lysate, intact cells, or tissue homogenate) in the dark to allow for binding to target and off-target proteins. b. As a control for specificity, a parallel experiment can be performed where the biological sample is pre-incubated with an excess of the non-probe parent compound before adding the photo-probe.
3. UV Crosslinking: a. Irradiate the samples with UV light at a specific wavelength (e.g., 365 nm) for a predetermined time to activate the photoreactive group and induce covalent crosslinking to interacting proteins.
4. Enrichment of Labeled Proteins: a. If using intact cells, lyse the cells after crosslinking. b. Add streptavidin-coated beads to the lysate to capture the biotin-tagged, crosslinked proteins. c. Wash the beads extensively to remove non-specifically bound proteins.
5. Protein Identification: a. Elute the captured proteins from the beads. b. Separate the eluted proteins by SDS-PAGE and visualize by staining. c. Excise protein bands of interest and identify them by mass spectrometry. d. Proteins that are significantly enriched in the photo-probe treated sample compared to the control are considered potential binding partners. By comparing the off-target profiles of photo-probes with different functional groups, their cross-reactivity can be assessed.
Conclusion
The assessment of functional group cross-reactivity is a critical aspect of modern drug discovery. The choice of experimental methodology should be guided by the specific research question, the nature of the target, and the properties of the compounds being investigated. CETSA offers a powerful, label-free approach to confirm target engagement in a cellular context. ABPP provides a functional readout of enzyme activity and is exceptionally well-suited for profiling the selectivity of covalent inhibitors. Photoaffinity labeling is a versatile tool for identifying direct binding partners, including those with weak or transient interactions.
By employing a combination of these orthogonal approaches, researchers can gain a comprehensive understanding of the on- and off-target profiles of their lead compounds. This knowledge is invaluable for guiding medicinal chemistry efforts to optimize selectivity, mitigate potential toxicity, and ultimately increase the probability of success in developing novel, safe, and effective therapeutics.
References
- 1. ashp.org [ashp.org]
- 2. Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 18. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Cutting Edge: A Comparative Guide to Biologically Active Compounds from Indazole Boronic Acids
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields biologically active compounds.[1][2] Its unique physicochemical properties and versatile synthetic handles have made it a cornerstone in the development of targeted therapies. This guide focuses specifically on the utility of indazole boronic acids and their esters , key building blocks that enable the efficient construction of complex, biologically potent molecules through robust reactions like the Suzuki-Miyaura cross-coupling.[2][3][4]
This document provides an in-depth comparison of biologically active compounds derived from these precursors, with a primary focus on two critical areas of oncology: PARP inhibition and kinase inhibition. We will delve into the causality behind experimental design, present comparative performance data, and provide detailed, field-proven protocols to empower researchers in their drug discovery efforts.
The Strategic Advantage of Indazole Boronic Acids in Synthesis
Indazole boronic acids and their pinacol esters are highly valued reagents in pharmaceutical research for a critical reason: they are ideal partners in palladium-catalyzed cross-coupling reactions.[4][5] The Suzuki-Miyaura coupling, in particular, allows for the precise and efficient formation of a carbon-carbon bond between the indazole core and another aryl or heteroaryl moiety.[2][6] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it a workhorse in the synthesis of compound libraries for biological screening.[7]
The workflow below illustrates a general, yet powerful, strategy for synthesizing functionalized indazoles, forming the basis for many of the compounds discussed in this guide.
General Synthetic Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Targeting DNA Repair: Indazole Derivatives as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, responsible for repairing single-strand breaks (SSBs).[8][9] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of cytotoxic double-strand breaks during replication. This concept, known as synthetic lethality , allows PARP inhibitors (PARPi) to selectively kill cancer cells while sparing healthy cells.[3][10] The indazole scaffold has proven to be an excellent framework for designing potent PARP inhibitors, including the FDA-approved drug Niraparib.[10][11]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Caption: The principle of synthetic lethality via PARP inhibition.
Performance Comparison of Indazole-Based PARP Inhibitors
The potency of PARP inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the PARP1 enzyme and their cytotoxic concentration (CC50 or IC50) against cancer cell lines with specific mutations (e.g., BRCA1-deficient).
| Compound Class/Name | Target | IC50 (Enzyme Assay) | Cell Line (Genotype) | IC50/CC50 (Cell-Based Assay) | Reference |
| Niraparib | PARP1 / PARP2 | 3.8 nM / 2.1 nM | - | Radiosensitizes cancer cells | [12] |
| Indazole-7-carboxamide I | PARP | 4 nM | BRCA1-deficient | 42 nM | [13] |
| Olaparib (Benchmark) | PARP1 | ~1-5 nM | MDA-MB-436 (BRCA1 mutant) | ~10 nM | [9] |
| Benzoxazaborinin 15A | PARP1 | 31 µM | - | - | [3] |
Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.
The data clearly indicates that indazole-carboxamide derivatives can achieve exceptional, single-digit nanomolar potency against the PARP enzyme, rivaling established benchmarks like Olaparib.[9][13] This highlights the scaffold's effectiveness in mimicking the nicotinamide (NAM) portion of the NAD+ substrate, which is crucial for competitive inhibition.[3]
Targeting Angiogenesis & Proliferation: Indazole Derivatives as Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[14] Indazole derivatives have been successfully developed as potent inhibitors of various kinases, particularly those involved in angiogenesis (e.g., VEGFR-2) and cell cycle progression.[15] FDA-approved drugs like Pazopanib and Axitinib feature an indazole core and function primarily by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), thereby cutting off a tumor's blood supply.[16]
Mechanism of Action: VEGFR-2 Inhibition
Caption: Competitive inhibition of the VEGFR-2 kinase domain.
Performance Comparison of Indazole-Based Kinase Inhibitors
The efficacy of kinase inhibitors is determined by their IC50 values against the target kinase. Lower values indicate higher potency.
| Compound Name/Class | Target Kinase | IC50 (Enzyme Assay) | Reference |
| Pazopanib (Benchmark) | VEGFR-2 | 30 nM | [15] |
| Indazole Derivative 102 | FGFR1 | 30.2 ± 1.9 nM | [15] |
| Entrectinib | ALK | 12 nM | [15] |
| Indazole-pyrimidine deriv. | VEGFR-2 | 60.00 - 123.85 nM | [14] |
| 3(S)-thiomethyl pyrrolidine-1H-indazole 119 | ERK 1 / ERK 2 | 20 nM / 7 nM | [15] |
As shown, indazole derivatives demonstrate potent, low-nanomolar inhibition of various therapeutically relevant kinases.[15] The ability to functionalize the indazole core at multiple positions allows for fine-tuning of selectivity and potency, enabling the development of compounds that can target specific kinases or adopt a multi-kinase inhibitor profile.[14][15]
Experimental Protocols: From Synthesis to Biological Validation
Trustworthiness in research is built on reproducible, well-described methodologies. The following protocols provide a self-validating framework for the synthesis and evaluation of indazole-based compounds.
Protocol 4.1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis of a 3-aryl-indazole derivative, a common core structure for kinase inhibitors. It is adapted from procedures described for coupling bromoindazoles with arylboronic acids.[17][18]
Objective: To synthesize a C-C coupled indazole product.
Materials:
-
3-Bromo-1H-indazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 - 1.5 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)
-
Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Microwave synthesis vials or round-bottom flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with argon for 10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of argon, add the 1,4-dioxane/water mixture (5 mL). Degas the resulting suspension by bubbling argon through it for an additional 10-15 minutes.
-
Catalyst Addition: Add the Pd(PPh3)4 catalyst (0.05 mmol) to the mixture. The causality here is that Pd(0) must be introduced into an oxygen-free environment to initiate the catalytic cycle effectively.
-
Reaction:
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-aryl-indazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol is based on a common method for quantifying PARP1 activity by measuring the consumption of its substrate, β-NAD+.[8][20]
Objective: To determine the IC50 value of a test compound against the PARP1 enzyme.
Materials:
-
Recombinant Human PARP1 enzyme
-
Activated DNA (provided in commercial kits)
-
β-NAD+ solution
-
Test compound (e.g., indazole derivative) dissolved in DMSO
-
PARP Assay Buffer
-
Developer reagent (converts remaining NAD+ to a fluorescent product)
-
96-well black assay plates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in PARP assay buffer. A typical starting range is 10 µM to 0.1 nM. Ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit the enzyme.[20]
-
Enzyme/DNA Preparation: Prepare a mixture of PARP1 enzyme and activated DNA in assay buffer. The DNA is necessary to activate the enzyme's catalytic activity.
-
Assay Plate Setup:
-
To "Test Wells," add 5 µL of the serially diluted test compound.
-
To "Positive Control" (100% activity) wells, add 5 µL of assay buffer with DMSO.
-
To "Negative Control" (0% activity) wells, add 5 µL of a known potent PARP inhibitor (e.g., 3-Aminobenzamide).
-
-
Enzyme Addition: Add 10 µL of the PARP1/DNA mixture to all wells except a "Blank" well. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add 10 µL of the β-NAD+ solution to all wells to start the enzymatic reaction. The final concentration is typically around 0.5 mM.[20]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Development: Stop the reaction and develop the signal by adding the developer reagent according to the kit manufacturer's instructions. This reagent will react with any unconsumed NAD+.
-
Detection: Read the fluorescence on a microplate reader (e.g., excitation at 372 nm, emission at 444 nm).[3] A higher signal indicates more leftover NAD+, meaning stronger PARP1 inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 4.3: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol measures kinase activity by quantifying the amount of ATP remaining after the phosphorylation reaction. It is adapted from commercially available kinase assay kits.[4][21][22]
Objective: To determine the IC50 value of a test compound against the VEGFR-2 enzyme.
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Kinase Substrate (e.g., Poly(Glu,Tyr 4:1))
-
ATP solution
-
Test compound (e.g., indazole derivative) dissolved in DMSO
-
Kinase Assay Buffer
-
Kinase-Glo® MAX or similar luminescence-based ATP detection reagent
-
96-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[4]
-
Master Mix Preparation: Prepare a master mixture containing kinase assay buffer, ATP, and the kinase substrate.[21]
-
Assay Plate Setup:
-
Add 25 µL of the master mix to each well.
-
To "Test Wells," add 5 µL of the serially diluted test compound.
-
To "Positive Control" (100% activity) wells, add 5 µL of kinase assay buffer with DMSO.
-
To "Blank" (no enzyme) wells, add 5 µL of kinase assay buffer with DMSO.
-
-
Reaction Initiation: Thaw the VEGFR-2 enzyme on ice. Dilute it to the working concentration in kinase buffer. Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of kinase buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[4]
-
Signal Development: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 50 µL of the Kinase-Glo® reagent to each well. This terminates the kinase reaction and initiates the luminescent signal.
-
Detection: Incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence using a microplate reader. A higher luminescent signal indicates more ATP remaining, signifying stronger kinase inhibition.
-
Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition for each compound concentration relative to the "Positive Control." Plot the data and use non-linear regression to determine the IC50 value.[22]
Conclusion and Future Perspectives
Indazole boronic acids are not merely synthetic intermediates; they are strategic enablers in the quest for novel, targeted therapeutics. The evidence clearly demonstrates that the indazole scaffold, readily functionalized via boronic acid chemistry, is a powerful platform for developing highly potent inhibitors of critical cancer targets like PARP and various protein kinases. The compounds derived from this chemistry exhibit low-nanomolar potency, rivaling and sometimes exceeding established clinical benchmarks.
The future of this field lies in leveraging the synthetic versatility of indazole boronic acids to explore new chemical space. Key areas of opportunity include:
-
Developing Isoform-Selective Inhibitors: Fine-tuning substitutions on the indazole and its coupling partners to achieve selectivity for specific kinase isoforms or PARP family members, potentially reducing off-target effects.
-
Designing Dual-Target or Multi-Target Agents: Creating single molecules that can modulate multiple nodes in a cancer signaling network, such as inhibiting both a kinase and PARP simultaneously.
-
Exploring Other Disease Areas: While oncology is a major focus, the anti-inflammatory and neuroprotective potential of indazole derivatives warrants deeper investigation, and boronic acid chemistry will be pivotal in these efforts.
By combining rational, structure-based design with the robust and efficient synthetic methodologies enabled by indazole boronic acids, the research community is well-positioned to continue delivering the next generation of precision medicines.
References
- 1. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 13. irbm.com [irbm.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (1-methyl-1H-indazol-4-yl)boronic Acid
As a Senior Application Scientist, my goal is to provide you with not just the products for your research but also the critical knowledge to ensure safety and compliance in your laboratory. The proper management of chemical waste is paramount, protecting both researchers and the environment. This guide offers a comprehensive, step-by-step protocol for the safe disposal of (1-methyl-1H-indazol-4-yl)boronic acid (CAS No. 1001907-60-3), moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice.
Hazard Assessment and Risk Mitigation: Understanding the Compound
Before any disposal protocol begins, a thorough understanding of the specific hazards associated with this compound is essential. This compound, like many boronic acid derivatives, is not inert. Its proper handling is the first step in its eventual disposal. The primary risks are associated with direct contact and inhalation.[1]
Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification (GHS) | Description | Required PPE & Engineering Controls | Rationale |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | Nitrile Gloves: Ensure complete hand protection. Lab Coat: Impervious clothing to protect skin and personal garments.[1] | Prevents direct contact which can lead to localized inflammation and irritation. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | Safety Goggles with Side-Shields: Standard safety glasses are insufficient. | Protects against accidental splashes of solutions or contact with airborne powder, which can cause significant eye damage.[1] |
| Respiratory Tract Irritation (STOT SE 3) | H335: May cause respiratory irritation.[1][2] | Certified Chemical Fume Hood: All handling of the solid and its waste must be conducted in a well-ventilated fume hood.[1] | Minimizes the inhalation of fine dust particles, which can irritate the mucous membranes of the respiratory system. |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals; STOT SE: Specific Target Organ Toxicity, Single Exposure.
The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from the moment it is deemed unnecessary.[3] Under no circumstances should this chemical or its contaminated materials be discarded in standard trash or poured down the drain.[1]
All chemical waste must be properly characterized and segregated to prevent dangerous reactions.
-
Designate as Hazardous Waste: Treat all this compound, whether in pure solid form, in solution, or contaminating other materials (e.g., weigh boats, gloves), as hazardous chemical waste.
-
Segregate Incompatibles: Store this waste separately from incompatible materials. Boronic acids are weak Lewis acids and can react with certain substances.[1] Key segregation groups include:
-
Strong Oxidizing Agents: To prevent potential exothermic and violent reactions.
-
Strong Bases: To avoid acid-base reactions.
-
Aqueous Waste Streams (if not designated for boronic acid waste): To prevent unintentional mixing and reactions.
-
The rationale for segregation is rooted in safety; improperly mixed chemicals are a primary cause of laboratory incidents.
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are critical for safe handling and transport.
-
Container Selection:
-
Solid Waste: Collect solid waste (e.g., excess reagent, contaminated gloves, paper towels) in a clearly marked, sealable plastic bag or a wide-mouth container made of a compatible material like High-Density Polyethylene (HDPE).
-
Liquid Waste: Collect solutions containing the boronic acid in a dedicated, leak-proof container with a screw-top cap. Ensure the container material is compatible with the solvent used.
-
-
Labeling Requirements: The moment the first piece of waste enters the container, it must be labeled. The EPA requires that each waste label contains, at a minimum:
-
The words "Hazardous Waste" .
-
The full, unambiguous chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant").[1]
-
Your institution's Environmental Health & Safety (EHS) office may require additional information, such as the date accumulation started and the specific laboratory or researcher responsible.
The EPA allows for the temporary storage of hazardous waste in the laboratory where it is generated, known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Waste containers in the SAA must be kept closed at all times except when actively adding waste. This minimizes the release of vapors and prevents spills.
-
Volume Limits: An SAA can hold up to 55 gallons of non-acutely hazardous waste, though it is best practice to arrange for waste pickup well before this limit is reached.
Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final disposal must be handled by trained professionals.
-
Contact EHS: Once your waste container is full (no more than 90% capacity to allow for expansion) or you have finished the project generating the waste, contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.
-
Waste Determination: EHS professionals are trained to make the final hazardous waste determination and assign the appropriate EPA waste codes for transport and disposal. While this compound is not a specifically "listed" waste, it would be disposed of based on its "characteristic" as an irritant. Your EHS office will handle this classification.[4]
Mandatory Visual Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Protocols for Specific Scenarios
In the event of a small spill of solid this compound:
-
Ensure Safety: Alert others in the area. Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush.
-
Cleanup: Gently sweep up the solid material and place it into your designated solid hazardous waste container.[1]
-
Decontamination: Wipe the spill area with a cloth dampened with alcohol or another suitable solvent. Place the cleaning materials into the solid hazardous waste container.[1]
Empty containers that once held this compound must be decontaminated before being discarded. Chemical residues pose a significant threat to custodial staff and the environment.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone).
-
Collect Rinsate: The first rinsate, and often all subsequent rinses, must be collected and disposed of as liquid hazardous waste.[1] Consult your EHS office for specific institutional policies.
-
Dry and Deface: Allow the rinsed container to air dry completely in the fume hood. Thoroughly deface or remove the original product label.
-
Final Disposal: The clean, dry, and unlabeled container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.
By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of your research environment.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-methyl-1H-indazol-4-yl)boronic acid
This guide provides essential, immediate safety and logistical information for the handling of (1-methyl-1H-indazol-4-yl)boronic acid. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and compliant laboratory environment. The following protocols are designed to build a self-validating system of safety, grounded in established standards and a deep understanding of the potential hazards associated with boronic acids.
Hazard Assessment: The "Why" Behind the "What"
This compound, like many boronic acid derivatives, is a versatile reagent in modern synthetic chemistry. However, its utility is matched by a specific hazard profile that necessitates rigorous protective measures. The primary risks are associated with its irritant properties and potential for harm if ingested or inhaled.
Based on data from structurally similar compounds, the anticipated hazards are classified as follows:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation if dusts are inhaled.[1][2][3]
Furthermore, it is crucial to recognize that some boronic acids and their derivatives have been identified as potential mutagens.[4] This finding elevates the importance of minimizing all routes of exposure, as the long-term health implications are significant. Therefore, this class of compounds should be handled with appropriate care.[4] All handling of the solid compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6]
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE is not merely a checklist but a dynamic response to the specific procedures being undertaken.
Eye and Face Protection
-
Specification: Chemical safety goggles are the minimum requirement.[7][8] For procedures with a higher risk of splashing or dust generation (e.g., bulk transfers, reaction quenching), a face shield should be worn in addition to safety goggles.[1][2][6]
-
Causality: The boronic acid is a known serious eye irritant.[2] Goggles provide a seal around the eyes to protect from dust particles and splashes, which safety glasses do not. A face shield offers a broader barrier of protection for the entire face.
Hand Protection
-
Specification: Chemically resistant gloves, such as nitrile, are required.[6]
-
Causality: This compound causes skin irritation.[2][3] Gloves provide the primary barrier against direct skin contact. It is critical to inspect gloves for any signs of degradation or puncture before use and to employ proper removal techniques (without touching the glove's outer surface) to avoid cross-contamination.[1][9] Contaminated gloves should be changed immediately.[6]
Skin and Body Protection
-
Specification: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6]
-
Causality: This protects the skin on the arms and body from accidental spills and contact with contaminated surfaces.[6] Open-toed shoes, sandals, or perforated shoes are never appropriate in a laboratory setting.[10]
Respiratory Protection
-
Specification: When handling the solid compound outside of a certified fume hood or when dust generation is unavoidable, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) is required.[6][11]
-
Causality: Fine powders of boronic acids can easily become airborne, posing a significant inhalation hazard that may cause respiratory tract irritation.[3][6][12] Engineering controls, such as a chemical fume hood, are the preferred method for mitigating this risk.[1][5]
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible and unobstructed.[6][7][8] The work area, preferably within a chemical fume hood, must be clean and free of clutter.[6]
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then respirator, then eye protection, then gloves).
-
Handling: When weighing and transferring the solid, avoid generating dust.[6] Use appropriate tools like a spatula.[6] Keep the container tightly closed when not in use.[6][7][8]
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even if gloves were worn.[6]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
Spill and Emergency Procedures
-
Spills: In case of a spill, evacuate personnel to a safe area.[1][2] Wearing appropriate PPE, sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.[7][8][11] Avoid creating dust.[1][7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7][13]
Waste Disposal Plan
This compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
-
Solid Waste: Collect unused compound or contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, sealable, and clearly labeled "Hazardous Waste" container.[5]
-
Liquid Waste: Solutions containing the boronic acid should be collected in a separate, clearly labeled container for liquid hazardous waste.[5] Never mix boronic acid waste with other chemicals like strong acids or bases unless part of a specific neutralization protocol.[5][14]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses may also need to be collected depending on institutional guidelines.[5] After drying, deface the original label before recycling or disposal.[5]
-
Consultation: Always consult your institution's Environmental Health & Safety (EHS) department and local regulations for specific disposal requirements.[11][14]
PPE Selection Summary
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Required: NIOSH-approved respirator (e.g., N95) in a Fume Hood |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Recommended: In a Fume Hood |
| Running Reactions/Workup | Chemical Safety Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Recommended: In a Fume Hood |
| Handling Small Spills | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | NIOSH-approved respirator (e.g., N95) |
PPE Selection Workflow
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. sciencing.com [sciencing.com]
- 12. laballey.com [laballey.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
